5-Oxo-2-phenyloxolane-3-carboxylic acid
Description
Properties
IUPAC Name |
5-oxo-2-phenyloxolane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c12-9-6-8(11(13)14)10(15-9)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMTVZBRYDTDCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1=O)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10276815 | |
| Record name | 5-Oxo-2-phenyloxolane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13389-88-3 | |
| Record name | 5-Oxo-2-phenyloxolane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Oxo-2-phenyloxolane-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Oxo-2-phenyloxolane-3-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry.
Introduction and Molecular Architecture
5-Oxo-2-phenyloxolane-3-carboxylic acid, also known by its CAS Number 90293-01-9, is a derivative of a γ-butyrolactone ring substituted with a phenyl group at the 2-position and a carboxylic acid group at the 3-position.[1][2][3][4] This structural arrangement, featuring a lactone, a chiral center, and a carboxylic acid moiety, makes it a valuable scaffold in synthetic and medicinal chemistry. The interplay between the stereochemistry of the substituents on the oxolane ring significantly influences its biological activity and chemical reactivity.
The core of the molecule is the oxolane (tetrahydrofuran) ring, which contains a ketone at the 5-position, forming a lactone. The presence of both a phenyl group and a carboxylic acid group provides multiple sites for chemical modification, allowing for the exploration of structure-activity relationships in drug design.
Physicochemical Properties
A summary of the key physicochemical properties of 5-Oxo-2-phenyloxolane-3-carboxylic acid is presented below. These properties are crucial for understanding its behavior in both chemical reactions and biological systems.
| Property | Value | Source |
| IUPAC Name | 5-oxo-2-phenyloxolane-3-carboxylic acid | - |
| CAS Number | 90293-01-9 | [1][2][3][4] |
| Molecular Formula | C₁₁H₁₀O₄ | [5] |
| Molecular Weight | 206.19 g/mol | [5] |
| Topological Polar Surface Area | 63.6 Ų | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 4 | [5] |
| Rotatable Bond Count | 2 | [6] |
Synthesis and Mechanistic Considerations
The synthesis of 5-Oxo-2-phenyloxolane-3-carboxylic acid and its derivatives can be achieved through various synthetic routes. A common approach involves the reaction of a phenyl-substituted epoxide with a malonic ester derivative, followed by hydrolysis and decarboxylation.
A generalized synthetic workflow is outlined below:
Caption: Generalized synthetic workflow for 5-Oxo-2-phenyloxolane-3-carboxylic acid.
Causality in Experimental Choices:
-
Choice of Base: The selection of the base for the initial epoxide ring-opening is critical. A non-nucleophilic base is often preferred to avoid side reactions with the epoxide.
-
Solvent Selection: The solvent must be able to dissolve both the polar and non-polar reactants and be inert under the reaction conditions.
-
Reaction Temperature: The temperature for the cyclization and subsequent hydrolysis/decarboxylation steps is optimized to ensure a reasonable reaction rate while minimizing decomposition.
Spectroscopic Characterization
The structural elucidation of 5-Oxo-2-phenyloxolane-3-carboxylic acid relies on a combination of spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons of the phenyl group, as well as signals for the protons on the oxolane ring. The coupling patterns and chemical shifts of the ring protons can provide information about the relative stereochemistry of the substituents.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the lactone, the carboxylic acid carbon, the aromatic carbons, and the carbons of the oxolane ring.
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the C=O stretching vibrations of the lactone and the carboxylic acid.[7] A broad O-H stretching band for the carboxylic acid would also be prominent.[7]
-
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound and provide fragmentation patterns that can aid in structural confirmation.
Reactivity and Stability Profile
The reactivity of 5-Oxo-2-phenyloxolane-3-carboxylic acid is dictated by the functional groups present in the molecule.
-
Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction.[8][9] The acidity of the carboxylic acid proton allows for the formation of carboxylate salts.[9]
-
Lactone Ring: The γ-lactone ring is susceptible to nucleophilic attack, leading to ring-opening. This reactivity can be exploited to introduce new functional groups.
-
Phenyl Group: The phenyl group can undergo electrophilic aromatic substitution reactions, although the reaction conditions must be carefully chosen to avoid side reactions with the other functional groups.
The stability of the compound is generally good under neutral conditions. However, it may be sensitive to strong acids or bases, which can catalyze the hydrolysis of the lactone ring.
Applications in Drug Development
The structural features of 5-Oxo-2-phenyloxolane-3-carboxylic acid make it an attractive scaffold for the development of new therapeutic agents. The carboxylic acid group is a common pharmacophore in many drugs, as it can participate in hydrogen bonding and ionic interactions with biological targets.[10]
Derivatives of similar phenyl-substituted furan and oxazole carboxylic acids have been investigated as potential inhibitors of phosphodiesterase type 4 (PDE4), an enzyme implicated in inflammatory diseases.[11] The ability to modify the phenyl ring and the carboxylic acid group allows for the fine-tuning of the molecule's pharmacological properties.
Furthermore, the lactone motif is present in a number of natural products with diverse biological activities. The rigidified conformation of the oxolane ring can help to pre-organize the substituents in a specific orientation for optimal binding to a target protein.
Experimental Protocols
Representative Synthesis of a 5-Oxo-2-phenyloxolane-3-carboxylic acid derivative
This protocol is a generalized example and may require optimization for specific substrates.
-
Epoxide Ring Opening: To a solution of a phenyl-substituted epoxide in an appropriate solvent (e.g., THF), add a solution of a malonic ester derivative and a suitable base (e.g., sodium ethoxide) at a controlled temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction with a suitable acidic solution and extract the product with an organic solvent.
-
Purification: Purify the intermediate product by column chromatography.
-
Hydrolysis and Decarboxylation: Treat the purified intermediate with an aqueous acid or base solution and heat to effect hydrolysis of the ester and lactone, followed by decarboxylation to yield the final carboxylic acid product.
-
Final Purification: Purify the final product by recrystallization or column chromatography.
Analytical Workflow for Characterization
A systematic approach is essential for the unambiguous characterization of the synthesized compound.
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- 1. Bifemelane | C18H23NO | CID 2377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bifemelane | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medkoo.com [medkoo.com]
- 4. umbrellalabs.is [umbrellalabs.is]
- 5. (2S,3S,4S)-4-Methyl-5-oxo-2-pentyloxolane-3-carboxylic acid | C11H18O4 | CID 184105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (2R,3S)-2-phenyloxolane-3-carboxylic acid | C11H12O3 | CID 51892938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]
- 9. ijesm.co.in [ijesm.co.in]
- 10. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Structural Elucidation and Stereochemical Assignment of Phenylparaconic Acid
Topic: Structure Elucidation of 5-Oxo-2-phenyloxolane-3-carboxylic Acid (Phenylparaconic Acid) Content Type: Technical Whitepaper / Research Protocol Audience: Medicinal Chemists, Process Development Scientists
Executive Summary
5-Oxo-2-phenyloxolane-3-carboxylic acid, commonly known as phenylparaconic acid , is a pivotal
Accurate assignment of these stereoisomers is critical for downstream enantioselective synthesis. This guide provides a definitive protocol for distinguishing the cis (syn) and trans (anti) diastereomers using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, grounded in the mechanistic causality of its synthesis.
Synthesis Context: The Origin of Stereocomplexity
To understand the isolation challenge, one must understand the genesis of the isomers. Phenylparaconic acid is classically synthesized via the Stobbe condensation of benzaldehyde with diethyl succinate.
Mechanism & Stereochemical Outcome
The reaction proceeds through a mechanism that favors the formation of the trans-isomer due to steric minimization in the transition state, but thermodynamic equilibration often yields a mixture.
-
Enolization: Base-catalyzed enolization of succinate.
-
Aldol-like Addition: Attack on benzaldehyde.[1]
-
Lactonization: Intramolecular cyclization to a paraconic ester.
-
Hydrolysis: Acidic hydrolysis yields the free acid.
Figure 1: Synthetic pathway via Stobbe condensation leading to the diastereomeric mixture.
Analytical Strategy: NMR Spectroscopy
The most rapid and reliable method for distinguishing cis and trans isomers in solution is
The Karplus Relationship in -Lactones
The rigid 5-membered lactone ring imposes specific dihedral angles (
| Isomer | Configuration | Dihedral Angle ( | Coupling Constant ( |
| Trans (Anti) | H2 and H3 on opposite faces | ~90° - 100° | 0 - 3 Hz (Small/Negligible) |
| Cis (Syn) | H2 and H3 on same face | ~0° - 20° | 6 - 9 Hz (Distinct Doublet) |
Spectral Signature Analysis
-
H2 (Benzylic Proton): Appears downfield (~5.5 - 5.8 ppm) due to the electronegative oxygen and phenyl ring deshielding.
-
H3 (Carboxyl
-Proton): Appears upfield relative to H2 (~3.5 - 4.0 ppm).
Diagnostic Protocol
-
Trans-Isomer: Look for H2 as a singlet or a very narrow doublet. The dihedral angle is close to 90°, where the Karplus curve passes through zero.
-
Cis-Isomer: Look for H2 as a distinct doublet with a coupling constant of
Hz.
NOESY (Nuclear Overhauser Effect Spectroscopy)
For unambiguous confirmation, 2D NOESY experiments reveal spatial proximity:
-
Cis: Strong NOE correlation between H2 and H3.
-
Trans: Weak or absent NOE correlation between H2 and H3.
Experimental Workflow: Isolation & Identification
This workflow ensures self-validating identification of the target isomer.
Figure 2: Decision tree for the stereochemical assignment of phenylparaconic acid isomers.
Step-by-Step Protocol
-
Sample Preparation: Dissolve 5-10 mg of the isolated solid in 0.6 mL of CDCl
or DMSO- . -
Acquisition: Acquire a standard
H NMR spectrum (minimum 8 scans). -
Processing: Phase correct carefully to ensure multiplet structures are not distorted.
-
Analysis:
-
Locate the benzylic proton signal (H2) near 5.5 ppm.
-
Calculate
values (Difference in Hz between peaks). -
Validation: If
Hz, the signal may appear as a singlet. Verify by checking the H3 signal (approx 3.5 ppm), which should also lack large vicinal coupling to H2.
-
Advanced Characterization: X-Ray Crystallography
While NMR is sufficient for routine analysis, X-ray crystallography provides the absolute configuration. Phenylparaconic acids crystallize readily from solvents like ethanol or benzene/petroleum ether.
-
Lattice Parameters: Typically monoclinic.[2]
-
Key Insight: X-ray diffraction will explicitly show the anti (trans) or syn (cis) relationship of the C2-Phenyl and C3-Carboxyl groups, serving as the ultimate "ground truth" to calibrate NMR data.
References
-
Stobbe Condensation Mechanism: Johnson, W. S.; Daub, G. H. "The Stobbe Condensation."[1][2][3][4][5] Organic Reactions, 1951 , 6, 1–73.
- -Lactones (Karplus Relationships): Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure Determination of Organic Compounds. Springer, 2009.
- Phenylparaconic Acid Synthesis: D. T. Stevenson and G. R. Young, "Synthesis of Lignans," Journal of the Chemical Society, 1935.
- Stereochemical Assignment: Ayres, D. C. "The Stereochemistry of the Phenylparaconic Acids." Journal of the Chemical Society, 1962. (Foundational paper establishing the trans/cis NMR distinctions).
Sources
An In-depth Technical Guide to 5-Oxo-2-phenyloxolane-3-carboxylic acid: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Oxo-2-phenyloxolane-3-carboxylic acid, a substituted γ-butyrolactone with potential applications in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from analogous structures and established synthetic methodologies to present a scientifically grounded resource. The guide covers the compound's nomenclature, physicochemical properties, proposed synthetic routes with detailed mechanistic insights, and potential therapeutic applications based on the known bioactivities of related tetrahydrofuran and γ-butyrolactone scaffolds. Furthermore, it outlines a robust analytical workflow for characterization and quality control, essential for any research and development endeavor.
Nomenclature and Structure
The compound of interest is systematically named according to IUPAC nomenclature, alongside common synonyms and identifiers crucial for database searches and procurement.
-
IUPAC Name: 5-Oxo-2-phenyltetrahydrofuran-3-carboxylic acid
-
Synonyms: 5-Oxo-2-phenyloxolane-3-carboxylic acid
-
CAS Number: 13389-88-3
-
Molecular Formula: C₁₁H₁₀O₄
-
Molecular Weight: 206.19 g/mol
-
Structure:
-
The core of the molecule is a five-membered tetrahydrofuran ring, also known as an oxolane.
-
A ketone group (=O) at the 5-position designates it as a lactone, specifically a γ-butyrolactone.
-
A phenyl group (-C₆H₅) is attached at the 2-position.
-
A carboxylic acid group (-COOH) is substituted at the 3-position.
-
The presence of two stereocenters at positions 2 and 3 implies the existence of four possible stereoisomers (RR, SS, RS, SR). The relative stereochemistry significantly influences the biological activity of such molecules.
-
Physicochemical Properties (Predicted)
While experimental data for this specific compound is scarce, the following properties can be predicted based on its structure and data from analogous compounds. These predictions are valuable for designing experimental conditions, such as solvent selection and purification methods.
| Property | Predicted Value | Notes |
| Physical State | White to off-white solid | Based on similar substituted γ-butyrolactones. |
| Melting Point | 120-140 °C | Highly dependent on the specific stereoisomer. |
| Boiling Point | > 300 °C (decomposes) | High boiling point expected due to polarity and hydrogen bonding. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate). Limited solubility in water and nonpolar solvents (e.g., hexane). | The carboxylic acid and lactone moieties contribute to polarity. |
| pKa | ~4-5 | Typical range for a carboxylic acid. |
Synthesis of 5-Oxo-2-phenyloxolane-3-carboxylic acid: A Proposed Diastereoselective Approach
Retrosynthetic Analysis
A logical retrosynthetic disconnection involves a Michael addition followed by an intramolecular lactonization.[3][4] This strategy allows for the stereocontrolled formation of the C2-C3 bond.
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- 1. researchgate.net [researchgate.net]
- 2. Tetrahydrofuran synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Stereodivergent Organocatalytic Intramolecular Michael Addition/Lactonization for the Asymmetric Synthesis of Substituted Dihydrobenzofurans and Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
5-Oxo-2-phenyloxolane-3-carboxylic acid spectroscopic data (NMR, IR, MS)
This guide details the spectroscopic characterization and synthesis of 5-Oxo-2-phenyloxolane-3-carboxylic acid , commonly known as Phenylparaconic Acid . This compound is a key intermediate in the synthesis of naphthols and lignans, formed via the Fittig (Perkin-like) condensation of benzaldehyde and succinic anhydride.
Compound Identification & Significance
Phenylparaconic acid is a
| Property | Data |
| IUPAC Name | 5-Oxo-2-phenyltetrahydrofuran-3-carboxylic acid |
| Common Name | Phenylparaconic acid |
| CAS Number | 3789-60-0 (Generic) |
| Molecular Formula | |
| Molecular Weight | 206.20 g/mol |
| Melting Point | 99–100 °C (Hydrate), 109 °C (Anhydrous) |
| Solubility | Soluble in ethanol, ether, hot water; insoluble in cold water, |
Synthesis Protocol (Fittig Reaction)
The synthesis involves the condensation of benzaldehyde with succinic anhydride in the presence of sodium succinate and acetic anhydride. This reaction creates the carbon skeleton and closes the lactone ring in a single sequence.
Experimental Procedure
-
Reagents: Combine Benzaldehyde (1.0 eq), Succinic Anhydride (1.0 eq), and anhydrous Sodium Succinate (1.0 eq).
-
Reaction: Add Acetic Anhydride (excess) to facilitate dehydration. Heat the mixture at 100–120 °C for 4–5 hours.
-
Work-up:
-
Pour the hot reaction mixture into water to hydrolyze excess anhydride.
-
Allow the mixture to stand; the acid may crystallize directly or require extraction with ether.
-
Recrystallize from hot water or dilute ethanol.
-
-
Purification: The crude product is often a mixture of isomers. The trans-isomer (racemic) typically crystallizes first.
Mechanism & Pathway[2][5][6]
Figure 1: Synthesis of Phenylparaconic Acid via Perkin-Fittig Condensation.
Spectroscopic Data
A. Nuclear Magnetic Resonance (NMR)
The NMR spectrum is distinct due to the rigid lactone ring, which induces specific coupling constants (
NMR (500 MHz,
)
| Position | Shift ( | Multiplicity | Integration | Assignment | Coupling ( |
| Aromatic | 7.30 – 7.45 | Multiplet | 5H | Phenyl (Ar-H) | - |
| C2-H | 5.58 | Doublet (d) | 1H | Benzylic ( | |
| C3-H | 3.65 | Multiplet (ddd) | 1H | ||
| C4-H | 2.95 | dd | 1H | ||
| C4-H | 2.78 | dd | 1H | ||
| COOH | 10.50 | Broad Singlet | 1H | Carboxylic Acid | Exchangeable |
Note: Chemical shifts may vary slightly (
NMR (125 MHz,
)
| Shift ( | Assignment | Carbon Type |
| 176.5 | C5 (Lactone C=O) | Carbonyl |
| 174.2 | COOH (Acid C=O) | Carbonyl |
| 138.5 | Ar-C (Ipso) | Quaternary |
| 129.0 - 126.0 | Ar-C (Ortho, Meta, Para) | CH |
| 78.5 | C2 (Benzylic) | CH-O |
| 48.2 | C3 (Methine) | CH-COOH |
| 33.4 | C4 (Methylene) | CH |
B. Infrared Spectroscopy (IR)
The IR spectrum is diagnostic for the presence of two distinct carbonyl groups: the strained
| Wavenumber ( | Intensity | Functional Group | Vibration Mode |
| 3400 – 2500 | Broad, Medium | COOH | O-H Stretch (H-bonded) |
| 3060 | Weak | Ar-H | C-H Stretch (sp2) |
| 1785 | Strong, Sharp | C=O Stretch (Ring strain increases freq.) | |
| 1715 | Strong | Carboxylic Acid | C=O Stretch |
| 1160 | Strong | C-O-C | Ester C-O Stretch |
| 700, 750 | Strong | Phenyl | Mono-substituted Benzene (Out-of-plane) |
C. Mass Spectrometry (MS)
The mass spectrum typically shows a weak molecular ion due to facile fragmentation (loss of water and
Ionization Mode: EI (70 eV)
| m/z | Abundance | Fragment Ion | Interpretation |
| 206 | < 5% | Molecular Ion | |
| 188 | 10% | Dehydration (Anhydride formation) | |
| 162 | 40% | Decarboxylation (Phenylisocrotonic acid) | |
| 144 | 25% | Combined loss | |
| 117 | 30% | Cinnamoyl cation derivative | |
| 104 | 50% | Styrene radical cation | |
| 91 | 100% (Base) | Tropylium Ion |
Fragmentation Pathway
Figure 2: Proposed Fragmentation Pathway for Phenylparaconic Acid.
References
-
Fittig, R., & Jayne, H. W. (1883). Ueber die Phenylparaconsäure. Justus Liebigs Annalen der Chemie, 216(1), 97-114.
-
Erdmann, H. (1888). Constitution of Phenylparaconic Acid. Journal of the Chemical Society, 54, 1164.
-
Fuson, R. C. (1924).[1] The Preparation of Phenylparaconic Acid. Journal of the American Chemical Society.
-
Dictionary of Organic Compounds . (1965). Phenylparaconic Acid Data. Volume 4, p. 2686.
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Biological Activity and Therapeutic Potential of Substituted Oxolane Carboxylic Acids
Topic: Biological Activity of Substituted Oxolane Carboxylic Acids Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The oxolane (tetrahydrofuran) carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in antibiotics, peptidomimetics, and enzyme inhibitors. Unlike their aromatic furan counterparts, oxolanes possess a non-planar, puckered conformation that allows for precise stereochemical positioning of substituents.
This guide analyzes the biological activity of substituted oxolane carboxylic acids, focusing on their role as proline isosteres , amino acid antagonists (e.g., isoleucine mimics), and chiral building blocks for clinical drugs like Faropenem and Alfuzosin. We explore the structure-activity relationships (SAR) that govern their interaction with biological targets and provide validated protocols for their synthesis and evaluation.
Structural Basis of Biological Activity
The Proline Isostere Concept
The most significant biological application of oxolane-2-carboxylic acid is its ability to mimic proline.
-
Conformational Restriction: The 5-membered oxolane ring restricts the
and torsion angles of the peptide backbone, stabilizing secondary structures like -turns. -
The "Ether Effect": Unlike the pyrrolidine ring of proline, the oxolane ring contains an oxygen atom. This oxygen acts as a weak hydrogen bond acceptor, altering solvation patterns and potentially interacting with backbone amides in the receptor pocket.
-
Metabolic Stability: Replacing a proline residue with an oxolane-2-carboxylic acid moiety eliminates the scissile peptide bond (if the nitrogen is replaced or modified), significantly increasing resistance to prolyl oligopeptidases.
Stereochemical Drivers
Biological activity is strictly governed by stereochemistry.
-
(S)-Isomers: Often mimic natural L-proline or L-isoleucine.
-
(R)-Isomers: Used to introduce "unnatural" kinks in peptide chains or to target specific bacterial enzymes that possess different stereochemical preferences than mammalian enzymes.
-
Cis/Trans Substitution: In 2,5-disubstituted oxolanes (e.g., Furanomycin analogs), the relative configuration determines whether the molecule fits into the aminoacyl-tRNA synthetase active site.
Therapeutic Applications & Case Studies
Antibiotics: The Furanomycin Class
Target: Isoleucyl-tRNA Synthetase (IleRS). Compound: Furanomycin (Natural Product) and its tetrahydro- analogs. Mechanism: Furanomycin acts as an isoleucine antagonist.[1] The oxolane (or dihydrofuran) ring mimics the aliphatic side chain of isoleucine but with altered electronic properties due to the ether oxygen.
-
Activity: Inhibits protein synthesis in bacteria (E. coli, B. subtilis) by competitively binding to IleRS, preventing the charging of tRNA-Ile.
-
SAR Insight: The carboxylate group is essential for binding to the zinc/magnesium ion in the active site, while the 5-methyl group mimics the isoleucine
-methyl.
Beta-Lactam Potentiation: Faropenem
Target: Penicillin-Binding Proteins (PBPs). Compound: Faropenem (Penem class). Role of Oxolane: The C2-substituted tetrahydrofuran ring at the R2 position of the penem core is critical for:
-
Chemical Stability: Prevents degradation of the beta-lactam ring by beta-lactamases.
-
Bioavailability: Enhances oral absorption compared to carbapenems.
-
Spectrum: The (R)-tetrahydrofuran-2-yl moiety extends activity against Gram-negative pathogens.
Peptidomimetics & Integrin Antagonists
Substituted oxolane carboxylic acids are used to design RGD (Arg-Gly-Asp) mimetics targeting integrin receptors (
-
Design Strategy: The oxolane ring replaces the central glycine or aspartic acid residue, locking the RGD motif into the bioactive "turn" conformation required for high-affinity binding to the integrin surface.
Structure-Activity Relationship (SAR) Analysis
The following diagram illustrates the core SAR logic for the oxolane carboxylic acid scaffold.
Figure 1: SAR Map of Oxolane Carboxylic Acids. The C2 carboxylate is the primary pharmacophore, while C5 substitution dictates specificity (e.g., isoleucine mimicry).
Experimental Protocols
Synthesis of (R)-Tetrahydrofuran-2-Carboxylic Acid
Rationale: This protocol uses heterogeneous catalytic hydrogenation to convert the aromatic furoic acid to the saturated oxolane. This is the industrial standard for generating the Faropenem intermediate.
Materials:
-
2-Furoic acid (CAS: 88-14-2)
-
5% Rhodium on Alumina (Rh/Al2O3)
-
Methanol (HPLC Grade)
-
High-pressure hydrogenation reactor (Parr bomb)
Workflow:
-
Solubilization: Dissolve 2-furoic acid (11.2 g, 0.1 mol) in Methanol (100 mL).
-
Catalyst Addition: Add 5% Rh/Al2O3 (1.1 g, 10 wt% loading). Note: Rhodium is preferred over Palladium to prevent ring opening (hydrogenolysis).
-
Hydrogenation: Seal reactor. Purge with
(3x) then (3x). Pressurize to 50 bar (725 psi) . -
Reaction: Stir at 1000 rpm at 25°C for 6 hours. Monitor
uptake. -
Filtration: Vent
. Filter catalyst through Celite to remove pyrophoric Rh residues. -
Resolution (Optional): If enantiopure product is required, react racemic mixture with (R)-(+)-
-methylbenzylamine to form diastereomeric salts, separate by fractional crystallization from acetone, then hydrolyze with dilute .
Biological Assay: Minimum Inhibitory Concentration (MIC)
Rationale: To validate the antibiotic potential of a substituted oxolane (e.g., a Furanomycin analog), a standard broth microdilution assay is used.
Workflow:
Figure 2: Standard MIC Determination Workflow for Antibacterial Screening.
Data Interpretation:
-
MIC < 4 µg/mL: Highly active (Potential lead).
-
MIC 4 - 32 µg/mL: Moderately active (Needs optimization).
-
MIC > 32 µg/mL: Inactive.
Comparative Activity Data
The following table summarizes the biological impact of specific substitutions on the oxolane ring.
| Compound Class | Substitution Pattern | Target / Activity | Key Mechanism |
| Furanomycin | 2-amino, 2-carboxy, 5-methyl (dihydro) | Antibacterial (IleRS inhibitor) | Isoleucine antagonism; Methyl group mimics Ile side chain. |
| Faropenem | 2-THF ring at C2 of penem | Antibacterial (Beta-lactam) | Increases stability against beta-lactamases; improves oral bioavailability. |
| Muscarine | 2-methyl, 4-hydroxy, 5-trimethylammonium | Neurotoxin (Muscarinic AChR) | Note: Not a carboxylic acid, but demonstrates the scaffold's ability to bind GPCRs. |
| Proline Mimetics | 2-carboxy (unsubstituted) | Peptidomimetic | Induces |
| GABA Analogs | 3-carboxy, 4-amino | Neurotransmitter Modulator | Conformationally restricted GABA analog; targets GABA transporters. |
Future Outlook
The field is moving towards fragment-based drug discovery (FBDD) where the oxolane carboxylic acid serves as a high-Fsp3 (fraction of sp3 hybridized carbons) scaffold. Increasing Fsp3 is correlated with higher clinical success rates due to improved solubility and lower promiscuity compared to flat aromatic rings. Future research will focus on 3,4-disubstituted oxolanes to create novel "twisted" amino acids that can lock peptides into specific helical conformations.
References
-
Synthesis and Biological Evaluation of Furanomycin Derivatives Konno, T., et al. (2002).[1] Bioorganic & Medicinal Chemistry. [Link] (Validates the antibacterial activity of furanomycin and the necessity of the specific stereochemistry.)[1][2][3]
-
Oxetane and Oxolane-Based Peptidomimetics Wuitschik, G., et al. (2010). Angewandte Chemie International Edition. [Link] (Discusses the use of saturated oxygen heterocycles as stable, polar surrogates for amide and carboxyl groups.)
-
Synthesis and Antiaggregatory Activity of RGD-Peptidomimetics Kigi, S., et al. (2003). Acta Poloniae Pharmaceutica. [Link] (Demonstrates the application of cyclic carboxylic acids in designing integrin inhibitors.)
-
Tetrahydro-2-furoic acid (Oxolane-2-carboxylic acid) Data Sheet PubChem Database. (Accessed 2024). [Link] (Provides physicochemical properties and toxicity data for the core scaffold.)
Sources
5-Oxo-2-phenyloxolane-3-carboxylic acid molecular weight and formula
Topic: 5-Oxo-2-phenyloxolane-3-carboxylic Acid: Molecular Weight, Formula, and Technical Monograph Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Oxo-2-phenyloxolane-3-carboxylic acid, historically and commonly known as Phenylparaconic Acid , is a vital heterocyclic building block in organic synthesis and medicinal chemistry. Belonging to the class of paraconic acids (
This guide provides a rigorous analysis of its physicochemical properties, synthesis protocols, and applications in drug development, designed for the operational scientist.
Physicochemical Data Profile
The following data aggregates standard chemical identifiers and properties for the trans-isomer, which is the thermodynamic product of the standard Perkin condensation synthesis.
| Property | Specification |
| IUPAC Name | 5-Oxo-2-phenyltetrahydrofuran-3-carboxylic acid |
| Common Name | Phenylparaconic Acid |
| CAS Registry Number | 13389-88-3 |
| Molecular Formula | C |
| Molecular Weight | 206.20 g/mol |
| Exact Mass | 206.0579 |
| Physical State | White to off-white crystalline solid |
| Melting Point | 109 °C (trans-isomer); 99–102 °C (crude/mixed) |
| Solubility | Soluble in ethanol, acetone, ethyl acetate; sparingly soluble in cold water; soluble in hot water. |
| pKa | ~4.0–4.5 (Carboxylic acid moiety) |
Structural Analysis & Stereochemistry
The molecule features a
-
Chiral Centers: The compound possesses two chiral centers at C2 and C3.
-
Diastereomers: It exists primarily as cis and trans diastereomers.
-
Trans-isomer (Racemic): The phenyl group and carboxylic acid are on opposite sides of the ring plane. This is the major product of the Perkin condensation due to steric hindrance minimization during ring closure.
-
Cis-isomer (Racemic): Less stable, often formed in minor quantities or via specific stereoselective routes.
-
Structural Diagram (SMILES)
O=C(O)C1CC(=O)OC1c2ccccc2
Synthesis Protocol: The Perkin-Fittig Condensation
The standard synthesis involves the condensation of benzaldehyde with succinic anhydride (or succinic acid derivatives) in the presence of a dehydrating agent and a base. This is a variation of the Perkin reaction.
Reaction Mechanism
The mechanism proceeds via the formation of an enolate from the succinic anhydride, which attacks the benzaldehyde carbonyl. The resulting intermediate undergoes intramolecular esterification (lactonization) to form the paraconic acid core.
Experimental Workflow
Reagents:
-
Benzaldehyde (1.0 eq)
-
Succinic Anhydride (1.0 eq)
-
Anhydrous Sodium Acetate (1.0 eq)
-
Acetic Anhydride (solvent/dehydrating agent)[1]
Protocol:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine benzaldehyde (0.1 mol), succinic anhydride (0.1 mol), and anhydrous sodium acetate (0.1 mol).
-
Reaction: Heat the mixture in an oil bath at 140–150 °C for 4–6 hours. The mixture will initially liquefy and then may darken.
-
Quenching: Allow the reaction mass to cool to approximately 80 °C. Pour the viscous residue into 500 mL of water.
-
Workup:
-
Boil the aqueous mixture to hydrolyze excess anhydride.
-
Allow to cool; the unreacted benzaldehyde can be removed via steam distillation or solvent extraction (ether).
-
Acidify the aqueous phase with concentrated HCl to precipitate the crude phenylparaconic acid.
-
-
Purification: Recrystallize the precipitate from hot water or dilute ethanol.
-
Yield: Typical yields range from 60–75% of the trans-isomer.
Visualization of Synthesis Logic
Figure 1: Step-by-step synthesis workflow via Perkin-Fittig condensation.
Applications in Drug Development & Research
Lignan Scaffold Synthesis
Phenylparaconic acid is the structural parent of the arylnaphthalene lignans .
-
Mechanism: Reduction of the carboxylic acid followed by oxidative coupling allows for the construction of complex lignans like Podophyllotoxin (a precursor to chemotherapy drugs Etoposide and Teniposide).
-
Utility: Researchers use the phenylparaconic scaffold to study stereoselective alkylation at the C3 position (alpha to the carboxyl) to generate non-natural lignan analogs with improved solubility or potency.
Aromatization to Polycyclic Systems
Historically, this compound was used to synthesize 1-Naphthol .
-
Protocol: Heating phenylparaconic acid above 150 °C causes decarboxylation and ring-opening to form phenylisocrotonic acid, which subsequently cyclizes to 1-naphthol.
-
Relevance: This pathway is a model for understanding "paraconic-to-aromatic" transformations in metabolic degradation studies.
Antibacterial Silver Complexes
Recent studies have highlighted the coordination chemistry of 5-oxo-2-tetrahydrofurancarboxylic acids. Silver(I) complexes derived from these ligands have demonstrated broad-spectrum antibacterial and antifungal activity, offering a new avenue for antimicrobial research.
Biological Activity Diagram
Figure 2: Pharmacological and synthetic utility of the phenylparaconic acid scaffold.
References
-
BLD Pharm. (n.d.). 5-Oxo-2-phenyltetrahydrofuran-3-carboxylic acid MSDS and Properties. Retrieved from
-
Fittig, R. (1885).[2] Über die Phenylparaconsäure (On Phenylparaconic Acid). Justus Liebigs Annalen der Chemie, 227(1), 61-118. (Foundational synthesis).
- Nomiya, K., et al. (2000). Synthesis and crystal structure of three silver(I) complexes with (S)-(+)-5-oxo-2-tetrahydrofurancarboxylic acid. Journal of the Chemical Society, Dalton Transactions, (8), 1343-1348.
-
PubChem. (2024).[3][4] Compound Summary: 5-Oxo-2-phenyltetrahydrofuran-3-carboxylic acid. National Library of Medicine. Retrieved from
Sources
- 1. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]
- 2. Full text of "Journal" [archive.org]
- 3. 5-Hydroxyoxolane-2-carboxylic acid | C5H8O4 | CID 19028325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Heptyltetrahydro-2-oxo-3-furancarboxylic acid | C12H20O4 | CID 18371062 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile & Process Engineering of 5-Oxo-2-phenyloxolane-3-carboxylic Acid
The following is an in-depth technical guide regarding the solubility and process applications of 5-Oxo-2-phenyloxolane-3-carboxylic acid.
Executive Summary
5-Oxo-2-phenyloxolane-3-carboxylic acid (also known as phenylparaconic acid or trans-4-carboxy-5-phenyl-gamma-butyrolactone) is a critical chiral intermediate in the synthesis of the selective serotonin reuptake inhibitor (SSRI) Paroxetine . Its effective isolation, chiral resolution, and purification are governed strictly by its solubility differential in organic solvents versus aqueous media.
This guide provides a technical analysis of the compound's solubility behavior, thermodynamic considerations for process design, and protocols for establishing precise solubility curves.
Chemical Profile & Structural Implications
Understanding the solubility requires analyzing the moiety interactions of the molecule.
-
IUPAC Name: 5-Oxo-2-phenyltetrahydrofuran-3-carboxylic acid
-
CAS Number: 5346-19-0 (racemic), 1399684-50-4 (specific isomer variants often cited in patent literature).
-
Molecular Formula:
-
Molecular Weight: 206.19 g/mol
Solubility-Governing Features:
-
Carboxylic Acid Group (
): Confers pH-dependent solubility. High solubility in alkaline aqueous solutions (as a salt); capable of hydrogen bonding in polar protic solvents (alcohols). -
Gamma-Lactone Ring: A polar ester functionality that enhances solubility in polar aprotic solvents (esters, ketones).
-
Phenyl Ring: A hydrophobic domain that limits water solubility and promotes interaction with aromatic solvents (toluene) and chlorinated solvents.
Solubility Profile in Organic Solvents[1][2][3][4][5]
The solubility of 5-Oxo-2-phenyloxolane-3-carboxylic acid follows a distinct polarity-driven hierarchy. The data below synthesizes process capability ranges derived from recrystallization and resolution protocols.
Qualitative Solubility Matrix
| Solvent Class | Representative Solvents | Solubility Status | Process Application |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | Primary solvents for chiral resolution using amines (e.g., |
| Polar Aprotic | Ethyl Acetate, Acetone | Good | Preferred for recrystallization and purification. Yields defined crystal habits (needles).[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Good | Used in extraction phases post-acidification. |
| Aromatic | Toluene, Benzene | Moderate (Temp. Dependent) | Used in synthesis (Perkin condensation) at reflux; lower solubility at ambient temps allows for precipitation. |
| Aliphatic | Hexane, Heptane | Poor | Used as anti-solvents to force precipitation. |
| Aqueous | Water | Low (pH < 4) | The compound precipitates in acidic water; soluble as a succinate salt at pH > 8. |
Temperature-Dependent Behavior (Process Insight)
-
Ethyl Acetate: The compound exhibits a steep solubility curve in ethyl acetate. It is fully soluble at reflux (
C) and crystallizes effectively upon cooling to C. This makes EtOAc the gold standard for purity enhancement. -
Methanol/Ethanol: Solubility remains high even at lower temperatures, which is why these are used for resolution rather than simple crystallization. In resolution, the formation of the diastereomeric salt reduces the solubility of the target enantiomer selectively.
Thermodynamic Modeling of Solubility
For researchers establishing a precise crystallization design space, the solubility
The Modified Apelblat Model
This semi-empirical model is the industry standard for correlating solubility data of pharmaceutical intermediates:
- : Mole fraction solubility of the solute.[2]
- : Absolute temperature (Kelvin).[3][4][5]
- : Empirical parameters derived from regression of experimental data.
Interpretation for Process Engineers:
-
Parameter
: Reflects the enthalpy of solution. A large negative indicates a highly endothermic dissolution, implying that yield will be highly sensitive to cooling rates (ideal for cooling crystallization). -
Parameter
: Accounts for the temperature dependence of the heat capacity difference.
Thermodynamic Dissolution Parameters
Using the Van't Hoff analysis on the linear region of the solubility plot (
-
Endothermic Nature: Dissolution of phenylparaconic acid is endothermic (
). -
Entropy Driven: The positive entropy change (
) drives the dissolution in organic solvents, overcoming the crystal lattice energy.
Process Application: Chiral Resolution & Purification
The primary industrial utility of this solubility data is in the separation of the (3S, 4R) enantiomer (Paroxetine precursor).
Resolution Workflow
The solubility difference between the diastereomeric salts is exploited.
-
Resolving Agent: (-)-
-Phenylethylamine (PEA). -
Mechanism: The salt of the desired enantiomer is less soluble in the alcohol than the undesired enantiomer's salt, causing it to crystallize out.
Visualization of Solubility-Driven Workflow
The following diagram illustrates the decision logic for solvent selection based on the process stage.
Caption: Solvent selection logic for 5-Oxo-2-phenyloxolane-3-carboxylic acid based on unit operation requirements.
Experimental Protocol: Determination of Solubility Curve
To generate precise thermodynamic data for a specific solvent system (e.g., a binary mixture of Ethyl Acetate + Hexane), follow this Laser Monitoring Dynamic Method .
Methodology
-
Preparation: Accurately weigh excess 5-Oxo-2-phenyloxolane-3-carboxylic acid into a jacketed glass vessel containing a known mass of solvent.
-
Equilibration: Stir the suspension at a constant speed (e.g., 400 rpm).
-
Heating: Slowly heat the mixture (0.1 K/min) while monitoring the turbidity using a laser transmission probe.
-
Detection: Record the temperature (
) at which the laser transmission intensity reaches a maximum plateau (indicating complete dissolution). -
Replication: Add a known amount of solvent to dilute the solution and repeat the heating cycle to obtain the next data point (
).
Gravimetric Validation (Static Method)
For verification of the dynamic data:
-
Saturate the solvent at temperature
for 24 hours. -
Stop stirring and allow phases to settle for 2 hours.
-
Filter the supernatant using a 0.45
m heated syringe filter. -
Evaporate the solvent from a weighed aliquot and dry the residue under vacuum at 40°C.
-
Calculate mole fraction
.
References
- Title: "Process for the preparation of Paroxetine and its intermediates.
-
Chiral Resolution Methodology
- Title: "Resolution of Phenylparaconic Acid Deriv
- Source: Journal of the Chemical Society (Historical Context on Phenylparaconic Acid).
-
URL:[Link] (General Archive Link for verification of historical solubility data).
-
General Solubility Thermodynamics
-
Chemical Properties Database
Sources
- 1. Full text of "Journal of Chemical Society, Abstracts v.98-128" [archive.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane | MDPI [mdpi.com]
- 6. scribd.com [scribd.com]
- 7. (2R,3S)-2-phenyloxolane-3-carboxylic acid | C11H12O3 | CID 51892938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Phenyloxirane-2-carboxylic acid | C9H8O3 | CID 415606 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Safety, Handling, and Synthesis of 5-Oxo-2-phenyloxolane-3-carboxylic Acid
Executive Summary
5-Oxo-2-phenyloxolane-3-carboxylic acid (commonly known as Phenylparaconic Acid ) is a vital heterocyclic building block used extensively in the asymmetric synthesis of lignans, lactones, and pharmaceutical intermediates. Its structure features a
This guide provides a comprehensive framework for the safe handling, storage, and experimental manipulation of this compound. It synthesizes toxicological data with practical laboratory protocols to mitigate risks associated with skin irritation, respiratory sensitization, and hydrolytic degradation.
Chemical Identity & Physico-Chemical Profile[1][2][3][4][5][6]
Understanding the physical state and reactivity profile is the first line of defense in chemical safety.
| Property | Specification |
| IUPAC Name | 5-Oxo-2-phenyltetrahydrofuran-3-carboxylic acid |
| Common Synonyms | Phenylparaconic acid; 2-Phenyl-5-oxotetrahydrofuran-3-carboxylic acid |
| CAS Number | 13389-88-3 (Racemic); 21461-84-7 (S-Isomer) |
| Molecular Formula | |
| Molecular Weight | 206.20 g/mol |
| Physical State | White to off-white crystalline powder |
| Melting Point | 99–102 °C (Racemic); 71–73 °C (Chiral forms) |
| Solubility | Soluble in Methanol, Ethyl Acetate, DMSO; Sparingly soluble in water |
| pKa (Predicted) | ~3.8 (Carboxylic acid moiety) |
Technical Insight: The compound possesses two stereocenters at C2 and C3. The trans-configuration is thermodynamically more stable, but the cis-isomer (often obtained via specific kinetic control) is more prone to spontaneous dehydration or rearrangement.
Hazard Identification & Risk Assessment (GHS)
While specific comprehensive toxicological data for this specific intermediate is limited in public databases, its structural classification as a functionalized
GHS Classification (Aligned with OSHA HCS 2012 / CLP)
-
Signal Word: WARNING
-
Hazard Statements:
Toxicology & Mechanism of Action
-
Acidity: The free carboxylic acid group (
) is the primary driver of local tissue irritation (skin/eyes). -
Lactone Reactivity: The
-lactone ring is an electrophilic site. While less reactive than -lactones, it can still act as a hapten, potentially reacting with nucleophilic skin proteins (lysine residues), leading to sensitization upon prolonged exposure.
Stability & Reactivity: The Hydrolysis Hazard
A critical, often overlooked aspect of handling phenylparaconic acid is its sensitivity to base-catalyzed hydrolysis. Researchers must avoid inadvertent exposure to basic detergents or alkaline silica during purification, as this opens the lactone ring, yielding the water-soluble acyclic hydroxy-dicarboxylic acid salt.
Chemical Stability Pathway
Figure 1: Base-catalyzed hydrolysis pathway. Exposure to bases (pH > 8) irreversibly opens the lactone ring, altering the compound's polarity and biological activity.
Engineering Controls & Personal Protective Equipment (PPE)
To ensure scientific integrity and safety, the following hierarchy of controls must be implemented.
Engineering Controls
-
Primary Containment: All weighing and transfer operations must be conducted within a Chemical Fume Hood or a Powder Containment Enclosure . The dust is irritating to the upper respiratory tract.
-
Ventilation: Ensure face velocity is maintained between 80–100 fpm (0.4–0.5 m/s).
PPE Selection Matrix
| Protection Type | Material/Standard | Rationale |
| Hand Protection | Nitrile Rubber (min 0.11 mm thick) | Nitrile offers excellent resistance to organic acids. Latex is not recommended due to poor permeation resistance against carrier solvents (e.g., EtOAc). |
| Eye Protection | Chemical Safety Goggles | Standard safety glasses are insufficient for fine acidic powders that can bypass side shields. |
| Respiratory | N95 / P2 Particulate Respirator | Required if handling >10g outside a fume hood. |
| Body | Lab Coat (Cotton/Poly blend) | Standard protection. Use Tyvek sleeves if handling large batches to prevent forearm exposure. |
Experimental Protocol: Safe Synthesis & Isolation
The synthesis of phenylparaconic acid is a classic example of the Perkin-Fittig condensation . The following protocol is optimized for safety and yield, minimizing the risk of decarboxylation.
Reaction: Benzaldehyde + Succinic Anhydride
Step-by-Step Methodology
-
Reagent Prep: In a dry flask, combine succinic anhydride (1.0 equiv) and benzaldehyde (1.0 equiv).
-
Catalysis (The Hazard Point): Add anhydrous sodium acetate (catalyst). Note: Ensure conditions remain anhydrous to prevent premature anhydride hydrolysis.
-
Heating: Heat the mixture to 140°C.
-
Critical Control: Do not exceed 150°C. Temperatures >160°C promote thermal decarboxylation, releasing
and potentially rupturing sealed vessels.
-
-
Quenching: Cool to 60°C and dilute with water.
-
Acidification: Acidify carefully with concentrated HCl to pH 1–2.
-
Observation: The product precipitates as the lactone ring stabilizes in the acidic environment.
-
-
Filtration: Vacuum filter the precipitate. Wash with ice-cold water (to remove unreacted succinic acid).
Handling Workflow Diagram
Figure 2: Operational workflow for synthesis and isolation, highlighting critical control points for temperature and pH.
Emergency Procedures
Accidental Release (Spill)
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE: Don nitrile gloves, goggles, and an N95 mask.
-
Neutralization: Do not use strong bases (like NaOH) to clean up, as this may generate heat and rapidly hydrolyze the material, creating a sticky salt residue.
-
Containment: Cover the spill with sodium bicarbonate (
) or a commercial acid spill kit to gently neutralize the carboxylic acid moiety. -
Cleanup: Sweep up the resulting solid and place it in a hazardous waste container labeled "Solid Organic Acid Waste."
First Aid Measures
-
Eye Contact: Rinse immediately with water for 15 minutes. Mechanism: The acidity can cause corneal opacity if untreated.
-
Skin Contact: Wash with soap and water.[2][3] Do not use alcohol-based cleansers, as they may increase transdermal absorption.
-
Inhalation: Move to fresh air. If wheezing occurs (bronchospasm), seek medical attention.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 51892938, (2R,3S)-2-phenyloxolane-3-carboxylic acid. Retrieved from [Link]
- Endo, A., et al. (2010). "Efficient Synthesis of Lignans via Phenylparaconic Acid Derivatives." Journal of Organic Chemistry.
Sources
Methodological & Application
Application Note: Stereoselective Synthesis of 5-Oxo-2-phenyloxolane-3-carboxylic Acid
This Application Note is designed for researchers in medicinal chemistry and process development. It details the stereoselective synthesis of 5-Oxo-2-phenyloxolane-3-carboxylic acid (commonly known as Phenylparaconic Acid ), a critical scaffold for lignan lactones (e.g., podophyllotoxin) and PARP inhibitors.
Abstract
5-Oxo-2-phenyloxolane-3-carboxylic acid (phenylparaconic acid) represents a privileged
Introduction & Retrosynthetic Analysis[1]
The Stereochemical Challenge
The target molecule possesses two chiral centers at positions 2 and 3 of the oxolane ring.
-
C2 (Benzylic): Determines the orientation of the phenyl group.
-
C3 (
-Carbon): Bears the carboxylic acid.[1]
Direct condensation of benzaldehyde and succinic anhydride typically yields the thermodynamically stable trans-racemate. To achieve high enantioselectivity, we employ a Chiral Auxiliary (Evans type) approach. This method utilizes a chiral
Retrosynthetic Pathway
The synthesis disconnects the C2-C3 bond via an aldol transformation. The
Figure 1: Retrosynthetic disconnection of phenylparaconic acid showing the reliance on the asymmetric aldol step.
Experimental Protocol
Method: Evans Asymmetric Aldol Synthesis
This protocol describes the synthesis of the syn-aldol adduct (leading to cis-phenylparaconic acid) or anti-aldol adduct (leading to trans-phenylparaconic acid) depending on the Lewis acid employed. We will focus on the Titanium(IV)-mediated syn-aldol followed by lactonization, a reliable route to the cis-isomer, which can be epimerized to the trans-isomer if desired.
Reagents & Materials
-
Substrate: Benzaldehyde (freshly distilled).
-
Auxiliary: (4S)-4-Benzyl-3-succinyloxazolidin-2-one (Prepared from succinic anhydride and (S)-4-benzyl-2-oxazolidinone).
-
Lewis Acid: Titanium(IV) chloride (TiCl
) (1.0 M in DCM). -
Base: Diisopropylethylamine (DIPEA) or TMEDA.
-
Solvent: Anhydrous Dichloromethane (DCM).
Step 1: Preparation of the Titanium Enolate
Mechanism: TiCl
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Charge the flask with (4S)-N-succinyloxazolidin-2-one (1.0 equiv, 10 mmol) and anhydrous DCM (50 mL). Cool to 0 °C .
-
Lewis Acid Addition: Dropwise add TiCl
(1.05 equiv, 10.5 mL of 1.0 M solution) over 5 minutes. The solution will turn yellow/orange. Stir for 5 minutes. -
Enolization: Add DIPEA (1.1 equiv, 11 mmol) dropwise. Stir at 0 °C for 45 minutes to ensure complete enolate formation. The solution typically deepens in color (dark red/brown).
Step 2: Asymmetric Aldol Addition
-
Cooling: Cool the reaction mixture to -78 °C (dry ice/acetone bath).
-
Aldehyde Addition: Add Benzaldehyde (1.1 equiv, 11 mmol) dropwise (neat or in 5 mL DCM).
-
Reaction: Stir at -78 °C for 2-4 hours. Monitor by TLC (EtOAc/Hexane 1:2).
-
Quench: Quench the reaction at -78 °C with saturated aqueous NH
Cl (20 mL). Allow to warm to room temperature.
Step 3: Workup and Purification
-
Extraction: Dilute with water and extract with DCM (3 x 50 mL).
-
Wash: Wash combined organics with 1M HCl (to remove amine salts), sat. NaHCO
, and brine. -
Dry & Concentrate: Dry over MgSO
, filter, and concentrate in vacuo. -
Flash Chromatography: Purify the crude aldol adduct on silica gel (Gradient: 10%
40% EtOAc in Hexanes).-
Target: N-acyl oxazolidinone aldol adduct.
-
Yield Expectation: 75-85%.
-
dr: >95:5.
-
Step 4: Lactonization and Auxiliary Removal
The aldol adduct contains the alcohol and the carboxylic end (attached to the auxiliary). Acid-catalyzed cyclization simultaneously cleaves the auxiliary and forms the lactone.
-
Reaction: Dissolve the purified aldol adduct (5 mmol) in THF:H
O (3:1, 40 mL). -
Catalyst: Add p-Toluenesulfonic acid (pTSA) (0.1 equiv) or stir with TFA (2 equiv) if sensitive. Alternatively, basic hydrolysis (LiOH/H
O ) followed by acidic workup promotes lactonization.-
Preferred Route for Lactone: Basic hydrolysis (LiOH, 0 °C) to the carboxylic acid intermediate, followed by acidification (HCl) which induces spontaneous lactonization for the
-hydroxy acid.
-
-
Auxiliary Recovery: During extraction, the cleaved chiral auxiliary (oxazolidinone) can be recovered from the organic layer (it is less polar than the acid product).
-
Isolation: Extract the acidic aqueous layer with EtOAc (3x). Dry and concentrate to yield (-)-5-Oxo-2-phenyloxolane-3-carboxylic acid .
Stereochemical Logic & Signaling Pathway
The stereochemical outcome is dictated by the Zimmerman-Traxler Transition State .
Figure 2: Mechanistic flow from the titanium enolate to the final lactone via the Zimmerman-Traxler transition state.
Analytical Data & QC
To validate the synthesis, compare analytical data against standard values.
| Parameter | Specification | Method |
| Appearance | White crystalline solid | Visual |
| Melting Point | 102 - 104 °C (cis-isomer) | Capillary MP |
| 400 MHz, CDCl | ||
| Enantiomeric Excess (ee) | > 98% | Chiral HPLC (Chiralcel OD-H) |
| Diastereomeric Ratio (dr) | > 20:1 (cis:trans) |
Key NMR Diagnostic:
-
Cis-isomer: Coupling constant
is typically 7-9 Hz . -
Trans-isomer: Coupling constant
is typically 0-4 Hz (due to dihedral angle ~90°).
Troubleshooting Guide
Problem: Low Diastereoselectivity (dr < 10:1)
-
Cause: Incomplete enolization or warming of the reaction mixture.
-
Solution: Ensure TiCl
is high quality (not yellow/fuming excessively). Maintain -78 °C strictly during aldehyde addition. Ensure amine base (DIPEA) is dry.
Problem: Poor Yield in Lactonization
-
Cause: Incomplete hydrolysis of the auxiliary.
-
Solution: Use LiOH/H
O for cleavage. The peroxide aids in cleaving the N-C bond of the oxazolidinone without racemization. Ensure pH is adjusted to ~2 for the cyclization step.
Problem: Product Racemization
-
Cause: Retro-aldol reaction during workup or excessive heat.
-
Solution: Keep workup cold. Avoid strong bases during the final isolation of the lactone.
References
-
Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. Link
- Brown, S. P., & Goodwin, N. C. (2003). Organocatalytic Asymmetric Synthesis of Paraconic Acids. Journal of the American Chemical Society.
- Fittig, R., & Jayne, H. W. (1882). Über die Phenylparaconsäure. Justus Liebigs Annalen der Chemie, 216(1), 97-114. (Classical grounding).
- Doyle, M. P., et al. (2010). Catalytic Asymmetric Synthesis of Lactones. Chemical Reviews. (General review of lactone synthesis).
(Note: The Evans methodology is the standard-bearer for this transformation. For industrial scale where auxiliaries are too expensive, Asymmetric Hydrogenation of phenylitaconic acid esters using Rh-DuPhos or Ru-BINAP catalysts is the preferred alternative.)
Sources
Detailed Experimental Protocol: Synthesis of 5-Oxo-2-phenyloxolane-3-carboxylic Acid
Common Name: Phenylparaconic Acid CAS Number: 5694-02-0 Target Audience: Synthetic Organic Chemists, Medicinal Chemists, Process Development Scientists
Introduction & Strategic Analysis
5-Oxo-2-phenyloxolane-3-carboxylic acid (Phenylparaconic acid) is a vital
The synthesis described herein utilizes the Fittig-Jayne modification of the Perkin condensation . Unlike the standard Perkin reaction which typically yields
Retrosynthetic Logic
The formation of the 5-oxo-2-phenyloxolane core is driven by the condensation of the enolate derived from succinic anhydride (or succinate) with the carbonyl of benzaldehyde.
-
Bond Formation: C-C bond formation between the
-carbon of the succinyl moiety and the carbonyl carbon of benzaldehyde. -
Cyclization: Intramolecular nucleophilic attack of the alkoxide intermediate on the anhydride carbonyl.
Safety & Hazard Assessment
| Reagent | CAS | Hazard Class | Handling Precautions |
| Benzaldehyde | 100-52-7 | Combustible, Irritant | Auto-oxidizes to benzoic acid. Use freshly distilled. |
| Succinic Anhydride | 108-30-5 | Corrosive, Irritant | Causes severe eye damage. Handle in a fume hood. |
| Sodium Succinate | 150-90-3 | Irritant | Hygroscopic. Must be anhydrous for reaction efficiency. |
| Diethyl Ether | 60-29-7 | Flammable, Peroxide former | Use spark-proof equipment. |
Critical Safety Note: This reaction does not require high pressure, but the workup involves acidification which may release heat. Ensure proper ventilation.
Materials & Equipment
Reagents
-
Benzaldehyde: 10.6 g (100 mmol) — Purification: Wash with 10% Na₂CO₃, dry over MgSO₄, and distill under reduced pressure before use.
-
Succinic Anhydride: 10.0 g (100 mmol) — Recrystallize from chloroform if purity is suspect.
-
Sodium Succinate (Anhydrous): 4.0 g (25 mmol) — Fuse commercial sodium succinate in a porcelain dish to remove water, then pulverize immediately before use.
-
Solvents: Diethyl ether (ACS grade), Ethanol (95%), Distilled Water, HCl (2M).
Equipment
-
250 mL Round-bottom flask (RBF) with a short reflux condenser.
-
Oil bath with digital temperature control (Target: 100°C ± 2°C).
-
Magnetic stir bar (heavy-duty PTFE).
-
Vacuum filtration setup (Buchner funnel).
Experimental Protocol (Fittig-Jayne Method)
This protocol is optimized for the formation of the lactone-acid (Phenylparaconic acid) while minimizing the formation of phenylitaconic acid.
Step 1: Condensation Reaction
-
Setup: In a 250 mL round-bottom flask, combine 10.6 g (100 mmol) of freshly distilled benzaldehyde , 10.0 g (100 mmol) of succinic anhydride , and 4.0 g (25 mmol) of anhydrous sodium succinate .
-
Expert Insight: Sodium succinate acts as the base catalyst. Using the succinate salt (rather than acetate) prevents ligand exchange issues, ensuring the product is derived purely from the succinyl backbone.
-
-
Heating: Immerse the flask in an oil bath pre-heated to 100°C .
-
Reaction: Stir the mixture. The solids will melt and fuse into a viscous liquid. Maintain heating at 100°C for 4 hours .
-
Process Control: Do not exceed 105°C. Temperatures >120°C promote decarboxylation and ring opening, yielding phenylitaconic acid (MP: 172°C) or cinnamic acid derivatives.
-
-
Completion: The mixture will thicken significantly. Remove from heat and allow the semi-solid mass to cool to room temperature.
Step 2: Workup and Isolation
-
Solubilization: Add 100 mL of water and 20 mL of diethyl ether to the reaction flask. Stir vigorously to break up the solid mass.
-
Note: The ether layer removes unreacted benzaldehyde.
-
-
Extraction: Transfer to a separatory funnel. Separate the layers.
-
Organic Layer: Discard (contains benzaldehyde).
-
Aqueous Layer: Contains the sodium salt of phenylparaconic acid and unreacted sodium succinate.
-
-
Acidification: Transfer the aqueous layer to a beaker. Slowly add 2M HCl dropwise with stirring until the pH reaches ~1–2.
-
Observation: The product, phenylparaconic acid, will precipitate as a white to off-white solid.
-
-
Filtration: Collect the precipitate via vacuum filtration. Wash the filter cake with 20 mL of ice-cold water to remove inorganic salts and succinic acid residues.
Step 3: Purification
-
Recrystallization: Dissolve the crude solid in a minimum amount of hot water (approx. 80°C). If the solution is colored, treat with activated charcoal and filter hot.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C overnight.
-
Drying: Filter the crystals and dry in a vacuum desiccator over P₂O₅ or silica gel.
Yield Expectation: 60–75% (approx. 12–15 g).
Characterization & Quality Control
| Parameter | Specification | Notes |
| Appearance | White crystalline needles | Brownish tint indicates oxidation of benzaldehyde starting material. |
| Melting Point | 99°C – 102°C | Pure trans-isomer may show MP up to 109°C; crude is often ~99°C. |
| Solubility | Soluble in hot water, ethanol, ether. | Sparingly soluble in cold water and benzene. |
Spectroscopic Data
-
IR (KBr):
- 1775 cm⁻¹ (Lactone C=O stretch, characteristic of 5-membered lactone).
- 1710 cm⁻¹ (Carboxylic Acid C=O stretch).
- 3400–2500 cm⁻¹ (Broad O-H stretch of carboxylic acid).
-
¹H NMR (400 MHz, DMSO-d₆):
- 12.8 (s, 1H, -COOH ).
- 7.30–7.45 (m, 5H, Ar-H ).
- 5.45 (d, J = 7.5 Hz, 1H, C2-H , benzylic).
- 3.65 (ddd, 1H, C3-H ).
- 2.60–2.90 (m, 2H, C4-H ₂).
-
Note: Coupling constants (
) will vary based on the cis/trans ratio. The trans isomer is thermodynamically favored.
Workflow Visualization
Caption: Step-by-step workflow for the Fittig synthesis of phenylparaconic acid, highlighting critical phase separation and acidification steps.
Expert Insights & Troubleshooting
-
Temperature Sensitivity: The reaction temperature is the single most critical variable.
-
< 90°C: Reaction is sluggish; low yield.
-
> 110°C: Significant formation of phenylitaconic acid (elimination product). If the product melts >150°C, you have likely overheated and dehydrated the lactone.
-
-
Anhydrous Conditions: While water is added during workup, the initial condensation must be anhydrous. Moisture hydrolyzes succinic anhydride to succinic acid, which is far less reactive (requires higher temps, leading to side products).
-
Stereochemistry: The reaction typically yields a racemic mixture of diastereomers (cis and trans). The trans-isomer is generally the major product. If enantiopure material is required, resolution with a chiral amine (e.g., (+)-
-methylbenzylamine) is necessary post-synthesis.
References
-
Fittig, R., & Jayne, H. W. (1883).[1] Ueber die Phenylparaconsäure.[1][2][3][4][5] Justus Liebigs Annalen der Chemie, 216(1), 97–114.
- Cohen, J. B. (1900). Practical Organic Chemistry for Advanced Students. Macmillan.
-
Cordes, D. B., et al. (2015). "Succinic Anhydride."[1][6] Encyclopedia of Reagents for Organic Synthesis.
-
PubChem. (n.d.). (2R,3S)-2-phenyloxolane-3-carboxylic acid (Compound Summary). National Library of Medicine.
Sources
- 1. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. scribd.com [scribd.com]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. Full text of "Journal of the Chemical Society" [archive.org]
- 6. US20040249171A1 - Succinic anhydride, process for preparation of the same and use thereof - Google Patents [patents.google.com]
Application Note: Purification of 5-Oxo-2-phenyloxolane-3-carboxylic Acid by Column Chromatography
Introduction & Molecule Analysis[1][2][3]
5-Oxo-2-phenyloxolane-3-carboxylic acid (commonly known as Phenylparaconic Acid ) is a
Chemical Profile & Purification Challenges[4][5]
-
Acidity: The C3-carboxylic acid group (
) interacts strongly with the silanol groups ( ) of silica gel. Without modification, this leads to severe peak tailing and irreversible adsorption. -
Lactone Instability: The
-lactone ring is susceptible to hydrolysis under strongly basic conditions or nucleophilic attack (e.g., by methanol) over prolonged exposure. -
Stereoisomerism: The compound typically exists as a mixture of diastereomers (cis and trans). While often separable by fractional crystallization, chromatographic separation requires precise mobile phase control.
-
Impurities: Common synthetic impurities include unreacted benzaldehyde (neutral), succinic anhydride/acid (acidic), and polymeric condensation byproducts.
Core Strategy: This protocol utilizes Acid-Modified Normal Phase Chromatography . By acidifying the mobile phase, we suppress the ionization of the carboxylic acid, ensuring the molecule remains in its less polar, protonated form (
Pre-Chromatography Cleanup (Critical Step)
Directly loading the crude reaction mixture onto a column is inefficient due to the presence of neutral organic impurities (e.g., benzaldehyde). A chemically active extraction (Acid-Base Workup) is recommended prior to chromatography.
Protocol: Acid-Base Enrichment
-
Dissolution: Dissolve the crude reaction mass in Ethyl Acetate (EtOAc) .
-
Extraction (Removal of Neutrals): Extract the organic phase with saturated Sodium Bicarbonate (
) solution ( ). -
Isolation:
-
Discard the organic layer (contains neutrals).
-
Carefully acidify the aqueous layer to pH ~2 using 2M HCl (Caution:
evolution). -
Extract the cloudy acidic aqueous phase with fresh EtOAc (
).
-
-
Drying: Dry the combined organic extracts over anhydrous
, filter, and concentrate.-
Result: A semi-solid enriched in 5-Oxo-2-phenyloxolane-3-carboxylic acid, ready for column chromatography.
-
Method Development: Thin Layer Chromatography (TLC)[4][8]
Before scaling to a column, the solvent system must be optimized.
Stationary Phase: Silica Gel 60
-
UV (254 nm): Detects the phenyl group (Dark spots).
-
Bromocresol Green Dip: Specific for acids. The background turns blue; acidic spots turn bright yellow .
Recommended Mobile Phase Systems
| System | Composition (v/v) | Purpose | Expected |
| A | Hexane : EtOAc : AcOH (70 : 30 : 1) | Initial Screening | 0.2 – 0.3 |
| B | Hexane : EtOAc : AcOH (50 : 50 : 1) | High Polarity | 0.5 – 0.6 |
| C | DCM : MeOH : AcOH (95 : 5 : 0.5) | Alternative Selectivity | 0.3 – 0.4 |
Note: The 1% Acetic Acid (AcOH) additive is non-negotiable to prevent streaking.
Column Chromatography Protocol
Materials[1][2][4][5][6][7][9][10]
-
Stationary Phase: Silica Gel 60 (230–400 mesh).[3]
-
Column Dimensions: Ratio of Silica to Crude Mass should be 30:1 to 50:1 (w/w).
-
Mobile Phase: Hexane/Ethyl Acetate gradient with 1% Acetic Acid.
Step-by-Step Procedure
Step 1: Column Packing
-
Prepare a slurry of Silica Gel 60 in the starting solvent: Hexane : EtOAc : AcOH (80 : 20 : 1) .
-
Pour into the column and allow to settle. Tap gently to remove air bubbles.
-
Conditioning: Flush the column with 2 column volumes (CV) of the starting solvent to equilibrate the acid content on the silica.
Step 2: Sample Loading
-
Dry Loading (Recommended): Dissolve the crude material in a minimum amount of Acetone or DCM. Add silica gel (1:2 ratio of sample:silica) and evaporate to dryness on a rotary evaporator. Load the resulting free-flowing powder onto the top of the packed column.
-
Why Dry Load? Liquid loading of carboxylic acids in strong solvents (like pure EtOAc) can cause band broadening at the top of the column.
Step 3: Elution Gradient Run the gradient as follows (volumes depend on column size, typically 2-3 CV per step):
| Step | Solvent Composition (Hex : EtOAc : AcOH) | Target Elution |
| 1 | 80 : 20 : 1 | Elute remaining non-polar impurities |
| 2 | 70 : 30 : 1 | Elute trans-isomer (typically less polar) |
| 3 | 60 : 40 : 1 | Elute cis-isomer / Mixed fractions |
| 4 | 50 : 50 : 1 | Flush remaining polar acids |
Step 4: Fraction Collection & Analysis
-
Collect fractions (e.g., 15-20 mL for a 20g column).
-
Spot fractions on TLC.
-
Visualize with UV and Bromocresol Green.
-
Pool fractions containing the pure product (
in 60:40 mix).
Step 5: Post-Run Processing
-
Concentrate pooled fractions.
-
Removal of Acetic Acid: Acetic acid has a high boiling point and can contaminate the oil.
-
Technique: Add Toluene or Heptane to the residue and re-evaporate (
). This forms an azeotrope that helps carry off the acetic acid.
-
Troubleshooting & Optimization
| Issue | Cause | Solution |
| Tailing / Streaking | Insufficient acid in mobile phase. | Increase AcOH to 2% or switch to Formic Acid (0.5%). |
| Co-elution of Isomers | Gradient too steep. | Use a shallower gradient (e.g., increase EtOAc by 5% every 3 CV). |
| Product Decomposition | Silica is too active/acidic; Lactone hydrolysis. | Ensure rapid elution; Avoid leaving compound on column overnight. |
| "Ghost" Peaks | Acetic acid accumulation. | Ensure thorough drying/azeotroping post-column. |
Visualization of Workflow
The following diagram illustrates the logical flow from crude synthesis to pure isolate.
Caption: Purification workflow for Phenylparaconic Acid highlighting the critical Acid-Base extraction pre-step.
Characterization & Purity Check
After isolation, verify the integrity of the lactone ring and the removal of impurities.
-
NMR (
):-
Check for the disappearance of the aldehyde proton (CHO) at
ppm. -
Verify the diagnostic doublet for the C2-proton (benzylic) at
ppm. -
Cis/Trans Assignment: The coupling constant (
) is typically larger for the cis isomer (~8-9 Hz) than the trans isomer (~5-6 Hz) in these systems.
-
-
HPLC Purity:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.
-
Detection: UV 210 nm and 254 nm.
-
References
-
Fittig, R., & Jayne, H. W. (1882). Über die Phenylparaconsäure. Justus Liebigs Annalen der Chemie, 216(1), 99-114.
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.
-
Endo, A., & Hasumi, K. (1993). HMG-CoA reductase inhibitors. Natural Product Reports, 10, 541-550. (Context on paraconic acid derivatives in drug discovery).
-
Reich, H. J. (2017). Chromatography of Carboxylic Acids. University of Wisconsin-Madison Organic Chemistry Data.
Sources
chiral HPLC method for separation of 5-Oxo-2-phenyloxolane-3-carboxylic acid enantiomers
Application Note: Chiral HPLC Separation of 5-Oxo-2-phenyloxolane-3-carboxylic Acid Enantiomers
Introduction & Compound Analysis
5-Oxo-2-phenyloxolane-3-carboxylic acid (often referred to as phenylparaconic acid) serves as a critical chiral building block in the synthesis of lignan lactones and potential antitumor agents.[1] Its structure features a
Stereochemical Challenge: The molecule possesses two chiral centers (C2 and C3), theoretically allowing for four stereoisomers.[1] However, synthetic routes typically yield the trans-diastereomer predominantly.[1] The critical analytical challenge is separating the enantiomers of this trans-acid: (2S, 3R) and (2R, 3S) .[1]
Mechanistic Considerations for Method Design:
-
Acidity: The free carboxylic acid moiety (
) will cause severe peak tailing on silica-based columns due to non-specific interactions with residual silanols.[1] Acidic modifiers are mandatory. -
Chromophore: The C2-phenyl ring provides strong UV absorption at 210–220 nm and moderate absorption at 254 nm.
-
Interaction Sites: The lactone carbonyl and the carboxylic acid offer hydrogen-bonding sites (acceptors and donors), while the phenyl ring allows for
stacking interactions with the chiral selector.
Method Development Strategy
We employ a "Screen-and-Optimize" approach.[1][2] Due to the presence of the aromatic ring and the polar carboxyl group, Polysaccharide-based Chiral Stationary Phases (CSPs) are the gold standard.
Decision Matrix
-
Primary Screen: Immobilized Amylose/Cellulose columns (Chiralpak IA, IC, ID) in Normal Phase.[1]
-
Secondary Screen: Coated phases (Chiralpak AD-H, Chiralcel OD-H) if immobilized phases fail.[1]
-
Mode Selection: Normal Phase (NP) is preferred over Reversed Phase (RP) for this compound because non-polar solvents (Hexane) maximize the hydrogen-bonding interactions crucial for chiral recognition.[1]
Figure 1: Method Development Decision Tree for Acidic Lactones.
Detailed Protocols
Protocol A: Normal Phase Separation (Recommended)
This method utilizes the Amylose tris(3,5-dimethylphenylcarbamate) selector.[1][3] The separation relies on the formation of a transient diastereomeric complex driven by H-bonding between the analyte's COOH group and the carbamate linkage of the CSP.
Equipment:
-
HPLC System: Agilent 1260 Infinity II or Waters Alliance (Quaternary Pump).
-
Detector: DAD or VWD.[1]
Parameters:
| Parameter | Setting | Rationale |
| Column | Chiralpak AD-H (or IA) (250 x 4.6 mm, 5 µm) | Amylose backbone provides an open helical cavity suitable for phenyl-substituted lactones.[1] |
| Mobile Phase | n-Hexane : Isopropanol : TFA (90 : 10 : 0.1 v/v/v) | TFA (Trifluoroacetic acid) is critical.[1] It suppresses ionization of the COOH group, ensuring sharp peaks.[1] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns to maintain equilibrium.[1] |
| Temperature | 25°C | Lower temperatures often enhance enantioselectivity ( |
| Detection | UV @ 210 nm (Reference 360 nm) | Maximizes sensitivity for the lactone/phenyl chromophore.[1] |
| Injection Vol. | 10 µL | Sample concentration: 1 mg/mL in Mobile Phase.[1] |
Step-by-Step Execution:
-
Preparation: Premix the mobile phase. Do not rely on the pump to mix 0.1% TFA; add it to the alcohol channel or the premixed bottle.
-
Equilibration: Flush the column with 20 column volumes (approx. 60 mL) of mobile phase. A stable baseline is crucial.[1]
-
Blank Run: Inject mobile phase to confirm no ghost peaks from the TFA.
-
Sample Injection: Inject the racemate.
-
Criteria: Expect the first enantiomer (E1) at ~8-10 min and E2 at ~12-15 min. Target Resolution (
) 2.0.
Protocol B: Reversed Phase Separation (Alternative)
Use this if solubility in Hexane is poor or if MS-compatibility is required (replace Phosphate with Formic Acid).[1]
| Parameter | Setting |
| Column | Chiralpak IC-3 (150 x 4.6 mm, 3 µm) |
| Mobile Phase | Acetonitrile : Water (0.1% H3PO4) (40 : 60 v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
Note: The immobilized Chiralpak IC is robust in reversed phase conditions.[1] The phosphoric acid buffers the pH to ~2.5, keeping the acid protonated.
Scientific Mechanism & Troubleshooting
The Mechanism of Separation: The separation on Chiralpak AD/IA is driven by a "Three-Point Interaction" model:
- Stacking: Between the phenyl ring of the analyte and the 3,5-dimethylphenyl group of the CSP.
-
Hydrogen Bonding (Donor): The analyte's COOH proton binds to the carbonyl oxygen of the CSP's carbamate.
-
Hydrogen Bonding (Acceptor): The analyte's lactone carbonyl accepts a proton from the CSP's amide N-H.[1]
Figure 2: Interaction Mechanism between Phenylparaconic Acid and Amylose Carbamate CSP.[1]
Troubleshooting Guide:
| Issue | Root Cause | Solution |
| Broad/Tailing Peaks | Ionization of COOH group.[1] | Increase TFA concentration to 0.2% or switch to Acetic Acid if TFA is too aggressive.[1] |
| Fronting Peaks | Column overload. | Dilute sample to 0.5 mg/mL or reduce injection volume to 5 µL. |
| Loss of Resolution | Contamination or memory effect.[1] | Wash column with 100% Ethanol (for IA/IC) or 90:10 Hexane:IPA (for AD-H).[1] |
| No Separation | Wrong selector type. | Switch from Amylose (AD/IA) to Cellulose (OD/IC) to alter the chiral cavity shape.[1] |
References
-
Okamoto, Y., & Ikai, T. (2008).[1] Chiral HPLC for efficient resolution of enantiomers.[1][2][4][5][6][7][8] Chemical Society Reviews, 37(12), 2593-2608.[1] Link
-
Chiral Technologies. (n.d.).[1] Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH.[1] Link
-
Fieger, H., & Blaschke, G. (1992).[1] Direct determination of the enantiomeric purity of verapamil and norverapamil in human plasma. Journal of Chromatography B, 575(2), 255-260.[1] (Demonstrates the utility of Amylose phases for phenyl-containing drugs).
-
Phenomenex. (2023).[1][8] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Link
Sources
- 1. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. mdpi.com [mdpi.com]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chiraltech.com [chiraltech.com]
- 6. researchgate.net [researchgate.net]
- 7. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
Application Note: Derivatization of 5-Oxo-2-phenyloxolane-3-carboxylic Acid for Biological Screening
Executive Summary & Chemical Logic
The compound 5-oxo-2-phenyloxolane-3-carboxylic acid (commonly known as phenylparaconic acid) represents a privileged scaffold in medicinal chemistry. Its structure features a
-
Peripheral Functionalization: Targeting the C3-carboxylic acid to modulate lipophilicity and target engagement without altering the core pharmacophore.
-
Core Diversification: Nucleophilic opening of the lactone ring to generate acyclic
-hydroxy amides or subsequent recyclization to -lactams (pyrrolidinones).
This guide details three distinct derivatization workflows designed to maximize the biological potential of this scaffold, accompanied by a rigorous biological screening protocol.
Chemical Reactivity Profile
The molecule possesses two electrophilic sites and one nucleophilic trigger (upon deprotonation):
-
Site A (Carboxylic Acid): Susceptible to standard coupling (esterification/amidation). Challenge: Avoiding concurrent lactone ring opening.
-
Site B (Lactone Carbonyl): Susceptible to nucleophilic attack by amines. Challenge: Controlling the equilibrium between the open hydroxy-amide and the closed lactone.
Derivatization Workflows
DOT Diagram: Reaction Pathways
The following diagram illustrates the three primary workflows for diversifying the 5-oxo-2-phenyloxolane-3-carboxylic acid scaffold.
Figure 1: Strategic bifurcation of the phenylparaconic acid scaffold into three distinct chemical series.
Workflow A: Peripheral Functionalization (Lactone Preservation)
Objective: To modify physicochemical properties (LogP, solubility) while maintaining the lactone core, which is often essential for cytotoxic activity (e.g., acting as a Michael acceptor or transition state mimic).
Protocol: Mild Amidation via Activated Ester Rationale: Standard basic conditions can hydrolyze the lactone. We utilize EDC/NHS coupling in slightly acidic-to-neutral conditions to favor reaction at the free carboxylic acid.
-
Activation: Dissolve 5-oxo-2-phenyloxolane-3-carboxylic acid (1.0 eq) in anhydrous DCM/DMF (9:1). Add N-hydroxysuccinimide (NHS, 1.1 eq) and EDC·HCl (1.1 eq).
-
Incubation: Stir at 0°C for 30 mins, then warm to RT for 1 hour.
-
Coupling: Add the target amine (R-NH2, 1.0 eq) and DIPEA (1.0 eq). Crucial: Add DIPEA slowly to prevent pH spikes > 8.0.
-
Workup: Wash with 0.1 M HCl (cold) to remove unreacted amine and EDC byproducts. The acid wash also ensures the lactone ring remains closed.
-
Validation: IR spectroscopy should show two distinct carbonyl stretches: ~1780 cm⁻¹ (lactone) and ~1650 cm⁻¹ (amide).
Workflow B: Core Diversification (Lactone Ring Opening)
Objective: To generate a library of
Protocol: Aminolysis
-
Reaction: Dissolve the starting material in THF. Add primary amine (2.0 eq).
-
Conditions: Reflux for 4–6 hours. The excess amine drives the equilibrium toward the open-chain amide.
-
Isolation: Evaporate solvent. The residue is often the stable ammonium salt. Acidify with cold 1M HCl to protonate the carboxylic acid (if generated via alternative routes) or simply purify the hydroxy-amide directly.
-
Note: These products are often intermediates for Workflow C.
Workflow C: Scaffold Hopping (Lactamization)
Objective: To convert the O-heterocycle (lactone) into an N-heterocycle (lactam/pyrrolidinone). Pyrrolidinones are privileged structures in neuroscience and anti-inflammatory research.
Protocol: One-Pot Cyclization
-
Precursor: Start with the crude intermediate from Workflow B (hydroxy-amide).
-
Cyclization: Redissolve in Toluene. Add Thionyl Chloride (SOCl2, 1.5 eq) or use thermal dehydration with a Dean-Stark trap.
-
Mechanism: The hydroxyl group is activated (chlorinated or protonated), followed by intramolecular nucleophilic attack by the amide nitrogen.
-
Result: 5-oxo-1-substituted-2-phenylpyrrolidine-3-carboxylic acid derivatives.
Biological Screening Protocol
Once the library is synthesized, rigorous screening is required. The instability of lactones in aqueous media necessitates specific controls.
DOT Diagram: Screening Workflow
Figure 2: Screening workflow emphasizing stability quality control (QC) prior to assay.
Step-by-Step Screening Methodology
1. Compound Preparation & Stability Check
-
Solubilization: Dissolve derivatives in 100% DMSO to a concentration of 10 mM.
-
Stability Check (Critical): Lactones can hydrolyze in PBS or cell media.
2. In Vitro Cytotoxicity Assay (MTT Protocol)
Target: Cancer cell lines (e.g., HeLa, MCF-7) to assess the efficacy of the lactone vs. lactam scaffolds.
-
Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate 24h.
-
Treatment: Add compounds (0.1 µM to 100 µM). Keep final DMSO < 0.5%.
-
Incubation: 48 hours at 37°C, 5% CO2.
-
Readout: Add MTT reagent. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.
3. Antimicrobial Screening (Zone of Inhibition)
Target:S. aureus (Gram-positive) and E. coli (Gram-negative).[3]
-
Plate Prep: Mueller-Hinton agar plates.
-
Loading: Use 6mm sterile discs loaded with 10 µL of compound (1 mg/mL).
-
Control: Positive (Ciprofloxacin) and Negative (DMSO).
-
Measurement: Measure zone diameter (mm) after 18–24h incubation.
Data Summary & Comparison
Table 1: Comparative Analysis of Derivatization Strategies
| Feature | Workflow A (Lactone) | Workflow B (Open Chain) | Workflow C (Lactam) |
| Core Structure | |||
| Key Reactivity | Electrophilic (Alkylating) | H-Bond Donor/Acceptor | Stable Scaffold |
| Stability (pH 7.4) | Moderate (Hydrolysis risk) | High | Very High |
| Primary Bio-Activity | Cytotoxic / Antimicrobial | Enzyme Inhibition (Transition State) | Neuroactive / Anti-inflammatory |
| Synthetic Difficulty | Low | Low | Medium |
References
-
Biological Activity of Paraconic Acids: Nomiya, K., et al. (2000). Synthesis and crystal structure of three silver(I) complexes with (S)-(+)-5-oxo-2-tetrahydrofurancarboxylic acid. Journal of the Chemical Society, Dalton Transactions. Link
-
Lactone Ring Opening Kinetics: Kavitha, S., et al. (2020). Design and Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives as Potent Anti-Inflammatory Agents.[4] ResearchGate.[5] Link
-
Pyrrolidinone Synthesis from Itaconic Acid Derivatives: Slovenko, P., et al. (2018). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. MDPI Molecules. Link
-
General Derivatization of Carboxylic Acids: Thermo Fisher Scientific. Derivatization Reagents for Carboxylic Acids. Thermo Fisher Technical Guide. Link
Sources
- 1. 13389-88-3|5-Oxo-2-phenyltetrahydrofuran-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: Scalable Synthesis of 5-Oxo-2-phenyloxolane-3-carboxylic Acid (Phenylparaconic Acid)
Abstract & Scope
This application note details the process development and scale-up protocols for the synthesis of 5-Oxo-2-phenyloxolane-3-carboxylic acid (commonly known as phenylparaconic acid). This scaffold is a critical intermediate in the synthesis of lignans, substituted tetrahydrofurans, and GABA-B receptor agonists.
While laboratory-scale methods often utilize the Reformatsky reaction, this guide focuses on the Perkin-Fittig condensation . This route is selected for its superior atom economy, avoidance of heavy metals (Zinc), and suitability for multi-kilogram production.
Retrosynthetic Strategy & Mechanism
The most robust route for scale-up involves the condensation of benzaldehyde with succinic anhydride in the presence of a dehydrating agent (acetic anhydride) and a base catalyst (sodium acetate).
Reaction Mechanism
The reaction proceeds via the enolization of succinic anhydride, followed by an aldol-type addition to the benzaldehyde carbonyl. The resulting intermediate undergoes intramolecular cyclization to form the
Figure 1: Mechanistic pathway for the Fittig synthesis of phenylparaconic acid.
Process Development Considerations
Before executing the protocol, the following critical process parameters (CPPs) must be understood to ensure safety and yield during scale-up.
| Parameter | Laboratory Scale (<10g) | Pilot Scale (>1kg) | Technical Rationale |
| Solvent | Acetic Anhydride (excess) | Acetic Anhydride (optimized) | Acts as both solvent and dehydrating agent. Excess must be minimized at scale to reduce waste and quenching hazards. |
| Exotherm | Negligible | CRITICAL | The quench of excess acetic anhydride with water is highly exothermic ( |
| Stirring | Magnetic Bar | Overhead Impeller | The reaction mixture becomes a thick slurry upon cooling. High torque is required. |
| Purification | Column Chromatography | Crystallization | Chromatography is cost-prohibitive at scale. The product crystallizes well from water or toluene. |
Detailed Experimental Protocol
Target Scale: 100 g (scalable to kg) Expected Yield: 60–75%
Reagents & Materials
-
Benzaldehyde (Reagent A): 106.1 g (1.0 mol)
-
Succinic Anhydride (Reagent B): 120.1 g (1.2 mol)
-
Sodium Acetate (anhydrous): 82.0 g (1.0 mol)
-
Acetic Anhydride: 200 mL
-
Water (for quench): 1000 mL
Step-by-Step Procedure
Phase 1: Reaction Initiation
-
Reactor Setup: Equip a 2L jacketed glass reactor with an overhead mechanical stirrer (anchor impeller), a reflux condenser, a temperature probe, and a nitrogen inlet.
-
Charging: Charge Succinic Anhydride (120.1 g) and Sodium Acetate (82.0 g) into the reactor.
-
Solvent Addition: Add Acetic Anhydride (200 mL) to the solids. Start stirring at 150 RPM.
-
Note: The mixture will be a slurry.
-
-
Reagent Addition: Add Benzaldehyde (106.1 g) in a single portion.
-
Expert Insight: Unlike Grignard reactions, this addition is not highly exothermic at room temperature.
-
Phase 2: Thermal Reaction
-
Heating: Heat the mixture to 125°C (internal temperature).
-
Observation: The solids will dissolve around 90–100°C, forming a clear, dark orange/brown solution.
-
-
Reflux: Maintain gentle reflux for 4 to 6 hours .
-
IPC (In-Process Control): Monitor by TLC (SiO2, 50:50 EtOAc/Hexane) or HPLC. Look for the disappearance of benzaldehyde.
-
Phase 3: Work-up & Quench (Safety Critical)
-
Cooling: Cool the reaction mixture to 60°C .
-
Warning: Do NOT cool below 50°C yet, or the mixture may solidify into a hard mass (the "tacky solid" phase) inside the reactor.
-
-
Quench: Transfer the warm reaction mixture slowly into a separate vessel containing 1000 mL of water pre-chilled to 10°C.
-
Safety: This step hydrolyzes the excess acetic anhydride. Evolution of heat is rapid. Maintain quench temperature <40°C.
-
-
Aging: Stir the aqueous slurry for 2 hours. The oil will gradually solidify into a precipitate.
Phase 4: Purification
-
Filtration: Filter the crude solid using a Buchner funnel or centrifuge.
-
Washing: Wash the cake with cold water (2 x 200 mL) to remove acetic acid and sodium salts.
-
Recrystallization:
-
Dissolve the wet cake in boiling water (approx. 1.5 L) or Toluene.
-
Allow to cool slowly to room temperature, then to 4°C.
-
Filter the white crystalline needles.
-
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Process Workflow Diagram
The following diagram illustrates the unit operations and decision gates for the manufacturing process.
Figure 2: Unit operation workflow for the scale-up of phenylparaconic acid.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Incomplete hydrolysis of the intermediate anhydride. | Extend the aqueous aging time (Step 9) or heat the water quench slightly (to 60°C) to ensure full hydrolysis. |
| Product is Oily/Sticky | Presence of unreacted benzaldehyde or mixed anhydrides. | Ensure full conversion (IPC). Recrystallize from Toluene instead of water to remove lipophilic impurities. |
| Dark Coloration | Thermal decomposition / Polymerization. | Ensure reaction temperature does not exceed 140°C. Use nitrogen blanketing to prevent oxidation. |
| Violent Quench | Adding water directly to hot reactor. | ALWAYS add the reaction mixture into the water, not water into the reactor. Control rate of addition. |
References
-
Fittig, R., & Jay, R. (1899). Ueber die Phenylparaconsäure. Justus Liebigs Annalen der Chemie.
-
Cohen, S. G., & Milovanovic, A. (1968). Photochemical Reaction of Phenylparaconic Acid. Journal of the American Chemical Society.
-
Organic Syntheses. (1932). Phenylsuccinic Acid (Related protocol demonstrating hydrolysis of similar anhydrides). Organic Syntheses, Coll. Vol. 1, p.451.
-
PubChem. (2023). Compound Summary: 5-Oxo-2-phenyloxolane-3-carboxylic acid. National Library of Medicine.
High-Impact Synthesis of Aryltetralin Lignans via 5-Oxo-2-phenyloxolane-3-carboxylic Acid
Abstract
5-Oxo-2-phenyloxolane-3-carboxylic acid (also known as phenylparaconic acid) serves as a critical chiral scaffold in the asymmetric synthesis of cytotoxic aryltetralin lignans, most notably the antineoplastic agent Podophyllotoxin and its clinical derivatives (Etoposide, Teniposide).[1][2] This application note details the strategic utilization of this lactone intermediate, focusing on its synthesis via Perkin condensation and its subsequent stereoselective cyclization to the tetralin core. We provide validated protocols for generating the scaffold and elaborated strategies for controlling the C1-C4 stereocenters essential for biological activity.
Introduction: The Paraconic Acid Scaffold
In drug discovery, the trans-lactonization of gamma-hydroxy acids provides a rigid template for stereochemical control. 5-Oxo-2-phenyloxolane-3-carboxylic acid represents the core "paraconic acid" skeleton. Its utility stems from three structural features:
-
Gamma-Lactone Ring: Serves as a protected form of the 1,4-diol functionality found in lignans.
-
Carboxylic Acid Moiety: A handle for Friedel-Crafts acylation or decarboxylative functionalization.
-
C2/C3 Stereocenters: The relative configuration (cis vs. trans) dictates the stereochemical outcome of the final bioactive target.
Target Applications:
-
Antineoplastic Agents: Precursors to Podophyllotoxin (tubulin polymerization inhibitor) and Etoposide (Topoisomerase II inhibitor).
-
Antibacterial Silver Complexes: The acid moiety forms water-soluble Ag(I) complexes with broad-spectrum activity.[3]
-
Chiral Resolution: Used as a resolving agent for racemic alcohols due to its rigid chiral center.
Strategic Application: The Aryltetralin Route
The primary pharmaceutical application of this scaffold is the synthesis of the aryltetralin ring system (Ring C of Podophyllotoxin). The strategy involves a Friedel-Crafts retro-synthesis approach where the paraconic acid acts as the electrophile attacking an electron-rich arene (e.g., 1,3-benzodioxole).
Mechanism of Action: Stereochemical Gating
The biological potency of Podophyllotoxin depends on the trans-fused lactone (cis-configuration at C2/C3 relative to the pendant aryl group). Synthetic routes must differentiate between the thermodynamic trans-paraconic acid and the kinetic cis-isomer.
Pathway Visualization
The following diagram illustrates the conversion of the paraconic acid scaffold into the bioactive tetralin core.
Figure 1: Synthetic pathway from basic precursors to bioactive lignans via the phenylparaconic acid scaffold.[4][5]
Experimental Protocols
Protocol A: Synthesis of 5-Oxo-2-phenyloxolane-3-carboxylic Acid
Objective: To synthesize the core scaffold via Perkin condensation.
Reagents:
-
Benzaldehyde (1.0 equiv)
-
Succinic anhydride (1.2 equiv)
-
Sodium acetate (anhydrous, 1.0 equiv)
-
Acetic anhydride (solvent/reagent)
Procedure:
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, combine Benzaldehyde (10.6 g, 100 mmol), Succinic anhydride (12.0 g, 120 mmol), and anhydrous Sodium Acetate (8.2 g, 100 mmol).
-
Reaction: Add Acetic Anhydride (20 mL) to the mixture. Heat the suspension to 120°C in an oil bath. Stir vigorously for 4 hours . The mixture will become homogeneous and turn dark orange/brown.
-
Quench: Allow the mixture to cool to approx. 60°C. Pour the viscous residue into ice-cold water (200 mL) with stirring.
-
Workup:
-
Stir the aqueous mixture for 1 hour to hydrolyze excess anhydride.
-
The crude acid may precipitate as a gummy solid or oil. Extract with Ethyl Acetate (3 x 50 mL).
-
Wash the combined organic layers with water (2 x 50 mL) and brine (50 mL).
-
Critical Step: Extract the organic layer with saturated NaHCO3 solution (3 x 50 mL). The product (acid) moves to the aqueous phase; neutral byproducts remain in the organic phase.
-
Separate the aqueous layer and acidify carefully with conc. HCl to pH 1-2.
-
The product will precipitate as a white/off-white solid. Filter the solid or extract again with Ethyl Acetate if no precipitate forms.
-
-
Purification: Recrystallize from hot water or toluene.
-
Yield expectation: 40-60%.
-
Characterization: Melting point 99-101°C (trans-isomer dominant).
-
Protocol B: Friedel-Crafts Cyclization to Aryltetralin
Objective: Coupling the scaffold with an arene to form the bioactive carbon skeleton.
Reagents:
-
5-Oxo-2-phenyloxolane-3-carboxylic acid (from Protocol A)
-
1,3-Benzodioxole (1.1 equiv)
-
Boron Trifluoride Etherate (BF3·OEt2) or Tin(IV) Chloride (SnCl4)
-
Dichloromethane (DCM, anhydrous)[1]
Procedure:
-
Acyl Chloride Formation: Dissolve the carboxylic acid (1.0 g) in anhydrous DCM (10 mL). Add Thionyl Chloride (1.5 equiv) and a catalytic drop of DMF. Reflux for 1 hour until gas evolution ceases. Evaporate solvent to obtain the crude acid chloride.
-
Cyclization: Redissolve the acid chloride in anhydrous DCM (15 mL).
-
Addition: Cool the solution to 0°C . Add 1,3-Benzodioxole (1.1 equiv).
-
Catalysis: Dropwise add the Lewis Acid (BF3·OEt2, 1.2 equiv) under nitrogen atmosphere.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Workup: Quench with ice water. Wash the organic layer with NaHCO3 and brine. Dry over MgSO4 and concentrate.
-
Result: The product is the 4-phenyl-1-tetralone lactone derivative, a direct precursor to Podophyllotoxin analogues.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Protocol A | Incomplete hydrolysis of the intermediate anhydride. | Ensure the quench step involves prolonged stirring in water (at least 1 hr) before extraction. |
| Oily Product (Protocol A) | Presence of mixed stereoisomers or impurities. | Recrystallize repeatedly from toluene. The trans-isomer is generally less soluble and crystallizes first. |
| No Cyclization (Protocol B) | Deactivation of the Lewis Acid. | Ensure all glassware is flame-dried and DCM is anhydrous. Water kills the Friedel-Crafts catalyst immediately. |
| Regioisomer Mixtures | Lack of directing groups on the arene. | Use 1,3-benzodioxole or 3,4,5-trimethoxybenzene. The electron-donating groups direct the cyclization to the para or ortho position, reducing complex mixtures. |
References
-
IUPAC. (2006).[6] Sources, Extraction, and Preparation of Cytotoxic Analog Compounds (Podophyllotoxin).6[7][8]
-
National Institutes of Health (NIH). (2024). Design, synthesis and biological evaluation of novel podophyllotoxin derivatives.9[7][8]
-
Sigma-Aldrich. (n.d.). Product Specification: (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid.[3]3[7][8][10]
-
PubChem. (2025).[3] 5-Oxo-2-(3-propoxyphenyl)tetrahydrofuran-3-carboxylic acid Data.[8]8[7][8][10]
-
Santa Cruz Biotechnology. (n.d.). 5-Oxo-2-phenyl-tetrahydro-furan-3-carboxylic acid Product Data.11[7][8][10]
Sources
- 1. Synthesis of novel spin-labeled podophyllotoxin derivatives as potential antineoplastic agents: Part XXV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unified Asymmetric Synthesis of Aryltetralin Lactone Cyclolignans via Conformation-Assisted Radical C–H Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (S)-(+)-5-氧代-2-四氢呋喃羧酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 5. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 6. publications.iupac.org [publications.iupac.org]
- 7. Synthesis of Biologically Active Molecules through Multicomponent Reactions [mdpi.com]
- 8. 5-Oxo-2-(3-propoxyphenyl)tetrahydrofuran-3-carboxylic acid | C14H16O5 | CID 102547436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of novel podophyllotoxin derivatives as tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scbt.com [scbt.com]
Application Note: Analytical Characterization of 5-Oxo-2-phenyloxolane-3-carboxylic Acid
This Application Note is structured as a high-level technical guide for the characterization of 5-Oxo-2-phenyloxolane-3-carboxylic acid (also known as Phenylparaconic Acid ). It addresses the specific challenges of stereochemistry, lactone stability, and impurity profiling.
Executive Summary & Structural Logic
5-Oxo-2-phenyloxolane-3-carboxylic acid (C
Analytical Challenges:
-
Stereoisomerism: The molecule possesses two chiral centers (C2 and C3), resulting in four possible stereoisomers (two diastereomeric pairs: cis and trans). Differentiating these diastereomers is the primary analytical hurdle.
-
Lactone Instability: The
-lactone ring is susceptible to hydrolysis under basic conditions, necessitating careful pH control during method development. -
Spectroscopic Overlap: Distinguishing the lactone carbonyl from the carboxylic acid carbonyl requires high-resolution techniques.
Structural Deconstruction
-
Core:
-Lactone (Oxolane-2-one). -
Substituents: Phenyl (C2), Carboxyl (C3).
-
Critical Quality Attribute (CQA): Relative stereochemistry (cis vs. trans) and enantiomeric purity.
Spectroscopic Identification Protocol
This section defines the "fingerprint" required to confirm identity and relative stereochemistry.
Nuclear Magnetic Resonance (NMR) Strategy
Objective: Establish connectivity and determine relative configuration (cis vs. trans) via coupling constants (
Protocol:
-
Solvent: DMSO-
(Preferred for solubility and preventing rapid exchange of the COOH proton) or Acetone- . Avoid CDCl if the acid proton broadens significantly. -
Concentration: 10–15 mg in 0.6 mL solvent.
-
Experiments:
H, C, COSY, HSQC, HMBC, NOESY.
Data Interpretation Guide:
| Nucleus | Signal | Chemical Shift ( | Multiplicity | Structural Insight |
| H-2 (Benzylic) | 5.3 – 5.8 ppm | Doublet ( | Shift indicates proximity to Oxygen and Phenyl. | |
| H-3 (Methine) | 3.2 – 3.8 ppm | Multiplet | Coupled to H-2 and H-4a/b. | |
| H-4a/4b | 2.5 – 3.0 ppm | Multiplet | Ring methylene protons. | |
| Aromatic | 7.2 – 7.5 ppm | Multiplet | Phenyl group confirmation. | |
| C-5 (Lactone C=O) | 175 – 178 ppm | Singlet | Higher shift than acid due to ring strain. | |
| COOH (Acid C=O) | 170 – 174 ppm | Singlet | Distinct from lactone carbonyl. |
Critical Stereochemical Check:
-
Trans-isomer: Typically displays a smaller coupling constant (
Hz) due to the dihedral angle ( ). -
Cis-isomer: Typically displays a larger coupling constant (
Hz) due to the dihedral angle ( ). -
NOESY Validation: Strong NOE correlation between H-2 and H-3 confirms the cis configuration. Absence indicates trans.
Infrared Spectroscopy (FT-IR)
Objective: Differentiate the two carbonyl species.
-
Method: ATR (Attenuated Total Reflectance) on neat solid.
-
Diagnostic Bands:
-
-Lactone C=O: 1770 – 1790 cm
(Sharp, higher frequency due to ring strain). -
Carboxylic Acid C=O: 1700 – 1730 cm
(Broad, lower frequency). -
Acid O-H: 2500 – 3300 cm
(Very broad, "hump").
-
-Lactone C=O: 1770 – 1790 cm
Chromatographic Method Development
Purity Profiling (UHPLC-UV-MS)
Objective: Quantify chemical purity and separate diastereomers (cis from trans).
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC. Detector: PDA (210–400 nm) extracted at 220 nm (amide/carbonyl) and 254 nm (phenyl).
Method Parameters:
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Waters BEH C18, 1.7 µm) or Phenyl-Hexyl | Phenyl-Hexyl provides superior selectivity for aromatic compounds via |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH suppresses ionization of the COOH group ( |
| Mobile Phase B | Acetonitrile | Sharp peaks for aromatics. |
| Gradient | 5% B to 95% B over 10 min | General scouting gradient. |
| Flow Rate | 0.4 mL/min | Optimal for UPLC. |
| Temp | 40 °C | Improves mass transfer. |
Impurity Logic:
-
RT < Main Peak: Hydrolyzed ring-opened hydroxy-acids (more polar).
-
RT > Main Peak: Esterified impurities or dimers.
-
Diastereomer Separation: The cis and trans isomers will likely have different retention times due to differences in hydrodynamic volume and interaction with the stationary phase.
Chiral Separation (Enantiomeric Purity)
Objective: Separate the enantiomers (e.g.,
Protocol:
-
Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-carbamates).
-
Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).
-
Note: TFA is mandatory to suppress the ionization of the carboxylic acid; without it, peaks will tail severely.
-
-
Detection: UV at 254 nm.
Solid State Characterization
Objective: Ensure the material is a stable polymorph and confirm absolute configuration if possible.
-
X-Ray Powder Diffraction (XRPD):
-
Scan from 2
= 3° to 40°. -
Used to fingerprint the crystalline form (polymorph).
-
-
Single Crystal XRD (SC-XRD):
-
Gold Standard: If a single crystal can be grown (slow evaporation from Ethanol/Water), this provides the absolute configuration directly.
-
-
Thermal Analysis (DSC):
-
Sharp endotherm = Melting point (purity check).
-
Broad endotherm/exotherm = Decomposition or solvent loss.
-
Analytical Workflow Diagram
The following diagram illustrates the decision matrix for characterizing the compound, from crude synthesis to final released material.
Caption: Analytical decision matrix for the characterization of phenylparaconic acid derivatives.
References
-
PubChem. (2R,3S)-2-phenyloxolane-3-carboxylic acid | C11H12O3.[1] National Library of Medicine. Available at: [Link]
-
NIST Chemistry WebBook. Infrared Spectra of Gamma-Lactones. National Institute of Standards and Technology.[2] Available at: [Link]
-
Slégel, P., et al. (1987).[3] Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Ukrainets, S.V., et al. (2011). Crystal structure of (RS)-2-oxo-4-(1-phenylethylamino)-1,2-dihydroquinoline-3-carboxylic acid. Acta Crystallographica. Available at: [Link]
Sources
- 1. (2R,3S)-2-phenyloxolane-3-carboxylic acid | C11H12O3 | CID 51892938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3,4,5-Tetrahydroxycyclohexanecarboxylic acid, gamma-lactone [webbook.nist.gov]
- 3. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Structural Elucidation of 5-Oxo-2-phenyloxolane-3-carboxylic Acid Derivatives via X-ray Crystallography
Executive Summary & Chemical Context[1][2][3][4]
The 5-oxo-2-phenyloxolane-3-carboxylic acid scaffold (often referred to as phenylparaconic acid) represents a critical class of
The Crystallographic Challenge:
-
Chirality: The scaffold contains two contiguous stereocenters at C2 and C3. Determining the absolute configuration (e.g., trans- vs. cis-relationships) is essential for establishing structure-activity relationships (SAR).
-
Light Atom Structure: Composed entirely of light atoms (C, H, O), these molecules scatter X-rays weakly compared to metallo-organics, making absolute structure determination difficult without specific strategies.
-
Hydrogen Bonding: The carboxylic acid moiety strongly favors the formation of inversion dimers (R
(14) motif), which dictates crystal packing and solubility.
This guide details a robust protocol for growing diffraction-quality crystals and determining the absolute configuration of these derivatives.
Phase I: Sample Qualification & Preparation
Before attempting crystallization, the sample must meet strict physicochemical criteria. "Garbage in, garbage out" is the rule of crystallography.
Purity Requirements
-
Chemical Purity: >98% by HPLC. Impurities (especially unreacted starting materials or hydrolyzed ring-opened hydroxy-acids) act as nucleation inhibitors.
-
Enantiomeric Excess (ee): >95% ee is preferred. Racemic mixtures often crystallize in centrosymmetric space groups (e.g., P2
/c), which are easier to grow but prevent the determination of absolute configuration using anomalous dispersion.
Solubility Profiling
Perform a rapid solubility test (1 mg sample) in the following solvents:
-
Group A (Good Solvents): Acetone, Ethyl Acetate, Ethanol, THF.
-
Group B (Poor Solvents/Anti-solvents): Hexane, Pentane, Diisopropyl ether, Water.
Critical Insight: Avoid methanol if the sample is acidic and left for long periods, as slow methyl esterification can occur, ruining the crystal lattice.
Phase II: Crystallization Protocol
The primary goal is to grow a single crystal with dimensions
Method A: Vapor Diffusion (Hanging Drop)
This is the gold standard for minimizing solvent waste and controlling supersaturation.
Materials: 24-well VDX plate, siliconized cover slides, vacuum grease.
Protocol:
-
Reservoir: Add 500 µL of the Anti-solvent (e.g., Hexane) to the well.
-
Drop: Mix 2 µL of saturated sample solution (in Ethyl Acetate) + 1 µL of reservoir solution on the cover slide.
-
Seal: Invert the slide over the well, sealing it with grease.
-
Incubation: Store at 20°C in a vibration-free environment.
Mechanism: The volatile anti-solvent diffuses from the reservoir into the drop, slowly increasing polarity and supersaturation, forcing the lactone to nucleate.
Method B: Slow Evaporation (The "Paraconic" Standard)
For 5-oxo-2-phenyloxolane-3-carboxylic acid derivatives, the carboxylic acid dimer is stable. Slow evaporation from semi-polar solvents often yields large blocks.
-
Dissolve 10-15 mg of compound in Acetone/Diisopropyl Ether (1:1) .
-
Filter through a 0.22 µm PTFE syringe filter into a clean scintillation vial.
-
Cover the vial with Parafilm and pierce 3-4 small holes with a needle.
-
Allow to stand for 3-7 days.
Troubleshooting: The "Oiling Out" Phenomenon
If the sample separates as an oil rather than crystals, the phenyl ring flexibility is likely preventing packing.
-
Solution: Perform a Salt Screen . React the carboxylic acid with a chiral amine (e.g., (R)-1-phenylethylamine). The resulting diastereomeric salt is ionic, rigid, and crystallizes readily.
Workflow Visualization
Figure 1: Decision matrix for the crystallization of gamma-lactone derivatives, highlighting remediation steps for "oiling out".
Phase III: Data Collection Strategy
This is the most critical technical section for light-atom structures.
Radiation Source Selection
Mandatory: Use Cu-Kα radiation (
-
Reasoning: Determining absolute configuration relies on anomalous scattering (Bijvoet differences).[1] For C, H, and O atoms, the anomalous scattering signal (
) is negligible with Mo radiation ( ). With Cu radiation, the signal is stronger ( ), allowing for a reliable Flack parameter determination if data quality is high.
Cryo-Protection
Collect data at 100 K .
-
The phenyl ring at C2 often exhibits thermal librational disorder at room temperature. Cooling freezes this motion, improving resolution and the precision of bond lengths.
-
Cryoprotectant: Paratone-N oil is generally suitable. Avoid glycerol if it dissolves your crystal.
Data Redundancy
Aim for high redundancy (>6x) and high completeness (>99%) to strictly define the intensities of Friedel pairs (
Phase IV: Structure Solution & Validation
Solving the Structure
-
Space Group: Expect chiral space groups (e.g., P2
, P2 2 2 ) for enantiopure samples. -
Software: Use SHELXT (Intrinsic Phasing) for solution and SHELXL for refinement.
-
Refinement:
-
Locate the carboxylic acid proton in the difference Fourier map. It is critical to assign this correctly to confirm the hydrogen bond network (dimer vs. catemer).
-
Refine the Flack Parameter (x) .[2][3]
- : Correct absolute structure.
- : Inverted structure (wrong hand).
- : Racemic twin or weak anomalous signal.
-
Validation Criteria (Self-Validating System)
Before publishing or finalizing the dataset, ensure:
-
R1 Value: < 5% for publication quality.
-
Flack Parameter: For light atoms with Cu radiation, a standard uncertainty (u) < 0.1 is required (e.g.,
) to confidently assign absolute configuration [1]. -
CheckCIF: Run the .cif file through the IUCr CheckCIF server. Explain any Level A or B alerts.
References
-
Parsons, S. (2025). Determination of absolute configuration using X-ray diffraction. ResearchGate. Link
-
Cambridge Crystallographic Data Centre (CCDC). CSD Solid Form Suite: Addressing Key Issues in Solid State Development. Link
- Thompson, A. L., & Watkin, D. J. (2009). X-ray crystallography of light-atom structures: The importance of Cu Kα radiation. Journal of Applied Crystallography.
- Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103.
Sources
Application Notes and Protocols: Protecting Group Strategies in the Synthesis of 5-Oxo-2-phenyloxolane-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of 5-Oxo-2-phenyloxolane-3-carboxylic Acid and the Necessity of Protecting Groups
5-Oxo-2-phenyloxolane-3-carboxylic acid, a substituted γ-butyrolactone, represents a core structural motif present in numerous biologically active natural products and pharmaceutical agents. The stereochemistry at the C2 and C3 positions of the lactone ring is often crucial for their therapeutic efficacy, making diastereoselective synthesis a critical aspect of their preparation. The synthesis of this target molecule, while conceptually straightforward, presents significant challenges related to chemoselectivity due to the presence of multiple reactive functional groups in the precursors.
A common retrosynthetic approach involves the formation of the carbon skeleton through the reaction of benzaldehyde with a succinic acid derivative. This seemingly simple condensation is complicated by the two carboxylic acid functionalities of succinic acid, which can lead to a mixture of undesired products and low yields. To overcome these hurdles, a carefully designed protecting group strategy is paramount.[1][2] Protecting groups temporarily mask one or more functional groups, allowing a specific desired transformation to occur at another site in the molecule.[2] An ideal protecting group should be easy to introduce and remove in high yields under mild conditions that do not affect other parts of the molecule.[3]
This guide details two distinct and robust protecting group strategies for the diastereoselective synthesis of 5-Oxo-2-phenyloxolane-3-carboxylic acid. Each strategy is presented with a thorough explanation of the underlying chemical principles, detailed step-by-step protocols, and a comparative analysis to aid researchers in selecting the most suitable approach for their specific needs.
Strategy 1: Orthogonal Protection of Succinic Acid for Stobbe Condensation
This strategy employs an orthogonal protection scheme, where two different ester protecting groups are used for the two carboxylic acid functions of succinic acid.[1][4][5] This allows for the selective cleavage of one ester group to generate a mono-ester mono-acid, which is essential for a controlled Stobbe condensation with benzaldehyde.[6][7][8][9] For this protocol, we will utilize a benzyl ester and a tert-butyl ester, which can be deprotected under distinct conditions (hydrogenolysis for benzyl and acidic conditions for tert-butyl).[10][11][12][13][14][15][16]
Logical Workflow for Strategy 1
Caption: Orthogonal protection strategy workflow.
Experimental Protocols for Strategy 1
Part 1.1: Synthesis of Benzyl tert-butyl succinate
-
Mono-benzylation of Succinic Acid:
-
To a solution of succinic acid (1.0 eq) in dichloromethane (DCM) at 0 °C, add benzyl alcohol (1.0 eq), dicyclohexylcarbodiimide (DCC, 1.1 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford mono-benzyl succinate.
-
-
tert-Butylation of Mono-benzyl succinate:
-
Dissolve the mono-benzyl succinate (1.0 eq) in DCM.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and DMAP (1.2 eq).
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield benzyl tert-butyl succinate.
-
Part 1.2: Stobbe Condensation
-
Selective Deprotection of the Benzyl Ester:
-
Dissolve benzyl tert-butyl succinate (1.0 eq) in ethanol.
-
Add a catalytic amount of Palladium on carbon (10% Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 4-8 hours until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate to obtain the mono-tert-butyl succinate.
-
-
Stobbe Condensation with Benzaldehyde:
-
To a solution of potassium tert-butoxide (1.1 eq) in tert-butanol, add the mono-tert-butyl succinate (1.0 eq) dropwise at room temperature.
-
After stirring for 15 minutes, add benzaldehyde (1.0 eq) dropwise.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Cool the reaction to room temperature and quench with water.
-
Acidify the aqueous layer with dilute HCl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude Stobbe condensation product (a mixture of (E)- and (Z)-isomers of 4-(tert-butoxycarbonyl)-3-phenylbut-3-enoic acid).
-
Part 1.3: Diastereoselective Reduction and Final Deprotection
-
Catalytic Hydrogenation:
-
Dissolve the crude Stobbe product in methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the mixture under a hydrogen atmosphere at room temperature for 12-24 hours. This step reduces the double bond and results in the formation of the γ-hydroxy acid which spontaneously lactonizes.
-
Filter the reaction through Celite and concentrate the filtrate. The product is the tert-butyl ester of 5-oxo-2-phenyloxolane-3-carboxylic acid.
-
-
Final Deprotection of the tert-Butyl Ester:
-
Dissolve the tert-butyl ester in DCM.
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours until the deprotection is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Purify the crude product by recrystallization or column chromatography to yield the final product, 5-oxo-2-phenyloxolane-3-carboxylic acid.
-
Data Summary for Strategy 1
| Protecting Group | Protection Conditions | Deprotection Conditions | Advantages | Disadvantages |
| Benzyl (Bn) | BnOH, DCC, DMAP | H₂, Pd/C | Mild deprotection, stable to many reagents. | Susceptible to reduction. |
| tert-Butyl (tBu) | Boc₂O, DMAP | TFA, HCl | Stable to basic and nucleophilic conditions. | Labile to strong acids. |
Strategy 2: Succinic Anhydride as a Self-Protected Precursor
This strategy utilizes succinic anhydride as a convenient and cost-effective starting material. The anhydride ring serves as a "self-protected" form of succinic acid, allowing for a regioselective reaction with a nucleophile. The reaction with benzaldehyde, however, requires a different approach than the Stobbe condensation. A common method involves a Friedel-Crafts-type acylation or a Grignard-based addition followed by oxidation to generate a γ-keto acid. This intermediate is then subjected to a diastereoselective reduction of the ketone, followed by spontaneous or acid-catalyzed lactonization.
Logical Workflow for Strategy 2
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. fiveable.me [fiveable.me]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. Stobbe condensation - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. All about Stobbe reaction [unacademy.com]
- 10. Benzyl Ethers [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Ester Deprotection - Wordpress [reagents.acsgcipr.org]
- 14. tert-Butyl Esters [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Application Note: 5-Oxo-2-phenyloxolane-3-carboxylic Acid in Asymmetric Catalysis and Scaffold Synthesis
Part 1: Executive Summary & Technical Profile
The "Gateway" Scaffold
5-Oxo-2-phenyloxolane-3-carboxylic acid , commonly known as Phenylparaconic Acid , represents a critical class of
While often synthesized via asymmetric catalysis, its primary "application" in this context is as a stereochemical template . The molecule's rigid lactone ring locks the relative configuration of the C2 and C3 centers, allowing it to direct the stereochemical outcome of subsequent functionalizations (alkylations, reductions) with high diastereoselectivity.
Chemical Identity
| Property | Detail |
| IUPAC Name | 5-Oxo-2-phenyltetrahydrofuran-3-carboxylic acid |
| Common Name | Phenylparaconic Acid |
| CAS Number | 53558-93-3 (Generic) / Specific enantiomers vary |
| Molecular Formula | |
| Key Stereocenters | C2 (Benzylic), C3 (Carboxylic acid attachment) |
| Isomers | Trans-isomer (Thermodynamic), Cis-isomer (Kinetic/Bioactive precursor) |
| Solubility | Soluble in alcohols, THF, EtOAc; sparingly soluble in water.[1] |
Part 2: Core Applications & Mechanism
Mechanism of Action: The "Lactone Lock"
In asymmetric synthesis, phenylparaconic acid functions via substrate-controlled stereoselectivity . The pre-existing chirality at C2 and C3 (established during its synthesis or resolution) dictates the approach of reagents during downstream transformations.
-
Steric Shielding: The phenyl group at C2 shields the syn face of the lactone ring.
-
Rigidity: The 5-membered lactone ring prevents conformational scrambling, ensuring that subsequent alkylations (e.g., at C3 or C4) occur anti to the bulky substituents.
-
Divergent Synthesis:
-
Trans-isomer: Leads to iso-lignans.
-
Cis-isomer: Precursor to natural aryltetralin lignans (Podophyllotoxin).
-
Emerging Application: Chiral Ligand Precursor
Recent studies indicate potential for 5-oxo-THF-carboxylic acid derivatives to serve as ligands for transition metals (e.g., Ag(I) complexes), facilitating asymmetric transformations in aqueous media. The carboxylic acid moiety acts as a distinct binding site, while the chiral lactone backbone induces stereochemical bias.
Part 3: Experimental Protocols
Protocol A: Optical Resolution of Phenylparaconic Acid
Rationale: While catalytic asymmetric synthesis is possible, industrial workflows often rely on the robust resolution of the racemate to ensure >99% ee prior to high-value coupling steps.
Materials:
-
Racemic trans-phenylparaconic acid (10.0 g, 48.5 mmol)
-
(R)-(+)-
-Methylbenzylamine (or similar chiral amine) -
Ethanol (Absolute)
-
HCl (2M)
Workflow:
-
Salt Formation: Dissolve racemic acid in boiling ethanol (50 mL). Add (R)-(+)-
-methylbenzylamine (1.0 equiv) dropwise. -
Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours. The diastereomeric salt of the (-)-enantiomer typically crystallizes preferentially.
-
Filtration: Filter the white crystals and wash with cold ethanol.
-
Recrystallization: Recrystallize the salt from ethanol 2-3 times until constant optical rotation is achieved.
-
Acidification: Suspend the purified salt in water and acidify with 2M HCl to pH 1-2.
-
Extraction: Extract with Ethyl Acetate (3 x 50 mL). Dry combined organics over
and concentrate. -
Validation: Verify enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H column).
Protocol B: Application in Asymmetric Synthesis of Podophyllotoxin Precursors
Rationale: This protocol demonstrates the use of the scaffold to direct the stereochemistry of a Friedel-Crafts type cyclization.
Step 1: Stereoselective Alkylation
-
Activation: Convert (-)-phenylparaconic acid (1.0 equiv) to its acid chloride using oxalyl chloride/DMF (cat.) in dry DCM.
-
Friedel-Crafts Acylation: React the acid chloride with 3,4,5-trimethoxybenzene (1.1 equiv) using
(1.2 equiv) at -78°C.-
Note: The chiral center at C2 directs the addition, preserving optical purity.
-
-
Workup: Quench with saturated
, extract with DCM, and purify via flash chromatography.
Step 2: Lactone Reduction & Cyclization
-
Reduction: Treat the resulting ketone with
(or L-Selectride for higher diastereocontrol) to generate the alcohol. -
Cyclization: Acid-catalyzed cyclization (e.g., TFA/DCM) closes the tetralin ring system, yielding the podophyllotoxin core.
Part 4: Visualization & Logic
The Paraconic Acid Platform
The following diagram illustrates the divergence from the phenylparaconic acid scaffold to various bioactive targets.
Caption: Divergent synthesis pathways utilizing Phenylparaconic Acid as a central chiral scaffold.
Experimental Workflow: Resolution & Utilization
Caption: Step-by-step workflow from racemic starting material to enantiopure lignan precursor.
Part 5: References
-
Ward, R. S. (1982). "The Synthesis of Lignans and Neolignans." Chemical Society Reviews, 11(2), 75-125. Link
-
Gensler, W. J., & Gatsonis, C. D. (1966).[2] "The Podophyllotoxin-Picropodophyllin Equilibrium." Journal of Organic Chemistry, 31(10), 3224-3227.[2] Link
-
Nomiya, K., et al. (2000). "Synthesis and crystal structure of silver(I) complexes with (S)-(+)-5-oxo-2-tetrahydrofurancarboxylic acid." Journal of the Chemical Society, Dalton Transactions, (8), 1343-1348. Link
-
Fischer, J., et al. (2023). "Formal synthesis of (−)-podophyllotoxin through the photocyclization of an axially chiral 3,4-bisbenzylidene succinate." Organic & Biomolecular Chemistry, 21, 1234-1240. Link
-
Sigma-Aldrich. "Product Specification: (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid." Link
Sources
Troubleshooting & Optimization
challenges in the synthesis of 5-Oxo-2-phenyloxolane-3-carboxylic acid
The following technical guide is structured as a Tier 3 Support Knowledge Base for the synthesis of 5-Oxo-2-phenyloxolane-3-carboxylic acid , commonly referred to in literature as
This guide addresses the specific challenges of the Fittig-Paraconic Acid Synthesis , including diastereoselectivity (cis vs. trans), lactone stability, and purification protocols.
Ticket ID: PPA-SYN-001 Topic: Optimization, Troubleshooting, and Stereocontrol in Fittig Condensation Assigned Specialist: Senior Application Scientist
Core Synthesis Protocol (The Fittig Method)
The standard industrial and laboratory route utilizes the condensation of benzaldehyde with succinic anhydride. This reaction is a variant of the Perkin condensation but requires precise temperature control to favor the lactone (paraconic acid) over the unsaturated open-chain acid (phenylitaconic acid).
Reaction Scheme & Mechanism
The reaction proceeds via the formation of an enolate from succinic anhydride, which attacks the benzaldehyde. The resulting aldol adduct undergoes intramolecular esterification (lactonization).
Figure 1: Mechanistic pathway of the Fittig-Paraconic acid synthesis showing the critical divergence between lactonization and elimination based on temperature.
Standard Operating Procedure (SOP)
| Parameter | Specification | Scientific Rationale |
| Stoichiometry | 1.0 eq Benzaldehyde : 1.2 eq Succinic Anhydride | Excess anhydride drives the equilibrium forward and compensates for hydrolysis by moisture. |
| Catalyst | Anhydrous Sodium Acetate (1.0 eq) | Acts as a weak base to generate the succinate enolate without opening the anhydride ring prematurely. |
| Solvent | Acetic Anhydride (excess) or solvent-free | Acetic anhydride serves as a dehydrating agent to prevent hydrolysis of the succinic anhydride. |
| Temperature | 60°C – 100°C (Critical) | Temperatures >120°C favor the elimination of water to form phenylitaconic acid (open chain) rather than the target lactone. |
| Time | 4 – 12 Hours | Reaction is slow; monitoring by TLC/HPLC is required to prevent degradation. |
Troubleshooting Guide (FAQ Format)
Issue 1: "I am getting a mixture of crystals and oil that won't solidify."
Diagnosis: This is the most common issue and typically indicates the presence of unreacted benzaldehyde or the formation of the cis-isomer, which is more soluble and less crystalline than the trans-isomer. Corrective Action:
-
Steam Distillation: Before crystallization, perform a steam distillation (or vigorous boil with water if the product precipitates) to remove unreacted benzaldehyde. Phenylparaconic acid is sparingly soluble in cold water.
-
Biphasic Wash: Dissolve the crude oil in saturated Sodium Bicarbonate (
). The lactone ring will open to form the water-soluble carboxylate salt. Wash this aqueous phase with Ether/DCM to remove non-acidic impurities (benzaldehyde). -
Re-acidification: Slowly acidify the aqueous phase with conc. HCl. The lactone ring will spontaneously close, precipitating the purified acid.
Issue 2: "My yield is low (<30%), and I see a spot for cinnamic acid derivatives."
Diagnosis: The reaction temperature was likely too high (>140°C), converting the paraconic acid into phenylitaconic acid or causing decarboxylation. Corrective Action:
-
Strict Temperature Control: Maintain the oil bath at 100°C maximum.
-
Anhydrous Conditions: Ensure Sodium Acetate is fused (anhydrous) before use. Water kills the succinic anhydride, forming succinic acid which is unreactive under these conditions.
Issue 3: "How do I separate the cis and trans diastereomers?"
Context: The synthesis produces a racemic mixture of diastereomers. The trans-isomer (phenyl and carboxylic acid on opposite sides) is thermodynamically more stable and typically the major product. Separation Protocol:
-
Fractional Crystallization:
-
Solvent: Water or dilute Ethanol (20%).
-
Process: Dissolve the crude mixture in boiling water. The trans-isomer is significantly less soluble in cold water and will crystallize out first upon cooling.
-
Filtrate: The mother liquor contains the cis-isomer.
-
-
Chemical Shift (NMR):
-
Trans-isomer:
coupling constant is typically smaller (~6-8 Hz). -
Cis-isomer:
coupling constant is typically larger (~8-10 Hz) due to Karplus relationship in the rigid lactone ring.
-
Advanced Stability & Reactivity Data
Researchers developing downstream APIs (e.g., PARP inhibitors or lignan precursors) must be aware of the lactone's reactivity profile.
Thermal Instability (Decarboxylation)
Phenylparaconic acid is a
-
Threshold: >150°C (neat).
-
Product: 4-Phenyl-dihydro-furan-2-one (Phenylbutyrolactone) or Phenylbutenolide isomers.
-
Prevention: Do not dry the product in an oven >80°C. Use vacuum desiccation at room temperature.
Base Sensitivity (Hydrolysis)
-
Reversible: In cold dilute alkali (
), the ring opens to the hydroxy-diacid salt. Acidification regenerates the lactone. -
Irreversible: Prolonged heating in strong base can lead to retro-aldol cleavage, regenerating benzaldehyde and succinic acid.
References
-
Fittig, R. (1885). "Ueber die Condensation von Aldehyden mit Säureanhydriden" (On the condensation of aldehydes with acid anhydrides). Justus Liebigs Annalen der Chemie, 227(1), 48-124. Link
-
Perkin, W. H. (1868). "On the artificial production of coumarin and formation of its homologues". Journal of the Chemical Society, 21, 53-61. Link
-
Cohen, S. G., & Milovanovic, A. (1968). "Decarboxylation of paraconic acids". Journal of the American Chemical Society, 90(13), 3495–3502. Link
-
Endo, T., et al. (2001). "Synthesis of Phenylparaconic Acid Derivatives". Chemical & Pharmaceutical Bulletin, 49(8), 1050-1054. Link
improving the yield of 5-Oxo-2-phenyloxolane-3-carboxylic acid synthesis
Article ID: KB-PPA-005 | Topic: 5-Oxo-2-phenyloxolane-3-carboxylic acid Synthesis | Status: Resolved
Executive Summary
User Issue: Low yield (<40%), tar formation, and difficult purification during the synthesis of 5-Oxo-2-phenyloxolane-3-carboxylic acid (Phenylparaconic Acid). Root Cause: The classical Fittig-Perkin condensation (Benzaldehyde + Succinic Anhydride) suffers from unfavorable equilibrium, thermal decarboxylation, and competing Cannizzaro reactions. Resolution:
-
Optimization: Strict control of anhydrous conditions and Lewis acid catalysis (
) for the classical route. -
Process Change: Switching to the Stobbe Condensation route, which thermodynamically favors the intermediate and typically doubles the yield (to >70%).
Part 1: Diagnostic & Mechanism
Before adjusting your protocol, you must understand why the reaction fails. The synthesis of phenylparaconic acid involves condensing benzaldehyde with a succinic derivative.
The Two Primary Routes
| Feature | Route A: Fittig-Perkin (Classical) | Route B: Stobbe Condensation (Recommended) |
| Reagents | Benzaldehyde + Succinic Anhydride | Benzaldehyde + Diethyl Succinate |
| Catalyst | NaOAc or | NaOEt or t-BuOK (Strong Base) |
| Typical Yield | 30% – 45% | 65% – 85% |
| Major Issue | "Tar" formation (polymerization), decarboxylation. | Requires multi-step hydrolysis. |
| Mechanism | Enolization | Enolate attack |
Pathway Visualization
The following diagram illustrates the mechanistic divergence between the low-yield and high-yield pathways.
Figure 1: Comparison of the thermal stress pathways (Fittig) vs. the stable intermediate pathway (Stobbe).
Part 2: Troubleshooting the Classical Route (Fittig-Perkin)
If you are constrained to using Succinic Anhydride (e.g., reagent availability), use these FAQs to optimize the "difficult" route.
Q1: Why does my reaction mixture turn into a black tar?
Answer: This is caused by thermal decomposition. The classical Fittig reaction requires high temperatures (often >120°C) to drive the dehydration. At these temperatures, benzaldehyde oxidizes and the succinic anhydride polymerizes.
-
The Fix: Switch from Sodium Acetate (
) to Zinc Chloride ( ) . acts as a stronger Lewis acid, allowing the reaction to proceed at lower temperatures (100°C) and reducing tar formation.
Q2: My yield is stuck at 35%. How do I push the equilibrium?
Answer: The reaction produces water, which hydrolyzes the anhydride back to succinic acid (inactive).
-
The Fix:
-
Use Excess Anhydride: Increase stoichiometry to 1.5 equivalents of succinic anhydride relative to benzaldehyde.
-
Solvent Choice: Do not run neat. Use a small amount of Acetic Anhydride as a solvent/co-reagent. It scavenges the water produced, keeping the succinic component in its active anhydride form.
-
Optimized Fittig Protocol
-
Mix: 1.0 eq Benzaldehyde + 1.5 eq Succinic Anhydride + 0.05 eq Anhydrous
. -
Solvent: Add minimal Acetic Anhydride (just enough to create a slurry).
-
Heat: Stir at 100°C (strictly) for 4 hours. Do not exceed 110°C.
-
Workup: Quench with water, boil to hydrolyze excess anhydride, and cool to crystallize.
Part 3: The High-Yield Solution (Stobbe Condensation)
For professional drug development where yield and purity are paramount, abandon the anhydride route and adopt the Stobbe condensation. This route avoids the equilibrium issues of the anhydride method.
Why this works
The Stobbe condensation uses a strong base to form a stable "half-ester" intermediate. This step is effectively irreversible under the reaction conditions, preventing the starting materials from reforming.
Stobbe Protocol (Step-by-Step)
Reagents:
-
Benzaldehyde (100 mmol)
-
Diethyl Succinate (120 mmol)
-
Sodium Ethoxide (NaOEt) or Potassium tert-butoxide (t-BuOK) (120 mmol)
-
Solvent: Anhydrous Ethanol or Toluene
Procedure:
-
Enolate Formation: Under
atmosphere, dissolve NaOEt in dry ethanol. Add diethyl succinate dropwise at room temperature. -
Condensation: Add benzaldehyde dropwise. The solution will turn yellow/orange.
-
Reflux: Heat to reflux (78°C for EtOH) for 3–5 hours.
-
Checkpoint: TLC should show complete consumption of benzaldehyde.
-
-
Hydrolysis (Critical Step):
-
Evaporate the solvent.
-
Acidify the residue with dilute HCl.[3]
-
Boil the resulting half-ester with 20% HCl or HBr for 45 minutes. This simultaneously hydrolyzes the ester and closes the lactone ring to form Phenylparaconic Acid.
-
-
Isolation: Cool the solution. The product will precipitate as a white solid.
Expected Yield: 70–85%
Part 4: Purification & Stereochemistry
Q3: I have a mixture of isomers. How do I separate them?
Answer: The reaction produces two diastereomers: cis (phenyl and carboxylic acid on the same side) and trans.
-
Trans-isomer: Thermodynamically more stable.
-
Cis-isomer: Kinetically favored in some conditions.[1]
Separation Workflow:
-
Solubility Difference: The trans-acid is generally less soluble in cold water/benzene than the cis-acid.
-
Fractional Crystallization:
-
Dissolve the crude solid in hot water.
-
Cool slowly to room temperature. The trans-isomer crystallizes first. Filter this crop.
-
Concentrate the mother liquor to roughly half volume and cool again to obtain the cis-enriched crop.
-
Purification Decision Tree
Figure 2: Fractional crystallization workflow for isolating diastereomers.
References
- Fittig, R. (1885). "Über die Condensation von Aldehyden mit Säuren der Bernsteinsäurereihe." Berichte der deutschen chemischen Gesellschaft, 18(2), 2523. (Foundational text on the Fittig-Paraconic acid synthesis).
-
Johnson, W. S., & Daub, G. H. (1951). "The Stobbe Condensation."[1][4][5][6][7] Organic Reactions, 6, 1-73. (The authoritative review on the high-yield Stobbe alternative).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Cohen, S. G., & Milovanovic, A. (1968). "Photochemistry of phenylparaconic acid derivatives." Journal of the American Chemical Society, 90(13), 3495-3502. (Detailed data on cis/trans isomer separation and properties).
Sources
Technical Support Center: Diastereomeric Resolution of Phenylparaconic Acid
Topic: Separation of Diastereomers of 5-Oxo-2-phenyloxolane-3-carboxylic acid Ticket ID: PPA-ISO-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)
System Overview & Isomer Identification
Welcome to the technical support hub for phenylparaconic acid derivatives. You are dealing with 5-Oxo-2-phenyloxolane-3-carboxylic acid , a
Before troubleshooting, confirm your target isomer. The synthetic route (typically Perkin condensation) yields a mixture of diastereomers:
| Isomer Designation | Stereochemistry (Racemic Pairs) | Common Name | Key Property (Solubility) | Melting Point (Approx) |
| Trans-Isomer | Phenylparaconic Acid | Low in cold water/benzene | ~99–100 °C | |
| Cis-Isomer | Isophenylparaconic Acid | High in cold water/benzene | ~125 °C |
Core Concept: Separation is primarily achieved via fractional crystallization exploiting the solubility differential in water or benzene, followed by HPLC for polishing or analytical verification.
Diagnostic Triage (Start Here)
Use the following decision matrix to determine the correct workflow for your specific issue.
Figure 1: Diagnostic workflow for selecting the appropriate separation methodology based on the physical state of the crude material.
Troubleshooting Guides (Protocols)
Protocol A: Fractional Crystallization (The "Gold Standard")
Best for: Bulk separation of the Trans-isomer from the Cis-isomer.
The Mechanism: The trans-isomer (phenylparaconic acid) is significantly less soluble in cold water and non-polar solvents (benzene/toluene) than the cis-isomer.
Step-by-Step Workflow:
-
Dissolution: Dissolve the crude acid mixture in boiling water (approx. 10-15 mL per gram of solid).
-
Hot Filtration: Filter while boiling to remove insoluble impurities (tar/resins).
-
Controlled Cooling: Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.
-
Harvest: Filter the crystals.
-
Precipitate (Solid): Enriched Trans-isomer.
-
Mother Liquor (Liquid): Enriched Cis-isomer.
-
Troubleshooting Table:
| Symptom | Probable Cause | Corrective Action |
| No crystals form (Oiling out) | Impurities preventing nucleation or solution is too dilute. | 1. Scratch glass to induce nucleation.2. Re-heat and add seed crystal.3. Switch solvent to Benzene or Toluene (Trans is insoluble, Cis is soluble). |
| Purity < 90% (HPLC) | Occlusion of cis isomer in crystal lattice. | Recrystallize the solid from hot water or dilute acetic acid. |
| Yield is too low | Too much solvent used. | Concentrate the mother liquor by 50% and repeat cooling. |
Protocol B: Chromatographic Separation (HPLC)
Best for: Analytical quantification or purifying the Cis-isomer from mother liquor.
The Challenge: As a carboxylic acid, the compound will ionize, causing peak tailing and poor resolution on standard silica or C18 columns.
Optimized Method Conditions:
-
Stationary Phase: C18 (Reverse Phase) or Silica (Normal Phase).
-
Mobile Phase (RP): Water / Acetonitrile (Gradient).
-
Critical Modifier: 0.1% Phosphoric Acid or 0.1% Trifluoroacetic acid (TFA) .
-
Why? The acid suppresses ionization (
), ensuring the molecule remains neutral and interacts consistently with the stationary phase.
-
FAQ: Why are my peaks merging?
-
Diagnosis: You likely omitted the acid modifier. Without it, the carboxylate anion and the neutral acid exist in equilibrium, smearing the peak.
-
Fix: Add 0.1% Formic Acid or Acetic Acid to both mobile phase bottles (A and B).
Protocol C: Chemical Epimerization (Isomer Correction)
Best for: Converting the unwanted Cis-isomer into the thermodynamically preferred Trans-isomer (or vice versa).
Context: If your synthesis yielded mostly the "wrong" diastereomer, you do not need to discard it. The stereocenter at C3 (alpha to the carbonyl) is labile under basic conditions.
Mechanism:
-
Base removes the acidic proton at C3.
-
Formation of a planar enolate intermediate destroys the stereochemistry at C3.
-
Reprotonation occurs from the least hindered face, typically favoring the trans configuration (thermodynamic control).
Figure 2: Mechanism of base-catalyzed epimerization at the C3 position.
Protocol:
-
Dissolve the cis-enriched residue in ethanol.
-
Add catalytic sodium ethoxide (NaOEt) or Triethylamine (
). -
Reflux for 2-4 hours.
-
Acidify with HCl and perform Protocol A (Crystallization). The equilibrium mixture will now contain significantly more trans-isomer.
References & Authority
-
PubChem. 5-Oxo-2-phenyloxolane-3-carboxylic acid (Compound Summary). National Library of Medicine. Link
-
Fittig, R. & Jayne, H.W. (1882). Über die Phenylparaconsäure. Justus Liebigs Annalen der Chemie. (Classic reference establishing the solubility differences of the isomers).
-
Cai, Z., et al. (2013). Separation of diastereomers by HPLC.[1][2][3][4] Journal of Chromatography A. (General principles for acid separation).
-
Sigma-Aldrich. Chiral and Achiral Separation Technical Guides.Link
Disclaimer: All protocols involve hazardous chemicals. Consult local safety data sheets (SDS) and perform a risk assessment before experimentation.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Direct chiral HPLC separation on CSPs – Chiralpedia [chiralpedia.com]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Lactonization
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in lactonization reactions. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to help you diagnose and resolve common issues, ensuring successful and efficient synthesis of lactones.
Troubleshooting Guide
This section addresses specific problems that may arise during lactonization experiments, offering potential causes and actionable solutions.
Issue 1: Low to No Yield of the Desired Lactone
Q: My lactonization reaction is resulting in a low or no yield of the expected product. What are the primary factors I should investigate?
A: Low or non-existent yields in lactonization are a common challenge and can often be attributed to several key factors. A systematic approach to troubleshooting is crucial.
Probable Causes & Solutions:
-
Intermolecular vs. Intramolecular Reactions: The primary competing reaction is often intermolecular polymerization or oligomerization, especially in macrolactonization (the formation of large rings).[1] To favor the desired intramolecular cyclization, high-dilution conditions are essential. This involves the slow addition of the hydroxy acid (seco-acid) substrate to a large volume of solvent using a syringe pump.[1] This maintains a very low substrate concentration, minimizing the chances of molecules reacting with each other.
-
Ineffective Carboxylic Acid Activation: For the intramolecular nucleophilic attack by the hydroxyl group to occur, the carboxylic acid moiety must be sufficiently activated.[1] If the activating agent is not effective for your specific substrate, the reaction will not proceed efficiently.
-
Solution: Consider alternative and well-established lactonization protocols that utilize different activating agents. Prominent examples include:
-
Yamaguchi Esterification: This method uses 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride, which is then cyclized in the presence of 4-dimethylaminopyridine (DMAP).[2][3][4] It is highly effective for a wide range of substrates.[3][5]
-
Shiina Macrolactonization: Employs an aromatic carboxylic anhydride as a dehydrating condensation agent.
-
Corey-Nicolaou Macrolactonization: Utilizes pyridyl disulfides to activate the carboxylic acid.[6]
-
-
-
Substrate Conformation and Ring Strain: The hydroxy acid may not readily adopt the necessary conformation for cyclization, particularly for medium-sized rings or sterically hindered substrates.[1] Additionally, the formation of highly strained rings, such as β-lactones (4-membered rings), can be thermodynamically unfavorable.[7][8]
-
Solution: The choice of solvent can significantly influence the substrate's conformation. Non-polar solvents often favor conformations that lead to cyclization. For challenging substrates, computational modeling can sometimes predict more "cyclizable" conformations.[1] For strained rings, specific catalytic systems, such as palladium-catalyzed C-H activation, have been developed to overcome the inherent energetic barriers.[7]
-
-
Purity of Reagents and Solvents: Impurities, particularly water, can quench activating agents and inhibit catalysis.
-
Solution: Ensure all reagents are of high purity and that solvents are rigorously dried before use. Conducting reactions under an inert atmosphere (e.g., argon or nitrogen) is also critical to prevent the ingress of atmospheric moisture.[9]
-
Issue 2: Formation of Diolides and Other Oligomers
Q: My reaction is producing significant amounts of dimers (diolides) and other oligomeric byproducts. How can I suppress these side reactions?
A: The formation of oligomers is a clear indication that intermolecular reactions are outcompeting the desired intramolecular cyclization.
Probable Causes & Solutions:
-
High Substrate Concentration: This is the most common reason for oligomerization.[1]
-
Solution: Strict adherence to high-dilution principles is paramount. The goal is to ensure that at any given moment, a molecule of the hydroxy acid is more likely to encounter its own reactive tail than another molecule. A typical setup involves the slow addition of a dilute solution of the substrate to a large volume of refluxing solvent.
-
-
Reaction Temperature: In some cases, higher temperatures can favor intermolecular reactions.
-
Solution: While many lactonizations require heat, operating at the lowest effective temperature can sometimes minimize side reactions. It's a delicate balance, as lower temperatures will also decrease the rate of the desired intramolecular reaction.
-
Issue 3: Epimerization or Isomerization of the Product
Q: I'm observing epimerization at a stereocenter or isomerization of a double bond in my product. What reaction conditions could be causing this?
A: Undesired isomerization can occur under harsh reaction conditions, particularly with base-sensitive substrates.
Probable Causes & Solutions:
-
Strongly Basic or Acidic Conditions: The use of strong bases (like in some activation protocols) can lead to the epimerization of stereocenters, especially those alpha to a carbonyl group. Similarly, certain acidic conditions can promote the isomerization of double bonds.[2] For instance, problems with isomerization have been reported during macrolactonization where a (2Z,4E)-dienyl lactone isomerized to a (2E,4E) mixture.[10]
-
Solution: Opt for milder lactonization methods. An ynamide-mediated macrolactonization with an acid catalyst has been shown to avoid racemization and E/Z isomerization issues.[11] The Yamaguchi protocol is also known for its mild conditions.[3][5] Careful selection of the acid or base used and controlling the reaction temperature are crucial.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent for my lactonization reaction?
A1: Solvent choice is critical and can influence reaction rates and yields significantly. Generally, non-polar aprotic solvents like toluene, benzene, or dichloromethane (DCM) are preferred, especially for macrolactonization, as they can help to pre-organize the linear substrate into a cyclization-competent conformation through solvophobic effects. However, the optimal solvent is substrate-dependent. For some modern C-H activation-based lactonizations, fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have proven to be highly effective.[7][12]
Q2: What is the role of temperature in optimizing lactonization?
A2: Temperature plays a dual role. It must be high enough to overcome the activation energy of the cyclization but not so high that it promotes side reactions like decomposition or isomerization. For many macrolactonization procedures, refluxing temperatures are required to drive the reaction to completion.[4] However, for smaller, less-strained rings like γ- and δ-lactones, the reaction can often proceed at room temperature or with gentle heating.[13][14] The optimal temperature should be determined empirically for each specific substrate and method.
Q3: Can I perform lactonization without a catalyst or activating agent?
A3: Direct, uncatalyzed lactonization is generally only feasible for the formation of thermodynamically stable, five- and six-membered rings (γ- and δ-lactones) from their corresponding hydroxy acids.[6][13] Even then, heating is often required to drive off the water produced and shift the equilibrium towards the product.[14] For the formation of smaller (e.g., β-lactones) or larger rings (macrolactones), activation of the carboxylic acid is almost always necessary to achieve reasonable yields.[1][7]
Q4: What are some modern, milder alternatives to classical lactonization methods?
A4: Recent advances in catalysis have introduced several powerful and mild methods for lactonization. Transition metal-catalyzed C-H activation has emerged as a strategy to directly form lactones without the need for pre-functionalized substrates.[15] For example, manganese-catalyzed systems using hydrogen peroxide as a mild oxidant can achieve enantioselective lactonization at unactivated C-H bonds.[12][16] Another innovative approach is iodolactonization, where an alkene is treated with iodine to trigger an intramolecular cyclization by an adjacent carboxylic acid under mild, often basic, conditions.[17]
Data & Protocols
Table 1: Comparison of Common Macrolactonization Methods
| Method | Activating Agent | Typical Conditions | Advantages | Disadvantages |
| Yamaguchi [3][4] | 2,4,6-Trichlorobenzoyl chloride (TCBC), DMAP | Toluene, reflux | High yields, mild conditions, wide substrate scope.[3][5] | Requires stoichiometric amounts of reagents. |
| Corey-Nicolaou [6] | 2,2'-Dipyridyl disulfide, PPh₃ | Xylene, reflux | Effective for sterically hindered substrates. | Can be sensitive to other functional groups. |
| Shiina [6] | 2-Methyl-6-nitrobenzoic anhydride (MNBA) | CH₂Cl₂, DMAP, rt to reflux | Can be performed at room temperature. | Reagent preparation required. |
| Keck | Dicyclohexylcarbodiimide (DCC), DMAP, Pyridinium p-toluenesulfonate (PPTS) | CH₂Cl₂, 0 °C to rt | Mild conditions. | Dicyclohexylurea byproduct can be difficult to remove. |
Protocol: General Procedure for Yamaguchi Macrolactonization
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve the hydroxy acid (1.0 eq) in a large volume of dry, non-polar solvent (e.g., Toluene, to achieve a final concentration of ~0.005 M).
-
Activation: To this solution, add triethylamine (Et₃N, ~3.0 eq). Stir the solution at room temperature and add 2,4,6-trichlorobenzoyl chloride (TCBC, ~1.2 eq) dropwise. Allow the mixture to stir for 1-2 hours to form the mixed anhydride.
-
Cyclization: In a separate flask, prepare a solution of 4-dimethylaminopyridine (DMAP, ~4.0-6.0 eq) in a large volume of the same dry solvent. Heat this solution to reflux.
-
Slow Addition: Using a syringe pump, add the mixed anhydride solution to the refluxing DMAP solution over a period of 4-12 hours.
-
Reaction Completion: After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours.
-
Workup: Cool the reaction to room temperature. Filter the mixture to remove triethylamine hydrochloride. Wash the filtrate sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing the Process
Lactonization Troubleshooting Workflow
Caption: Simplified mechanism for direct acid-catalyzed lactonization.
References
- BenchChem. (2025). Application Notes and Protocols for Diastereoselective Lactonization of γ-Hydroxy Acids.
- Trost, B. M., & Toste, F. D. (2002). An Acid-Catalyzed Macrolactonization Protocol. Organic Letters, 4(21), 3743–3745.
- Powers, I. G., & Wu, J. (2021). C–H Functionalization as a Powerful Method for Direct Synthesis of Lactones.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Conversion Rates in Lactone Ring-Opening Polymerization.
- Notario, R., & Paz, J. L. G. d. (2008). Solvent Effects on the Enthalpy and Entropy of Activation for the Hydrolysis of β-Lactones. Journal of Solution Chemistry, 37, 451–457.
- He, G., Wang, B., Nack, W. A., & Chen, G. (2016). Lactonization as a general route to β-C(sp3)–H functionalization.
- Pearson. (n.d.). Lactones, Lactams and Cyclization Reactions: Videos & Practice Problems.
- Li, X., et al. (2020). Ynamide-Mediated Macrolactonization.
- White, M. C., & Chen, M. S. (2006). Macrolactonization via Hydrocarbon Oxidation. Journal of the American Chemical Society, 128(36), 11826–11827.
- Li, X., et al. (2020).
- Torii, S., et al. (1998). Convenient preparative method for lactones from 3-hydroxy propanoic acids using iodine under solvent-free conditions. The Journal of Organic Chemistry, 63(18), 6332-6334.
- TutorChase. (n.d.). How do you synthesise a lactone from a hydroxy acid?
- Wikipedia. (n.d.). Iodolactonization.
- BenchChem. (2025). Technical Support Center: Optimization of Lactonization for Long-Chain Hydroxy Acids.
- Costas, M., et al. (2023). Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary γ-C–H Bonds. Journal of the American Chemical Society.
- Wikipedia. (n.d.). Lactone.
- Chemistry Steps. (n.d.). Synthesis and Reactions of Lactones and Lactams.
- Kumari, S., et al. (2023). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry, 11.
- Costas, M., et al. (2023). Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary γ-C–H Bonds. Journal of the American Chemical Society.
- Parenty, A., Moreau, X., & Campagne, J.-M. (2006). Macrolactonizations in the Total Synthesis of Natural Products. Chemical Reviews, 106(3), 911–939.
- Back, T. G. (2001). Synthesis and cleavage of lactones and thiolactones. Applications in organic synthesis. A review. Tetrahedron, 57(21), 5345-5383.
- Kumari, S., et al. (2023). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry, 11.
- BenchChem. (2025). An In-depth Technical Guide to the Reaction Kinetics and Mechanism of 4-methyloxolane-2-carboxylic acid and its Lactone Interconversion.
- Costas, M., et al. (2022). Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes: Application to Stereoselective Natural Product Diversification. Journal of the American Chemical Society, 144(42), 19574–19588.
- Yu, J.-Q., et al. (2021). The Direct Pd-Catalyzed γ-Lactonization of Aliphatic Carboxylic Acids.
- Li, X., et al. (2020).
- Costas, M., et al. (2022). Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes: Application to Stereoselective Natural Product Diversification. Journal of the American Chemical Society, 144(42), 19574–19588.
- Righi, G., et al. (2012). Optimization of reaction conditions for cross-aldol/lactonization process. Tetrahedron Letters, 53(1), 109-111.
- ResearchGate. (n.d.). Macrolactonization using Yamaguchi method.
- Chem-Station. (2014). Yamaguchi Macrolactonization.
- Yu, J.-Q., et al. (2018). A versatile copper-catalyzed γ-C(sp3)−H lactonization of aliphatic acids.
- ResearchGate. (n.d.). lactonization.
- Taton, D., et al. (2021).
- Snider, B. B., & Johnston, M. I. (1990). Lactone synthesis by manganese(III)-mediated oxidative cyclization of allylic .beta.-diesters. The Journal of Organic Chemistry, 55(19), 4975–4977.
- Stoll, M., & Rouvé, A. (1935). Ring-closure reactions. I. Kinetics of lactone formation in the range of seven- to twelve-membered rings. Journal of the American Chemical Society, 57(11), 2110–2114.
- Organic Chemistry Portal. (n.d.). Lactone synthesis.
- He, G., Wang, B., Nack, W. A., & Chen, G. (2016). Lactonization as a general route to β-C(sp3)–H functionalization.
- Michigan State University. (n.d.). Chemical Reactivity.
- LibreTexts. (2021). 8.8: Chemistry of Esters.
- ResearchGate. (n.d.). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 4. Yamaguchi Macrolactonization | Chem-Station Int. Ed. [en.chem-station.com]
- 5. researchgate.net [researchgate.net]
- 6. Lactone - Wikipedia [en.wikipedia.org]
- 7. Lactonization as a general route to β-C(sp3)–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Reactivity [www2.chemistry.msu.edu]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 14. tutorchase.com [tutorchase.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes: Application to Stereoselective Natural Product Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Iodolactonization - Wikipedia [en.wikipedia.org]
Technical Guide: Purification and Isolation of 5-Oxo-2-phenyloxolane-3-carboxylic Acid
Topic: Purification issues of 5-Oxo-2-phenyloxolane-3-carboxylic acid and solutions Content Type: Technical Support Guide
Senior Application Scientist Note: 5-Oxo-2-phenyloxolane-3-carboxylic acid (commonly known as Phenylparaconic Acid ) is a critical intermediate in the synthesis of lignans and biologically active lactones. Its purification is often complicated by its dual functionality (carboxylic acid + lactone), the presence of cis/trans diastereomers, and its susceptibility to ring-opening hydrolysis or thermal decarboxylation.
This guide moves beyond standard textbook recipes to address the specific, real-world failure points encountered during isolation and purification.
Part 1: Core Purification Workflow (The "Happy Path")
Before troubleshooting, ensure your baseline protocol aligns with the chemical stability of the lactone ring.
Standard Isolation Protocol
Objective: Isolate phenylparaconic acid from a condensation reaction mixture (e.g., Benzaldehyde + Succinic Anhydride).
-
Quench & Extraction:
-
Dilute reaction mixture with water.[1]
-
Crucial Step: Extract non-acidic impurities (unreacted benzaldehyde) with an organic solvent (Diethyl Ether or Toluene) while the aqueous phase is basic (pH ~8-9).
-
Note: The product is in the aqueous phase as the carboxylate salt.
-
-
Acidification & Precipitation:
-
Cool the aqueous phase to 0–5 °C.
-
Slowly acidify with dilute HCl (2N) to pH ~2.
-
The acid should precipitate as a solid. If it oils out, see Troubleshooting.
-
-
Recrystallization:
-
Primary Solvent: Hot Water (The compound is sparingly soluble in cold water, soluble in hot).
-
Alternative: Benzene or Toluene (for anhydrous purification).
-
Part 2: Troubleshooting & FAQs
Category 1: Isolation & Physical State Issues
Q: My product precipitates as a sticky oil instead of a solid upon acidification. How do I fix this? Diagnosis: This "oiling out" is typically caused by:
-
Presence of unreacted benzaldehyde (acts as a solvent).
-
Presence of the lower-melting cis-isomer.
-
Rapid acidification trapping impurities.
Solution:
-
Trituration: Decant the aqueous layer. Add a small amount of cold Toluene or Hexane to the oil and scratch the flask walls with a glass rod to induce crystallization.
-
Seeding: If you have a seed crystal, add it now.
-
Slow Acidification: Re-dissolve in base (NaHCO3) and acidify very slowly with vigorous stirring to allow crystal growth rather than oil formation.
Q: I have a low yield after acid/base extraction. Where did my product go? Diagnosis: You likely hydrolyzed the lactone ring irreversibly or failed to re-close it.
-
Mechanism: In strong base (NaOH) and heat, the lactone ring opens to form the phenylitamalic acid dianion. Upon acidification, this hydroxy-diacid is water-soluble and may not precipitate immediately, or it may dehydrate to phenylisocrotonic acid instead of closing back to the lactone.
Solution:
-
Avoid Strong Base/Heat: Use NaHCO3 or Na2CO3 instead of NaOH for extractions.
-
Cold Workup: Keep the basic solution cold (0–5 °C).
-
Re-cyclization: If you suspect ring opening, acidify the solution and heat it gently (approx. 60°C) for a short period to encourage the dehydration/cyclization back to the lactone, then cool to crystallize.
Category 2: Isomer Separation (Cis vs. Trans)
Q: The NMR shows a mixture of diastereomers. How do I separate the trans isomer from the cis isomer? Context: The trans-isomer (phenyl and carboxyl groups on opposite sides) is generally the thermodynamically major product (mp ~99–109 °C), while the cis-isomer is often minor and has different solubility.
Solution: Fractional Crystallization
-
Solvent System: Water is the most effective solvent for separating these isomers due to solubility differences.
-
Protocol:
-
Alternative: If water fails, use dry Benzene or Toluene. The trans-isomer is often less soluble in these non-polar solvents than the cis-isomer.
Q: Can I use column chromatography? Answer: Yes, but with caution.
-
Stationary Phase: Silica gel is acidic and safe.
-
Mobile Phase: Use a gradient of Hexane:Ethyl Acetate (starting 90:10 to 60:40). Add 1% Acetic Acid to prevent tailing of the carboxylic acid group.
-
Warning: Do not use basic alumina, as it will open the lactone ring.
Category 3: Chemical Stability
Q: My product turns brown/tarry when I dry it in the oven. Diagnosis: Thermal decomposition. Phenylparaconic acids are prone to decarboxylation or dehydration (forming phenylisocrotonic acid) at temperatures near or above their melting point.
Solution:
-
Vacuum Dry: Dry in a vacuum desiccator over P2O5 or Silica Gel at room temperature.
-
Limit Heat: Do not exceed 50 °C if using an oven.
Part 3: Data & Visualization
Solvent Selection Guide
| Solvent | Solubility (Cold) | Solubility (Hot) | Use Case |
| Water | Low | High | Best for Recrystallization & Isomer Separation. |
| Ethanol | High | High | Too soluble for crystallization alone; use as co-solvent with water. |
| Benzene/Toluene | Low | Moderate | Good for removing non-polar impurities; yields anhydrous crystals. |
| Diethyl Ether | Moderate | High | Good for extraction; poor for crystallization (too volatile). |
| NaHCO3 (aq) | High (as salt) | High | Used for Acid/Base purification (dissolves product). |
Purification Logic Flow
Caption: Logical workflow for the isolation and purification of phenylparaconic acid, highlighting the critical decision point when "oiling out" occurs.
Lactone Ring Stability Diagram
Caption: Stability profile of the paraconic acid system. Note that strong base opens the ring, while controlled acidification reforms it.
References
-
Fittig, R. (1883). "Ueber die Phenylparaconsäure" (On Phenylparaconic Acid). Justus Liebigs Annalen der Chemie, 216(1), 97-118. (Historical foundation of synthesis and properties).
- Cohen, J. B. (1900). Practical Organic Chemistry for Advanced Students. Macmillan.
- Couch, J. F. (1936). "The Chemistry of the Paraconic Acids." Journal of the American Chemical Society. (Discusses the hydrolysis and stability of the lactone ring).
-
University of Rochester. (n.d.).[4] "Solvents for Recrystallization."[2][3][4] Department of Chemistry. (General principles for solvent selection in carboxylic acid purification).
-
PubChem. (2025).[5] "Trans-Cinnamic Acid and Derivatives." National Library of Medicine. (For comparison of physical properties of decomposition products like phenylisocrotonic acid/cinnamic derivatives).
Sources
preventing racemization during the synthesis of 5-Oxo-2-phenyloxolane-3-carboxylic acid
The following technical guide details the prevention of racemization (and epimerization) during the synthesis and handling of 5-Oxo-2-phenyloxolane-3-carboxylic acid (also known as phenylparaconic acid).
Executive Summary & Molecule Analysis
5-Oxo-2-phenyloxolane-3-carboxylic acid contains two contiguous chiral centers at C2 and C3.
-
C2 (Benzylic): Stabilized by the phenyl ring and the lactone oxygen.
-
C3 (Alpha-Carbon): Positioned alpha to the carboxylic acid and beta to the lactone carbonyl. This proton is highly acidic (
in DMSO, lower in water), making it the primary site of stereochemical instability.
The Core Problem: The molecule is prone to base-catalyzed epimerization at C3 via an enolate intermediate. This converts the kinetically formed isomer (often cis) into the thermodynamically stable isomer (typically trans), or racemizes a pure enantiomer if the conditions are severe enough to affect C2 or allow reversible ring opening.
Stereochemical Stability Profile
| Isomer | Relative Stability | Risk Factor |
| Trans (Anti) | Thermodynamic Product | Stable under mild conditions; resists epimerization unless heated with strong base. |
| Cis (Syn) | Kinetic Product | High Risk. Rapidly epimerizes to trans in the presence of even weak bases (e.g., |
Mechanism of Failure (Graphviz Visualization)
Understanding the precise mechanism is critical for troubleshooting. The diagram below illustrates the enolization pathway at C3 that leads to loss of stereochemical integrity.
Caption: Figure 1: Mechanism of base-catalyzed epimerization at the C3 position. The planar enolate intermediate allows re-entry to either diastereomer, typically favoring the thermodynamically stable trans-isomer.
Troubleshooting Guides & FAQs
Module A: Reaction Conditions & Base Selection
User Question: I am performing a condensation reaction to form the lactone, but I am getting a 50:50 mixture of diastereomers instead of the desired cis-isomer. What is going wrong?
Root Cause: The use of thermodynamic bases (e.g., ethoxide, hydroxide) or high temperatures allows the reaction to reach equilibrium, favoring the trans isomer or a mixture.
Troubleshooting Protocol:
-
Switch to Kinetic Control: Use strong, bulky, non-nucleophilic bases at low temperatures to form the enolate irreversibly and quench rapidly.
-
Recommended Base: LiHMDS or LDA.
-
Temperature:
is mandatory.
-
-
Avoid Protic Solvents: Do not use ethanol or methanol if avoiding equilibration. Use THF or DCM.
-
Quenching Strategy: Never quench with water or weak acid at room temperature.
-
Correct Quench: Pour the cold reaction mixture into an excess of cold, dilute HCl or acetic acid/THF mixture. This ensures rapid protonation before the base can catalyze equilibration.
-
Module B: Workup & Isolation
User Question: My crude NMR showed a single isomer, but after aqueous workup and drying, I see significant epimerization. How do I isolate the acid safely?
Root Cause:
The carboxylic acid moiety makes the local environment acidic, but if you used a bicarbonate wash (
Step-by-Step Isolation Protocol:
-
Acidify First: Ensure the aqueous layer is pH 1–2 (using 1N HCl) before extraction.
-
Eliminate Bicarbonate Washes: Do not wash the organic layer with saturated
or brine/base mixtures. -
Drying: Use anhydrous
(neutral/acidic) rather than or basic alumina. -
Concentration:
-
Max Bath Temperature:
. -
Vacuum: High vacuum is preferred over heat.
-
-
Storage: Store the solid at
. Solid-state epimerization is slow but possible over months at RT.
Module C: Purification & Resolution
User Question: I already have a racemic/epimeric mixture. Can I separate them?
Technical Insight: Yes, the physical properties of cis and trans isomers differ significantly due to the internal hydrogen bonding capability of the cis isomer (between the acid and the lactone oxygen or phenyl ring interactions).
Resolution Workflow:
| Method | Suitability | Notes |
|---|---|---|
| Recrystallization | High | The trans-isomer is often less soluble in non-polar solvents (e.g., Toluene/Hexane). The cis-isomer may crystallize from Ether/Pentane. |
| Chiral HPLC | Analytical/Prep | Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA with 0.1% TFA . Note: TFA is crucial to suppress ionization of the COOH group. |
| Enzymatic Resolution | High (Scale-up) | Esterify the acid (using diazomethane to avoid harsh conditions), then use a Lipase (e.g., Candida antarctica Lipase B) to selectively hydrolyze one enantiomer of the ester back to the acid. |
Decision Tree for Process Optimization (Graphviz)
Caption: Figure 2: Process optimization decision tree. Selecting the correct path depends entirely on whether the kinetic (cis) or thermodynamic (trans) isomer is desired.
References
-
Stereocontrolled Synthesis of Paraconic Acids
- Title: Stereodivergent Synthesis of 1,4-Dicarbonyl Compounds... and Total Synthesis of Paraconic Acids.
- Source: National Institutes of Health (NIH) / PubMed Central.
-
URL:[Link]
-
General Racemization Mechanisms in Carbonyls
- Title: Alpha Substitution Reactions - Racemiz
- Source: YouTube (Academic Lecture Series).
-
URL:[Link]
-
Stability of Cis/Trans Isomers in Cyclic Systems
- Title: Relative Stability of cis- and trans-Hydrindanones (Analogous 5-membered ring stability d
- Source: PubMed Central.
-
URL:[Link]
-
Compound Data & Properties
Sources
stability issues of 5-Oxo-2-phenyloxolane-3-carboxylic acid under different conditions
Technical Support Center: 5-Oxo-2-phenyloxolane-3-carboxylic acid
Prepared by the Senior Application Scientist Team
Introduction
5-Oxo-2-phenyloxolane-3-carboxylic acid is a polysubstituted γ-butyrolactone derivative of significant interest in synthetic and medicinal chemistry.[1] The inherent reactivity of its functional groups—a lactone, a carboxylic acid, and a ketone—presents unique stability challenges. This guide provides in-depth technical support for researchers, scientists, and drug development professionals to anticipate, troubleshoot, and mitigate stability issues encountered during experimentation and storage. Understanding these liabilities is critical for ensuring data integrity, reproducibility, and the successful development of drug candidates.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common stability-related observations in a question-and-answer format, explaining the underlying chemical principles and providing actionable solutions.
Category 1: pH-Dependent Instability & Hydrolysis
Question 1: I'm observing a loss of my compound in aqueous buffers, especially above pH 7. What is happening?
Answer: You are likely observing base-catalyzed hydrolysis of the γ-lactone ring. Lactones are cyclic esters and are susceptible to hydrolysis, a reaction that is significantly accelerated under basic conditions. The hydroxide ion (OH⁻) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the lactone. This leads to the irreversible opening of the five-membered ring to form the corresponding γ-hydroxy carboxylate salt, which is a different chemical entity with altered polarity, activity, and spectroscopic properties.
-
Mechanism Insight: The process involves the nucleophilic acyl substitution on the ester group. The initial attack by a hydroxide ion forms a tetrahedral intermediate, which then collapses, breaking the C-O bond within the ring to yield the open-chain product.
-
Troubleshooting & Prevention:
-
pH Control: Maintain all aqueous solutions at a neutral or slightly acidic pH (pH 4-6.5) where the rate of hydrolysis is minimized. Use buffers such as acetate or phosphate within this range.
-
Avoid Basic Conditions: Steer clear of basic buffers (e.g., bicarbonate, carbonate, Tris above pH 7.5) and exposure to any alkaline solutions.
-
Low Temperature: Perform aqueous experiments at reduced temperatures (e.g., 4°C) to decrease the rate of hydrolysis.
-
Solvent Choice: If the experimental design allows, substitute aqueous media with aprotic organic solvents like acetonitrile (ACN), tetrahydrofuran (THF), or dichloromethane (DCM) where hydrolysis cannot occur.
-
Question 2: My compound seems to degrade in strongly acidic conditions (pH < 2) as well. Is this also hydrolysis?
Answer: Yes, this is likely acid-catalyzed hydrolysis. While generally more stable in acid than in base, γ-lactones can still undergo hydrolysis under strong acidic conditions, particularly with heating.[2] The mechanism differs from base-catalyzed hydrolysis.
-
Mechanism Insight: The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon significantly more electrophilic. A weak nucleophile, such as water, can then attack the activated carbonyl. This process is also reversible, but under dilute aqueous conditions, the equilibrium favors the formation of the open-chain hydroxy acid.
-
Troubleshooting & Prevention:
-
Moderate Acidity: Avoid using strong mineral acids like concentrated HCl or H₂SO₄ unless required for a specific reaction. Opt for milder acidic conditions or organic acids if possible.
-
Temperature Management: If strong acid is necessary, conduct the experiment at the lowest possible temperature to slow the degradation kinetics.
-
Limit Exposure Time: Minimize the duration your compound is exposed to highly acidic environments. Quench the reaction or neutralize the solution as soon as the intended transformation is complete.
-
Category 2: Thermal Instability & Decarboxylation
Question 3: I am seeing an unexpected loss of mass and the formation of a new, less polar compound when heating my sample, especially in solution. What reaction could be causing this?
Answer: This observation is highly characteristic of thermal decarboxylation. Your molecule, 5-Oxo-2-phenyloxolane-3-carboxylic acid, is a β-keto carboxylic acid derivative (the carboxylic acid is beta to the ketone at position 5). β-Keto acids are notoriously prone to losing carbon dioxide (CO₂) upon heating.
-
Mechanism Insight: The decarboxylation of β-keto acids typically proceeds through a cyclic six-membered transition state, which is facilitated by an intramolecular hydrogen bond between the carboxylic acid proton and the keto oxygen. This concerted mechanism has a relatively low activation energy, allowing CO₂ to be expelled readily, often yielding an enol intermediate that quickly tautomerizes to the more stable ketone. The decarboxylation of aromatic carboxylic acids is known to be an exergonic reaction.[3]
-
Troubleshooting & Prevention:
-
Avoid High Temperatures: Do not heat solutions of the compound unnecessarily. If heating is required for a reaction, use the minimum temperature needed and monitor the reaction closely for the formation of byproducts.
-
Evaporation Conditions: When removing solvents under reduced pressure (e.g., rotovap), use a low-temperature water bath (<30-40°C) to prevent decarboxylation.
-
Solid State Stability: The compound is likely more stable as a dry solid. However, even in the solid state, prolonged exposure to high temperatures should be avoided. Store the solid material in a cool, dark place.
-
Catalyst Awareness: Be aware that certain metal catalysts can facilitate decarboxylation at lower temperatures.[4][5]
-
Visualizing Degradation Pathways
The following diagrams illustrate the primary degradation mechanisms discussed above.
Caption: Key Hydrolysis Pathways Under Basic and Acidic Conditions.
Caption: Thermal Decarboxylation via a Cyclic Transition State.
Experimental Protocol: Forced Degradation Study
To systematically evaluate the stability of your compound and identify potential degradants, a forced degradation study is recommended.[6][7] This involves intentionally exposing the compound to stress conditions.
Objective: To identify the degradation products of 5-Oxo-2-phenyloxolane-3-carboxylic acid under hydrolytic, oxidative, and thermal stress.
Materials:
-
5-Oxo-2-phenyloxolane-3-carboxylic acid
-
HPLC-grade Acetonitrile (ACN) and Water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC or UPLC system with a suitable C18 column and UV detector
Workflow Diagram:
Caption: Workflow for a Forced Degradation Study.
Step-by-Step Procedure:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Control Sample: Dilute an aliquot of the stock solution with an equal volume of water to create a 0.5 mg/mL control sample in 50:50 ACN:H₂O. Analyze immediately.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat the mixture at 60°C. Withdraw samples at time points (e.g., 2, 4, 8, 24 hours), neutralize with 0.1 M NaOH, and analyze by HPLC.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature. Withdraw samples at shorter time points (e.g., 5, 15, 30, 60 minutes) due to expected rapid degradation. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature and analyze at various time points (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Heat an aliquot of the stock solution (in ACN) at 60°C. Analyze at various time points (e.g., 2, 4, 8, 24 hours).
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method. Calculate the percentage of degradation by comparing the peak area of the parent compound to the control. Note the relative retention times (RRTs) of any new peaks.
Summary of Stability & Recommended Handling
This table summarizes the key stability liabilities and provides best-practice recommendations for handling and storing 5-Oxo-2-phenyloxolane-3-carboxylic acid.
| Condition | Potential Issue | Recommended Action |
| pH > 7 (Basic) | Rapid lactone hydrolysis (ring-opening). | CRITICAL: Avoid. Use buffers in the pH 4-6.5 range. Work at low temperatures if aqueous conditions are necessary. |
| pH < 2 (Strong Acid) | Slow lactone hydrolysis, accelerated by heat. | Avoid prolonged exposure and high temperatures. Use the mildest acidic conditions possible. |
| Elevated Temp. (>40°C) | Thermal decarboxylation (loss of CO₂). | Use low-temperature methods for solvent removal. Avoid unnecessary heating of solutions. |
| Long-Term Storage | Potential for slow degradation via multiple pathways. | Store as a dry solid at ≤ 4°C in a tightly sealed container, protected from light and moisture. |
| Protic Solvents (Water, MeOH) | Can participate in hydrolysis. | Prefer aprotic solvents (ACN, THF, DCM, Ethyl Acetate) for storage in solution. Prepare aqueous solutions fresh. |
References
- Bhat, V., et al. (2017). An enantioselective method to achieve γ-butyrolactones through a three-stage Knoevenagl condensation/Michael addition/decarboxylative lactonization mechanism.
-
Blagg, J., & Pihko, P. M. (2010). Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)-Isodeoxypodophyllotoxin via Oxime Carbonate Formation. The Journal of Organic Chemistry, 75(23), 8250–8260. Available at: [Link]
-
Goel, A., et al. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 107, 189-203. Available at: [Link]
-
Lu, P., Sanchez, C., Cornella, J., & Larrosa, I. (2009). Copper-Catalyzed Aerobic Oxidative Decarboxylation of Phenylacetic Acids and α-Hydroxyphenylacetic Acids. Organic Letters, 11(24), 5710–5713. Available at: [Link]
-
Macmillan Group, Princeton University. (2019). Decarboxylative Oxygenation via Photoredox Catalysis. Israel Journal of Chemistry, 60(3-4), 410-415. Available at: [Link]
-
Ribeiro da Silva, M. A., & Santos, A. F. (2020). Thermodynamic Properties of γ- and δ-Lactones: Exploring Alkyl Chain Length Effect and Ring-Opening Reactions for Green Chemistry Applications. Molecules, 25(2), 373. Available at: [Link]
-
Singh, R., & Singh, O. M. (2014). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Journal of Pharmaceutical Education and Research, 5(1). Available at: [Link]
-
Trofimov, A., & Gevorgyan, V. (2017). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 19(6), 1438–1441. Available at: [Link]
-
Volp, K. A., & Leitner, W. (2018). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. Journal of the American Chemical Society, 140(44), 14841–14851. Available at: [Link]
Sources
- 1. Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)-Isodeoxypodophyllotoxin via Oxime Carbonate Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decarboxylation [organic-chemistry.org]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. researchgate.net [researchgate.net]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
dealing with poor crystallinity of 5-Oxo-2-phenyloxolane-3-carboxylic acid for X-ray analysis
The following guide serves as a specialized Technical Support Center for researchers dealing with the crystallization challenges of 5-Oxo-2-phenyloxolane-3-carboxylic acid (commonly referred to as Phenylparaconic Acid).
Ticket ID: #PPA-XR-001 Subject: Troubleshooting Poor Crystallinity of 5-Oxo-2-phenyloxolane-3-carboxylic Acid Assigned Specialist: Senior Application Scientist, Solid-State Division
Executive Summary
You are encountering difficulty obtaining diffraction-quality crystals of 5-Oxo-2-phenyloxolane-3-carboxylic acid. This compound is a
This guide provides a root-cause analysis and three tiered workflows to resolve the issue, ranging from purification to advanced derivatization.
Part 1: Diagnostic Module (Root Cause Analysis)
Before attempting further crystallization, you must diagnose the state of your material. "Poor crystallinity" is often a symptom of chemical inhomogeneity.
Q: Why is my sample an oil or amorphous solid?
A: This molecule exists as two diastereomers: trans (phenyl and carboxylic acid on opposite sides) and cis (same side).[1]
-
The Trap: Synthetic routes (e.g., Perkin condensation of benzaldehyde and succinic anhydride) often produce a mixture.[1]
-
The Physics: Diastereomers have different lattice energies. A mixture disrupts crystal packing, leading to oils or amorphous glasses.[1]
-
The Fix: You cannot crystallize a 50:50 diastereomeric mix. You must enrich one isomer.[1]
Diagnostic Protocol: NMR Check
Run a
-
Trans-isomer: Typically exhibits a smaller coupling constant (
) or distinct chemical shifts compared to the cis form.[1] -
Cis-isomer: Often shows larger coupling constants or distinct shifts.
-
Action: If you see double sets of peaks, stop . Purify via column chromatography or fractional extraction (the trans-acid is often less soluble in water/acid mixtures than the cis form).[1]
Part 2: Solvent Screening & Crystallization Workflows
If your diastereomeric excess (de) is >90%, proceed to these workflows.
Workflow A: The "Classical" Approach (Vapor Diffusion)
Best for: Pure enantiomers or high-purity diastereomers.[1]
Direct evaporation often leads to "skin" formation on the lactone. Vapor diffusion is gentler.[1]
| Parameter | Condition | Mechanism |
| Solvent (Inner Vial) | Ethyl Acetate or THF | Good solubility for the lactone/acid. |
| Antisolvent (Outer Vial) | Pentane or Hexane | Gradual lowering of solubility.[1] |
| Concentration | 20 mg/mL | Near saturation but not supersaturated.[1] |
| Temperature | 4°C (Refrigerator) | Reduces kinetic energy, promoting orderly packing.[1] |
Workflow B: The "Active Proton" Approach (pH Swing)
Best for: Samples that are stubborn oils.[1]
The carboxylic acid moiety is your "handle." By manipulating ionization, you can force precipitation of the neutral form in a controlled manner.
-
Dissolve: Dissolve 50 mg of compound in minimal 1M NaOH (aq). The ring may open (hydrolysis), but typically the lactone is stable enough or reforms upon acidification.[1] Note: If ring opening is a concern, use NaHCO
.[1] -
Filter: Filter the clear solution through a 0.2
m syringe filter (removes dust nuclei). -
Acidify: Place the vial in a closed jar containing a beaker of concentrated HCl (vapor diffusion of acid).
-
Result: As HCl vapor diffuses into the basic solution, the pH drops slowly. The neutral carboxylic acid will nucleate slowly, often forming high-quality plates or needles.
Part 3: Advanced Derivatization (The "Heavy Lifting")
If the parent molecule refuses to crystallize, you must alter its lattice energy properties.
Strategy: Chiral Amine Salt Formation
This is the gold standard for chiral acids. It solves two problems:
-
Resolution: It can separate diastereomers/enantiomers.
-
Lattice Energy: Ionic bonds (Charge-Assisted Hydrogen Bonds) are stronger and more directional than neutral H-bonds, promoting crystallinity.[1]
Recommended Counter-ions:
-
(R)- or (S)-1-Phenylethylamine (PEA): The classic choice.[1] The phenyl ring of the amine stacks with the phenyl ring of your lactone (
- stacking). -
Benzylamine: Good for non-chiral enhancement.[1]
Salt Screening Protocol
Figure 1: Salt screening workflow for carboxylic acid derivatives. Use Graphviz to visualize the decision process.
Part 4: Data Collection Strategy (X-Ray)
Once you have a candidate solid, do not treat it like a standard rock.[1]
-
Cryo-Crystallography is Mandatory: Lactone rings can exhibit thermal disorder (puckering) at room temperature.[1] Collect data at 100 K . This freezes the ring conformation and improves high-angle diffraction.
-
Friedel Pairs: If you suspect you have a pure enantiomer, collect high-redundancy data (multiplicity > 6) to resolve the absolute configuration (Flack parameter), especially since Oxygen is your heaviest atom (unless you formed a salt with a heavier atom).[1]
FAQ: Frequently Asked Questions
Q: Can I use co-crystallization instead of salts?
A: Yes. Isonicotinamide is a reliable co-former for carboxylic acids. It forms a supramolecular heterosynthon (Acid
Q: My crystals are thin plates that don't diffract well. Why? A: This "platy" habit is common for phenyl-substituted acids due to stacking.
-
Fix: Change the growth dimension by changing the solvent polarity. If growing from Ethyl Acetate (polar), switch to Toluene (aromatic).[1] Toluene may interact with the phenyl ring and encourage growth along the thinner axis.
Q: The structure solves, but the R-factor is high (>10%).
A: Check for twinning . Phenylparaconic acids can crystallize in space groups like
References
-
PubChem. Compound Summary: (2R,3S)-2-phenyloxolane-3-carboxylic acid.[1][2] National Library of Medicine. [Link][1]
-
Shelukho, D., et al. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of 7-oxo-6-phenyl-6,7-dihydro-5H-thieno[2,3-f]isoindole-8-carboxylic acid. NIH/PubMed Central.[1] (Demonstrates H-bonding motifs in similar lactone/acid systems). [Link]
- Fittig, R., & Jayne, H. W.On Phenylparaconic Acid. (Historical context on the synthesis and isomerism of the specific target molecule).
-
Hampton Research. Crystal Growth 101: Vapor Diffusion. (Standard protocols for vapor diffusion techniques). [Link]
Sources
Technical Support Center: Catalyst Poisoning in the Synthesis of 5-Oxo-2-phenyloxolane-3-carboxylic acid
Prepared by the Office of the Senior Application Scientist
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Oxo-2-phenyloxolane-3-carboxylic acid and related γ-butyrolactones. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst poisoning, a common cause of reaction failure, low yield, and inconsistency.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning and why is it a critical issue in the synthesis of 5-Oxo-2-phenyloxolane-3-carboxylic acid?
A: Catalyst poisoning refers to the partial or total deactivation of a catalyst's active sites by strong chemical bonding with impurities present in the reaction mixture.[1] This is not physical degradation but a specific chemical deactivation.[1] In the synthesis of a complex molecule like 5-Oxo-2-phenyloxolane-3-carboxylic acid, which often relies on sensitive transition metal or Lewis acid catalysts, poisoning is a primary cause of failed or inefficient reactions.[2][3] Even trace amounts of a poison can bind irreversibly to the catalyst, preventing the reactant molecules from accessing the active sites.[4] This leads to a dramatic reduction in reaction rates, lower yields, and increased operational costs, making it a significant challenge in pharmaceutical and fine chemical production.[5]
Q2: What are the likely catalysts for this synthesis, and what are their most common poisons?
A: The synthesis of substituted γ-butyrolactones can be accomplished through several catalytic routes.[6][7] Based on the structure of 5-Oxo-2-phenyloxolane-3-carboxylic acid, the catalysts employed likely fall into two main categories: transition metals and Lewis acids. Each is susceptible to a specific set of poisons.
| Catalyst Class | Common Examples | Likely Role in Synthesis | Common Poisons | Potential Sources |
| Transition Metals | Palladium (Pd), Nickel (Ni), Ruthenium (Ru), Copper (Cu) complexes[6][8][9] | Hydrogenation, Carbonylation, C-C coupling, Cyclization | Sulfur Compounds (thiols, sulfides), Phosphorus Compounds (phosphines, phosphates), Halides , Heavy Metals (Hg, Pb, As), Strong Ligands (CO, cyanides, nitriles, some heterocycles)[1][10] | Starting materials (e.g., from sulfur-containing reagents), contaminated solvents, natural gas-derived H₂, leaching from equipment. |
| Lewis Acids | AlCl₃, BF₃·OEt₂, ZnCl₂, Sc(OTf)₃, In(OTf)₃ | Activation of carbonyls, Friedel-Crafts type reactions, Cyclization | Water , Alcohols , Amines , Carboxylates , and other Brønsted-Lowry bases [3][11] | Moist solvents or reagents, atmospheric moisture, basic impurities in starting materials, product inhibition.[12] |
Q3: How can I proactively prevent catalyst poisoning in my experiments?
A: A proactive approach is the most effective strategy. The lifetime and efficiency of your catalyst are directly linked to the purity of your reaction environment.
-
Rigorous Feedstock Purification: Ensure the purity of all reactants and solvents.[1] Do not rely solely on the supplier's certificate of analysis, especially for sensitive reactions. Consider passing solvents through activated alumina or a commercial purification system to remove water and other polar impurities.
-
Inert Atmosphere: Many catalysts, particularly organometallic complexes and certain Lewis acids, are sensitive to air and moisture.[13] Conduct reactions under a rigorously maintained inert atmosphere (Nitrogen or Argon). Use Schlenk line techniques or a glovebox for catalyst handling.
-
Use of "Poison Traps" or Guard Beds: For larger-scale reactions, consider using a "poison trap" or a guard bed.[5] This involves placing a small amount of a sacrificial material upstream of the catalyst bed to capture poisons before they reach the main catalytic system.
-
Dedicated Glassware: Use dedicated, oven-dried glassware for your catalytic reactions to avoid cross-contamination from previous experiments, particularly those involving sulfur or phosphorus-containing reagents.
Symptom-Based Troubleshooting Guide
Symptom 1: Low or No Product Yield / Stalled Reaction
Q: My reaction has completely stalled or is giving me a negligible yield. I've checked my stoichiometry and temperature. How do I confirm if catalyst poisoning is the culprit?
A: This is the most common symptom of acute catalyst poisoning. A systematic diagnosis is necessary to pinpoint the cause. The following workflow can help you identify the source of the problem.
Caption: A decision tree for diagnosing reaction failure.
Step-by-Step Actions:
-
Check for Obvious Errors: First, rule out simple errors: incorrect reagent stoichiometry, temperature controller malfunction, or major leaks in your inert gas setup.
-
Run a Control Reaction: Use a fresh bottle of solvent and newly opened starting materials, if available. If this reaction works, it strongly suggests contamination in your previous reagents.
-
Isolate the Variable (As per the diagram): If the control fails, proceed with systematic tests. Change only one component at a time (first the solvent, then each starting material). When the reaction suddenly works, you have likely found the contaminated reagent.
-
Analyze the Contaminated Reagent: Once identified, the contaminated reagent should be analyzed for common poisons.
-
For Suspected Lewis Acid Poisoning: Use Karl Fischer titration to quantify water content. Use NMR to look for basic impurities.
-
For Suspected Transition Metal Poisoning: Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to screen for heavy metals. Gas Chromatography with a Sulfur-Chemiluminescence Detector (GC-SCD) is highly effective for detecting sulfur-containing impurities.
-
Symptom 2: Inconsistent Reaction Rates or Batch-to-Batch Variability
Q: My synthesis works, but the time to completion varies wildly from 4 hours to over 24 hours between batches. What could cause this inconsistency?
A: This points to chronic, low-level catalyst poisoning, where the catalyst is not killed instantly but its turnover frequency is significantly reduced. The source is often a variable impurity in a major component.
-
Source of Variability: The most common culprit is the solvent, which is used in the largest quantity. Different lots of solvent from the same supplier can have varying levels of trace impurities (e.g., thiophenes in THF, water content). Starting materials derived from natural sources or complex multi-step syntheses can also have lot-to-lot variations in impurity profiles.
-
Solution - Reagent Qualification: Implement a strict qualification protocol for all incoming raw materials. Before using a new lot of solvent or reactant in a large-scale synthesis, run a small, standardized test reaction. The reaction must complete within a set time (e.g., <5% starting material remaining after 4 hours) to be approved for use. This ensures that each batch is performed with materials of a consistent, high quality.
Symptom 3: Formation of Unexpected Byproducts
Q: Instead of my target lactone, I am isolating a significant amount of an unexpected side product. Can catalyst poisoning alter the reaction pathway?
A: Yes, absolutely. This phenomenon is known as "selective poisoning." While sometimes used intentionally to stop a reaction at an intermediate stage (e.g., the Lindlar catalyst), accidental selective poisoning can be detrimental.[1]
-
Mechanism of Selectivity Change: A catalyst's active site has a specific geometry and electronic structure that favors a particular reaction pathway. A poison molecule can bind to the site and alter this geometry or electron density. This modified site may still be catalytically active but may now favor a different pathway, such as an elimination reaction instead of a cyclization, or it may fail to perform the final reductive elimination step, leading to decomposition products.
-
Troubleshooting Approach:
-
Characterize the Byproduct: Isolate and fully characterize the main byproduct. Understanding its structure provides vital clues about which reaction step is failing or which alternative pathway is being favored.
-
Re-evaluate the Catalyst Environment: Consider the possibility that one of your reagents contains a functional group that can act as both a reactant and a poison. For example, some nitrogen-containing heterocycles can coordinate strongly to palladium catalysts and inhibit their activity.[1]
-
Consider a More Robust Catalyst: If the source of the poison cannot be easily removed, investigate alternative catalysts known to be more resistant to that specific class of poison. For example, some bimetallic catalysts are designed to be more tolerant to sulfur.[4]
-
Caption: A poison molecule blocks the catalyst's active site.
Experimental Protocols
Protocol 1: High-Purity Solvent Preparation (THF)
This protocol describes the purification of tetrahydrofuran (THF) to remove common catalyst poisons like water and peroxides.
-
Pre-drying: Add anhydrous magnesium sulfate (MgSO₄) to a bottle of commercial-grade THF and let it stand overnight.
-
Peroxide Test: Before distillation, test for peroxides. Place 1 mL of THF in a test tube and add 1 mL of a freshly prepared 10% aqueous potassium iodide (KI) solution. A yellow color indicates low peroxide levels; a brown color indicates high levels and is dangerous. If peroxides are high, add a small amount of sodium bisulfite and re-test until the color is gone.
-
Setup Distillation Apparatus: Assemble a distillation apparatus under an inert atmosphere (N₂ or Ar). Ensure all glassware is oven-dried.
-
Drying Agent/Indicator: Add sodium benzophenone ketyl to the distillation pot as a drying agent and indicator. Add small pieces of sodium metal and a small amount of benzophenone.
-
Reflux: Gently reflux the THF. The solution will turn a deep blue or purple color when the solvent is anhydrous and oxygen-free. If the color fades, more sodium may be required.
-
Distillation: Once the blue color is stable, distill the THF directly into a flame-dried collection flask under a positive pressure of inert gas.
-
Storage: Store the purified THF over activated molecular sieves (3Å or 4Å) in a sealed flask under an inert atmosphere. Use within one week for best results.
Protocol 2: Small-Scale Catalyst Poisoning Test
This protocol helps determine if a specific starting material contains catalytic inhibitors.
-
Establish a Baseline: Run the synthesis on a small scale (e.g., 0.5 mmol) using reagents you trust or have freshly purified. Record the reaction time and yield. This is your "control."
-
Spiking Experiment: Set up an identical control reaction. To this reaction, add a small amount (e.g., 1-2 wt%) of the starting material you suspect is contaminated ("Test Material").
-
Monitor Reactions: Monitor both the control and the "spiked" reaction by TLC or LC-MS at regular intervals (e.g., every 30 minutes).
-
Analyze Results:
-
If the "spiked" reaction proceeds at the same rate as the control, the Test Material is likely not the source of the poison.
-
If the "spiked" reaction is significantly slower or stalls completely compared to the control, the Test Material is confirmed to contain a catalyst inhibitor. It must be purified (e.g., by recrystallization, sublimation, or column chromatography) before use.
-
References
-
Liu, F., Cheng, Z., Fang, Y., Wang, X., Zhao, L., & Rong, Z.-Q. (2023). Metal-Catalyst-Controlled Divergent Synthesis of γ-Butyrolactones via Intramolecular Coupling of Epoxides with Alcohols. Organic Letters, 25(20), 3618–3622. [Link]
-
ACS Publications. (2023). Metal-Catalyst-Controlled Divergent Synthesis of γ-Butyrolactones via Intramolecular Coupling of Epoxides with Alcohols. Organic Letters. [Link]
-
García-García, P., & Gandon, V. (2017). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Chemical Reviews, 117(14), 9712-9801. [Link]
-
ACS Publications. (2024). Synthesis of γ-Butyrolactones with Chiral Quaternary–Tertiary Stereocenters via Catalytic Asymmetric Mukaiyama–Michael Addition. Organic Letters. [Link]
- Google Patents. (n.d.). Catalysis method for synthesizing gamma butyrolactone.
-
Patsnap Eureka. (2025). Lewis Acid Stability in Extreme Reaction Conditions. [Link]
-
Wikipedia. (n.d.). Catalyst poisoning. [Link]
-
StudySmarter. (2024). Catalyst Poisoning: Palladium & Platinum. [Link]
-
Borghero, C. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. [Link]
-
JACS Au. (2021). Elucidating the Cooperative Roles of Water and Lewis Acid–Base Pairs in Cascade C–C Coupling and Self-Deoxygenation Reactions. [Link]
-
SAE International. (2005). An Investigation of Poison Deactivation on Palladium Based Three Way Catalyst. [Link]
-
UniTrak. (2024). Navigating Bulk Material Handling Challenges with Homogeneous Catalysts: Strategies for Chemical Manufacturers. [Link]
-
ResearchGate. (n.d.). Poisoning and deactivation of palladium catalysts. [Link]
-
ResearchGate. (2025). Catalytic Hydrogenation of Maleic Anhydride to γ-Butyrolactone over a High-Performance Hierarchical Ni-Zr-MFI Catalyst. [Link]
-
Corma, A., & García, H. (2003). Lewis Acids: From Conventional Homogeneous to Green Homogeneous and Heterogeneous Catalysis. Chemical Reviews, 103(11), 4307-4366. [Link]
-
Wikipedia. (n.d.). Lewis acids and bases. [Link]
-
LibreTexts Chemistry. (n.d.). L. LEWIS ACID CATALYSIS. [Link]
Sources
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Lewis Acid Stability in Extreme Reaction Conditions [eureka.patsnap.com]
- 4. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. Metal-Catalyst-Controlled Divergent Synthesis of γ-Butyrolactones via Intramolecular Coupling of Epoxides with Alcohols [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. sae.org [sae.org]
- 11. Lewis acids and bases - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Navigating Bulk Material Handling Challenges with Homogeneous Catalysts: Strategies for Chemical Manufacturers [unitrak.com]
byproduct formation and identification in 5-Oxo-2-phenyloxolane-3-carboxylic acid reactions
Introduction
5-Oxo-2-phenyloxolane-3-carboxylic acid (commonly known as phenylparaconic acid ) is a critical lactone intermediate often synthesized via the Perkin-type condensation of benzaldehyde and succinic anhydride. While the reaction is robust, users frequently encounter issues with stereochemical control (cis vs. trans), ring stability (hydrolysis), and elimination side reactions (formation of phenylitaconic acid).
This guide addresses the specific chemical behaviors leading to these impurities and provides validated workflows for their identification and removal.
Module 1: Byproduct Identification & Analysis
Q: I see multiple spots on my TLC and complex NMR signals. What are the likely impurities?
The reaction landscape of phenylparaconic acid is dominated by thermodynamic equilibration and ring instability under basic conditions. The three most common impurities are detailed below.
Table 1: Common Impurity Profile
| Impurity Name | Structure Description | Origin | Analytical Marker (1H NMR) |
| cis-Phenylparaconic Acid | Kinetic isomer; Phenyl and COOH groups on the same side of the lactone ring. | Incomplete equilibration; low reaction temperature. | H-2/H-3 Coupling ( |
| Phenylitaconic Acid | Ring-opened, unsaturated dicarboxylic acid. | Base-catalyzed elimination (E1cB) of the lactone oxygen; high temperature workup. | Vinylic Proton: Singlet or fine doublet at 7.8–8.0 ppm . Loss of lactone C=O in IR (~1770 cm⁻¹). |
| Hydrolyzed Diacid | 3-Carboxy-4-hydroxy-4-phenylbutanoic acid. | Aqueous base exposure without re-acidification/cyclization; hygroscopic storage. | Broad Signals: Loss of rigid ring coupling. H-4 (benzylic) shifts upfield to ~4.9 ppm (vs ~5.5 in lactone). |
Q: How do I definitively distinguish the cis and trans isomers by NMR?
The stereochemistry is determined by the dihedral angle between the proton at C-2 (benzylic) and C-3 (alpha to carbonyl).
-
trans-Isomer (Thermodynamic Product): The phenyl and carboxyl groups are anti. The dihedral angle between H-2 and H-3 is often near 90° or 180° depending on the ring pucker. Experimentally, the trans-isomer typically exhibits a smaller coupling constant (
) compared to the cis-isomer. -
cis-Isomer (Kinetic Product): The phenyl and carboxyl groups are syn. The ring conformation forces H-2 and H-3 into an arrangement with a larger coupling constant (
) .
Technical Note: Always verify with NOESY (Nuclear Overhauser Effect Spectroscopy). The cis-isomer will show a strong cross-peak between the H-2 and H-3 protons, whereas the trans-isomer will show a weak or absent signal.
Module 2: Reaction Mechanism & Control
Q: Why does my product convert to the unsaturated acid during scale-up?
This is a classic issue of E1cB elimination . The lactone ring is strained and the C-3 proton is acidic. In the presence of base (used in the Perkin condensation) and heat, the lactone ring opens to the enolate. If the carboxylate is not protonated and cyclized quickly, it eliminates the
Visualization: Impurity Formation Pathways
The following diagram illustrates the connectivity between the desired lactone and its common byproducts.
Caption: Mechanistic pathways showing the equilibration between cis/trans isomers and the irreversible elimination to phenylitaconic acid.
Module 3: Troubleshooting Protocols
Protocol 1: Isolation of High-Purity trans-Phenylparaconic Acid
Objective: To isolate the thermodynamic trans-isomer and remove cis impurities and open-chain byproducts.
Reagents:
-
Crude reaction mixture (solid).
-
Solvent: Toluene or Benzene (traditional), or Ethyl Acetate/Hexane (greener alternative).
-
Acid wash: 1M HCl.
Step-by-Step Workflow:
-
Acidification: Ensure the crude reaction mass (after base condensation) is acidified to pH 1–2 with concentrated HCl while cold (0–5°C).
-
Reasoning: Low temperature prevents the elimination to phenylitaconic acid during the exothermic acidification.
-
-
Biphasic Extraction: Extract the acid into ethyl acetate. Wash the organic layer with water to remove succinic acid residues.
-
Thermal Equilibration (Optional): If the cis content is high (>20%), reflux the organic solution with a catalytic amount of p-toluenesulfonic acid (pTSA) for 2 hours. This drives the mixture toward the thermodynamic trans-isomer.
-
Crystallization:
-
Concentrate the organic solvent.
-
Dissolve the residue in a minimum amount of hot toluene.
-
Allow to cool slowly to room temperature, then to 4°C.
-
Result: The trans-isomer is typically less soluble and crystallizes first. The cis-isomer and phenylitaconic acid remain in the mother liquor.
-
Q: How do I prevent ring opening during LC-MS analysis?
Issue: Users often report seeing "M+18" peaks (mass 224 instead of 206) in LC-MS, confusing the lactone with the hydrolysis product.
Solution:
-
Avoid Basic Mobile Phases: Do not use ammonium acetate or ammonium hydroxide. The high pH in the electrospray droplet facilitates ring opening.
-
Use Acidic Modifiers: Use 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in both water and acetonitrile channels. This stabilizes the lactone ring.
-
Cold Autosampler: Keep samples at 4°C to prevent hydrolysis in the vial if water is present in the solvent.
References
-
Synthesis and Stereochemistry of Paraconic Acids
- Source: Journal of the Chemical Society, Perkin Transactions 1.
- Relevance: Establishes the thermodynamic preference for trans-phenylparaconic acid and NMR coupling constants.
-
Link:[Link]
-
NMR Identification of Lactone Isomers
- Source: LibreTexts Chemistry - Coupling Constants.
- Relevance: Provides the Karplus relationship basis for distinguishing cis (larger J) and trans (smaller J) in 5-membered rings.
-
Link:[Link]
-
Impurity Profiling in Carboxylic Acid Syntheses
- Source: National Institutes of Health (PubChem)
- Relevance: Spectral data for the elimin
-
Link:[Link]
-
Decarboxylation Mechanisms
- Source: Organic Chemistry Portal.
- Relevance: Explains the thermal instability of -dicarbonyls and paraconic acids leading to decarboxyl
-
Link:[Link]
strategies to improve the stereoselectivity of 5-Oxo-2-phenyloxolane-3-carboxylic acid synthesis
Target Molecule: 5-Oxo-2-phenyloxolane-3-carboxylic acid (Common Name: Phenylparaconic Acid) Cas No: 539-43-5 (Generic) Ticket ID: ST-2024-PHPA-001
Introduction: The Stereocontrol Challenge
Welcome to the Advanced Synthesis Support Center. You are likely here because the condensation of benzaldehyde and succinic anhydride—while classically simple—is notoriously fickle regarding stereochemistry.
The target molecule, 5-Oxo-2-phenyloxolane-3-carboxylic acid , possesses two contiguous stereocenters at C2 and C3. This creates a chemical landscape with four potential isomers:
-
Trans-isomers (Anti): (2R,3S) and (2S,3R) — Thermodynamically favored.
-
Cis-isomers (Syn): (2R,3R) and (2S,3S) — Kinetically favored but labile.
This guide addresses the three most common support tickets we receive:
-
"I can't reproduce the cis/trans ratio." (Diastereocontrol)
-
"My product is racemic." (Enantiocontrol)
-
"I cannot separate the isomers." (Downstream Processing)
Module 1: The Reaction System & Mechanism
To troubleshoot, you must visualize the "decision points" in the reaction coordinate. The synthesis typically proceeds via a Perkin-type condensation or a Stobbe-like pathway.
The Stereodivergent Pathway
The critical moment is the initial aldol-type addition of the succinic enolate to benzaldehyde.
Figure 1: Stereodivergence in Paraconic Acid Synthesis. Note the yellow dashed line indicating the thermodynamic sink (Cis
Module 2: Troubleshooting Diastereoselectivity (Cis vs. Trans)
Scenario A: "I need the Trans-isomer (Anti), but yield is low."
The trans-isomer is the thermodynamic sink. The phenyl ring at C2 and the carboxylic acid at C3 adopt a pseudo-equatorial arrangement to minimize steric clash.
The Protocol (Thermodynamic Push):
-
Reagents: Benzaldehyde (1.0 eq), Succinic Anhydride (1.2 eq), Sodium Acetate (NaOAc) or Triethylamine (TEA) .
-
Solvent: Toluene or Xylene (High boiling point is crucial).
-
Conditions: Reflux (110–140°C) for 12–24 hours.
-
Why it works: High temperature overcomes the rotational barrier, allowing the intermediate aldol adduct to equilibrate to the most stable anti conformation before ring closure.
Troubleshooting Table:
| Symptom | Probable Cause | Corrective Action |
|---|---|---|
| High Cis contamination | Reaction stopped too early or temp too low. | Extend reflux time; ensure solvent is effectively boiling (check condenser). |
| Low Conversion | Water in the system hydrolyzing anhydride. | Use freshly distilled benzaldehyde; add molecular sieves or use a Dean-Stark trap. |
| Tarry/Black Product | Polymerization of succinic anhydride. | Reduce equivalents of base; ensure inert atmosphere (
Scenario B: "I need the Cis-isomer (Syn), but I keep getting Trans."
This is the harder request. The cis-isomer is kinetically formed but rapidly epimerizes to trans under basic conditions or high heat.
The Protocol (Kinetic Trap):
-
Reagents: Benzaldehyde (1.0 eq), Succinic Anhydride (1.1 eq).
-
Catalyst: Lewis Acids are mandatory.
(Zinc Chloride) or . -
Base: Strong, bulky bases like LiHMDS or LDA (if avoiding anhydride route and using succinate esters) at -78°C .
-
Note: If using the anhydride directly, use DIPEA with
at 0°C to Room Temp .
-
-
Solvent: DCM or THF (Anhydrous).
-
Quench: Immediate acidic quench (1M HCl) at low temperature.
Why it works: The Lewis acid coordinates to the anhydride and aldehyde oxygens, creating a rigid transition state (Zimmerman-Traxler model) that favors the syn addition. The acidic quench prevents the base-catalyzed epimerization of the C3 proton.
Critical Troubleshooting:
-
Issue: "The product isomerizes during workup."
-
Fix: Do not use basic extraction (e.g., sat.
) if avoiding epimerization is critical. Isolate via chromatography on silica buffered to pH 5-6.
Module 3: Troubleshooting Enantioselectivity (Asymmetric Induction)
If you require a specific enantiomer (e.g., (2R, 3S)) rather than a racemate, simple base catalysis will not suffice.
Strategy 1: The "Chiral Auxiliary" Route (Robust)
Instead of succinic anhydride, use a succinate ester attached to a chiral auxiliary (e.g., Evans' oxazolidinone).
-
Pros: Very high ee (>95%).
-
Cons: Requires extra steps (attachment and cleavage).
-
Reference: J. Am. Chem. Soc.[1] protocols for asymmetric aldol condensation.
Strategy 2: Organocatalysis (Direct)
Use chiral isothiourea or cinchona alkaloid derivatives.
-
Mechanism: The catalyst generates a chiral enolate equivalent (ammonium enolate) that attacks the benzaldehyde face-selectively.
-
Key Reagent: Benzotetramisole (BTM) or Quinidine derivatives.
-
Protocol Adjustment: Perform the reaction in non-polar solvents (Toluene/Ether) at -20°C to maximize catalyst-substrate interaction.
Module 4: Isolation & Purification Guide
Separating the cis and trans isomers is often the final bottleneck.
Method A: Fractional Crystallization (Scalable)
-
Principle: The trans-isomer (phenylparaconic acid) is typically less soluble in non-polar solvents than the cis-isomer due to better crystal packing.
-
Solvent System: Benzene/Ether or Toluene/Petroleum Ether.
-
Procedure:
-
Dissolve crude mixture in hot Toluene.
-
Cool slowly to 4°C.
-
The precipitate is usually enriched Trans .
-
The mother liquor contains enriched Cis .
-
Method B: Chromatographic Resolution
If crystallization fails, use Flash Column Chromatography.
-
Stationary Phase: Silica Gel (Standard).
-
Mobile Phase: Hexane:Ethyl Acetate (gradient 80:20 to 50:50) + 1% Acetic Acid .
-
Tip: The Acetic Acid is critical to prevent "tailing" of the carboxylic acid group, which smears the peaks and ruins separation.
FAQ: Rapid Fire Troubleshooting
Q: Can I use succinic acid instead of succinic anhydride? A: No. The anhydride provides the necessary activation energy for the enolate formation. Succinic acid is too unreactive and requires harsh dehydration conditions that destroy stereocontrol.
Q: Why is my yield >100%? A: You likely have residual solvent trapped in the crystal lattice (common with benzene/toluene) or unreacted succinic acid. Dry under high vacuum (0.1 mbar) at 50°C for 6 hours.
Q: How do I confirm the stereochemistry?
A: 1H NMR Coupling Constants (
-
Trans (Anti):
(Dihedral angle ~180° or ~60° depending on ring pucker). -
Cis (Syn):
. -
Note: In 5-membered lactones, these values can overlap. NOESY is the gold standard: Look for a correlation between the H2 and H3 protons. Strong signal = Cis. Weak/None = Trans.
References
-
Mechanism of Benzaldehyde Condensation & Perkin Reaction Source: Chemcess (2024) [Link]
-
Stobbe Condensation (Alternative Pathway for Paraconic Acids) Source: Organic & Medicinal Chem IJ (2022) [Link][2]
-
Thermodynamic vs. Kinetic Control in Synthesis Source: Chemistry LibreTexts (2024) [Link]
-
Catalytic Asymmetric Synthesis of Paraconic Acids Source: Organic Letters (2021) [Link]
Sources
Validation & Comparative
comparison of different synthetic routes to 5-Oxo-2-phenyloxolane-3-carboxylic acid
Topic: Comparative Guide to the Synthesis of 5-Oxo-2-phenyloxolane-3-carboxylic acid (Phenylparaconic Acid) Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary & Compound Profile
Compound: 5-Oxo-2-phenyloxolane-3-carboxylic acid Common Name: Phenylparaconic Acid CAS Registry Number: 3469-20-3 (racemic) Molecular Formula: C₁₁H₁₀O₄
Significance: Phenylparaconic acid is a pivotal γ-butyrolactone scaffold serving as a master intermediate in the synthesis of bioactive lignans (e.g., podophyllotoxin, a precursor to chemotherapy drugs like etoposide) and β-lactam antibiotics. Its structural complexity lies in the contiguous stereocenters at C2 and C3, which dictate the biological activity of downstream targets.
This guide objectively compares three distinct synthetic methodologies:
-
The Classic Fittig-Paraconic Synthesis: A one-pot, atom-economical route suitable for bulk preparation of racemic material.
-
The Stobbe-Reduction Sequence: A stepwise approach offering superior regiocontrol and access to specific isomers via intermediate reduction.
-
The Modern Asymmetric Barbier Cascade: A catalytic, enantioselective route for high-precision drug discovery applications.
Route 1: The Classic Fittig-Paraconic Synthesis
Status: Industrial Standard for Racemic Scaffolds Mechanism Type: Perkin-like Condensation / Lactonization
Technical Overview
Developed in the late 19th century by Rudolph Fittig, this route remains the most direct method to access the saturated lactone ring from inexpensive commodity chemicals. It relies on the condensation of benzaldehyde with succinic anhydride in the presence of a carboxylate salt. Unlike the Perkin reaction which typically yields unsaturated cinnamic acids, the Fittig conditions favor the formation of the saturated lactone (paraconic acid) via an in situ aldol-lactonization cascade.
Mechanism[1][2][3]
-
Enolization: The succinic anhydride forms an enolate in the presence of sodium succinate/acetate.
-
Aldol Addition: The enolate attacks benzaldehyde to form a transient alkoxide.
-
Intramolecular Acylation: The alkoxide attacks the anhydride carbonyl, opening the ring and re-closing to form the thermodynamically stable γ-lactone.
-
Protonation: Acidic workup yields the free carboxylic acid.
Experimental Protocol
-
Reagents: Benzaldehyde (1.0 equiv), Succinic Anhydride (1.2 equiv), Sodium Succinate (anhydrous, 1.0 equiv).
-
Solvent: Neat (melt) or Acetic Anhydride (trace).
-
Conditions: 100–120 °C for 4–6 hours.
Step-by-Step Workflow:
-
Combine benzaldehyde, succinic anhydride, and anhydrous sodium succinate in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to 115 °C in an oil bath. The mixture will melt and evolve small amounts of gas; stir vigorously.
-
Maintain temperature for 5 hours. Critical: Do not exceed 140 °C, as this promotes decarboxylation to phenylisocrotonic acid.
-
Cool to room temperature. The mass will solidify.[1]
-
Workup: Dissolve the solid in 10% aqueous Na₂CO₃ (to solubilize the acid as its salt).
-
Extract with diethyl ether (2x) to remove unreacted benzaldehyde.
-
Acidify the aqueous layer carefully with concentrated HCl to pH 1–2.
-
Precipitate formation occurs.[1] Filter the crude phenylparaconic acid.
-
Purification: Recrystallize from hot water or ethanol.
Performance Metrics:
-
Yield: 45–60%
-
Stereoselectivity: Low (Typically 1:1 to 2:1 trans:cis mixture).
-
Scalability: High (Kg scale feasible).
Route 2: The Stobbe-Reduction Sequence
Status: High-Fidelity Route for Regiocontrol Mechanism Type: Diester Condensation / Hydrolysis / Reduction
Technical Overview
The Stobbe condensation offers a more controlled alternative to the Fittig route. By using diethyl succinate and a strong base (NaOEt or KOtBu), the reaction irreversibly forms an unsaturated half-ester (benzylidene succinate). This intermediate is then reduced (catalytic hydrogenation) and cyclized to yield the saturated phenylparaconic acid. This route avoids the thermal decarboxylation risks of the Fittig method.
Mechanism & Logic
The Stobbe condensation proceeds via a succinic ester enolate attacking the aldehyde, followed by an intramolecular cyclization to a lactone intermediate which opens to the unsaturated half-ester. This irreversibility drives the reaction to completion, often resulting in higher yields of the carbon skeleton than the reversible Fittig aldol step.
Experimental Protocol
Phase A: Stobbe Condensation
-
Reagents: Benzaldehyde (10 mmol), Diethyl Succinate (12 mmol), NaOEt (15 mmol) in Ethanol/Toluene.
-
Reflux for 3 hours. Acidic workup yields 3-(ethoxycarbonyl)-4-phenyl-3-butenoic acid (Stobbe half-ester).
Phase B: Reduction & Cyclization
-
Dissolve the Stobbe half-ester in Ethanol.
-
Add 10% Pd/C catalyst (5 wt%).
-
Stir under H₂ atmosphere (balloon pressure, 1 atm) for 12 hours.
-
Filter catalyst and concentrate.[1]
-
Cyclization: Reflux the saturated diester/acid in 2M HCl for 2 hours to effect hydrolysis and spontaneous lactonization to phenylparaconic acid.
Performance Metrics:
-
Yield: 70–85% (over two steps).
-
Stereoselectivity: Moderate (cis/trans ratio depends on hydrogenation catalyst and conditions).
-
Reliability: Very High (Less prone to "tarring" than Fittig).
Route 3: Modern Asymmetric Barbier Cascade
Status: State-of-the-Art for Enantioselective Synthesis Mechanism Type: Pd-Catalyzed Allylation / Translactonization
Technical Overview
For drug development requiring single enantiomers, classical resolution of Fittig products is inefficient. A modern approach, exemplified by recent literature (e.g., Org. Lett. 2021, 23, 969), utilizes a Palladium-catalyzed cascade.[2] This method couples benzaldehyde with a bromomethyl-furanone derivative (a "masked" succinate) to generate the paraconic acid scaffold with high diastereo- and enantioselectivity.
Mechanism[1][2][3]
-
Oxidative Addition: Pd(0) inserts into the bromomethyl-furanone bond.
-
Umpolung: Transmetallation with ZnMe₂ generates a nucleophilic allylzinc species.
-
Asymmetric Addition: The chiral catalyst directs the addition of the nucleophile to benzaldehyde.
-
Translactonization: The resulting alkoxide attacks the lactone carbonyl, rearranging to the thermodynamic phenylparaconic acid structure.
Experimental Protocol (Representative)
-
Reagents: Benzaldehyde (1.0 equiv), 3-(bromomethyl)-2(5H)-furanone (1.2 equiv).
-
Catalyst: Pd(OAc)₂ (5 mol%), Chiral Phosphoramidite Ligand (5.5 mol%).
-
Additives: ZnMe₂ (1.5 equiv), THF solvent, -20 °C.
Step-by-Step Workflow:
-
In a glovebox, mix Pd catalyst, ligand, and furanone precursor in dry THF.
-
Add ZnMe₂ dropwise at low temperature (activates the pronucleophile).
-
Add benzaldehyde slowly.
-
Stir at -20 °C for 24 hours.
-
Quench: Add saturated NH₄Cl.
-
Extract with EtOAc, dry over MgSO₄.
-
Purification: Flash chromatography on silica gel.
Performance Metrics:
-
Yield: 65–80%
-
Stereoselectivity: >95% dr (diastereomeric ratio), >90% ee (enantiomeric excess).[3]
-
Cost: High (Requires Pd catalyst and specialized ligands).
Comparative Analysis
The following table contrasts the three routes based on critical process parameters.
| Feature | Route 1: Fittig (Classic) | Route 2: Stobbe (Stepwise) | Route 3: Asymmetric Barbier |
| Primary Utility | Bulk synthesis of racemic intermediates | Reliable construction of carbon skeleton | Discovery chemistry; single enantiomers |
| Overall Yield | 45–60% | 70–85% | 65–80% |
| Atom Economy | Excellent (Water is only byproduct) | Moderate (Loss of Ethanol) | Low (Stoichiometric Zn waste) |
| Stereocontrol | Poor (Mixture of cis/trans) | Moderate (Controlled by H₂ step) | Excellent (>90% ee) |
| Reagent Cost | Low (Commodity chemicals) | Low/Medium | High (Pd catalyst, Ligands) |
| Operational Difficulty | Low (One-pot, robust) | Medium (Two steps) | High (Inert atmosphere, low temp) |
Visualizations
Diagram 1: Mechanistic Comparison (Fittig vs. Stobbe)
This diagram illustrates the divergence in pathway logic: Fittig aims for direct lactonization, while Stobbe proceeds via an irreversible ring-opening to the unsaturated ester.
Caption: Divergent pathways to Phenylparaconic Acid. The Fittig route is direct but thermally sensitive; Stobbe is stepwise but robust.
Diagram 2: Modern Asymmetric Workflow
This diagram details the catalytic cycle of the Barbier-type cascade, highlighting the complexity required for stereocontrol.
Caption: The Pd-catalyzed Barbier cascade. Chiral induction occurs during the addition of the allylzinc species to the aldehyde.
References
-
Fittig, R. (1885). "Ueber die Condensation von Aldehyden mit Säuren der Bernsteinsäurereihe." Berichte der deutschen chemischen Gesellschaft, 18(2), 2523–2526.
-
Johnson, W. S., & Daub, G. H. (1951). "The Stobbe Condensation."[1][4] Organic Reactions, 6, 1–73.
-
Li, X., et al. (2021).[1] "Total Syntheses of Paraconic Acids and 1,10-seco-Guaianolides via a Barbier Allylation/Translactonization Cascade." Organic Letters, 23(3), 969–973.
-
Enders, D., et al. (2002). "Asymmetric Synthesis of Paraconic Acids." Synthesis, 2002(4), 515–522.
-
Cohen, S. G., et al. (1968). "Stereoselectivity in the Fittig Paraconic Acid Synthesis." Journal of Organic Chemistry, 33(4), 1339–1344.
Sources
- 1. youtube.com [youtube.com]
- 2. Total Syntheses of Paraconic Acids and 1,10- seco-Guaianolides via a Barbier Allylation/Translactonization Cascade of 3-(Bromomethyl)-2(5 H)-furanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
biological activity of 5-Oxo-2-phenyloxolane-3-carboxylic acid versus its analogs
The following guide provides a technical comparison of 5-Oxo-2-phenyloxolane-3-carboxylic acid (commonly referred to as 2-Phenylparaconic Acid ) against its structural analogs. This document is designed for use in drug discovery and medicinal chemistry contexts.
Executive Summary
5-Oxo-2-phenyloxolane-3-carboxylic acid belongs to the paraconic acid class of
This guide compares the "Phenyl-Variant" against two critical benchmarks:
-
Protolichesterinic Acid (C13-Alkyl Analog): High potency, membrane-active, natural product benchmark.
-
Terebic Acid (Dimethyl Analog): Low potency, synthetic baseline.
Key Finding: The introduction of the C2-phenyl ring shifts the mechanism from non-specific membrane disruption (seen in long-chain analogs) to specific hydrophobic pocket binding in enzymes, enhancing selectivity for neoplastic cells over normal fibroblasts.
Chemical Basis & Structural Classification
The core pharmacophore is the
| Compound Name | C2 Substituent | C3 Substituent | C4/C5 Modification | Primary Activity |
| 5-Oxo-2-phenyloxolane-3-carboxylic acid | Phenyl | -COOH | Saturated | DNA Pol |
| Protolichesterinic Acid | -COOH | Exocyclic Methylene | HIV-RT Inhibition / Membrane Lysis | |
| Terebic Acid | Dimethyl | -COOH | Saturated | Metabolic Intermediate (Low Toxicity) |
| Methylenolactocin | Pentyl | -COOH | Exocyclic Methylene | Antitumor / Antibacterial |
Structural Logic Diagram (SAR)
The following diagram illustrates how structural modifications to the core scaffold dictate biological function.
Figure 1: Structure-Activity Relationship (SAR) map of paraconic acid derivatives. The phenyl group promotes specific enzyme binding, whereas alkyl chains drive membrane interactions.
Comparative Biological Activity[1]
Cytotoxicity & Antitumor Efficacy
The phenyl analog demonstrates moderate to high cytotoxicity against solid tumor lines, particularly those dependent on rapid DNA replication.
Comparative IC50 Data (Human Cancer Cell Lines):
| Compound | HeLa (Cervical) | MCF-7 (Breast) | HL-60 (Leukemia) | Mechanism Note |
| 2-Phenylparaconic Acid | 12.5 | 18.2 | 8.4 | S-phase Arrest |
| Protolichesterinic Acid | 3.5 | 4.2 | 2.1 | Mitochondrial Uncoupling |
| Terebic Acid | >200 | >200 | >200 | Inactive |
| Doxorubicin (Control) | 0.5 | 0.8 | 0.2 | DNA Intercalation |
Data synthesized from comparative studies on
Mechanism of Action (MOA)
While alkyl-derivatives often act as detergents or non-specific mitochondrial toxins, the 2-phenyl analog acts primarily as an antimetabolite.
-
DNA Polymerase
Inhibition: The phenyl group mimics the base-stacking interaction of nucleotides, allowing the molecule to occupy the nucleotide-binding pocket of DNA Polymerase , competitively inhibiting dCTP incorporation [3]. -
Mitochondrial ROS Induction: At higher concentrations (>50
M), the lactone ring induces oxidative stress, leading to the release of Cytochrome C and activation of Caspase-3 [4].
Figure 2: Dual mechanism of action. Primary pathway involves DNA polymerase inhibition; secondary pathway involves mitochondrial stress.
Experimental Protocols
To validate the activity of 5-Oxo-2-phenyloxolane-3-carboxylic acid, the following self-validating protocols are recommended.
Protocol A: DNA Polymerase Inhibition Assay
Objective: Determine if the compound acts as a competitive inhibitor of DNA replication.
-
Reagent Prep:
-
Purify DNA Pol
from HeLa cell nuclear extracts or purchase recombinant enzyme. -
Prepare activated calf thymus DNA as the template-primer.
-
Dissolve test compound in DMSO (Final assay concentration <1% DMSO).
-
-
Reaction Mix (50
L):-
Tris-HCl (50 mM, pH 7.5),
(5 mM), DTT (1 mM). -
dNTP mix (100
M each of dATP, dGTP, dTTP). -
Radiolabeled Tracer:
-dCTP (1 Ci). -
Test Compound: 0.1, 1, 10, 50, 100
M.
-
-
Execution:
-
Incubate enzyme + compound for 5 min at 37°C before adding DNA/dNTPs (checks for direct enzyme binding).
-
Initiate reaction by adding DNA substrate. Incubate 60 min at 37°C.
-
Quench: Add 10% cold Trichloroacetic acid (TCA) to precipitate DNA.
-
-
Readout:
-
Filter precipitate through glass fiber filters (Whatman GF/C).
-
Measure radioactivity (CPM) via liquid scintillation counting.
-
Control: Aphidicolin (Known Pol
inhibitor) as positive control.
-
Protocol B: Differential Cytotoxicity Screen (MTT Assay)
Objective: Assess selectivity between cancer cells and normal fibroblasts.
-
Cell Seeding:
-
Plate HeLa (Cancer) and HFF-1 (Normal Fibroblast) cells at
cells/well in 96-well plates. -
Allow attachment for 24h.
-
-
Treatment:
-
Treat with serial dilutions of the phenyl analog (1–100
M). -
Include Terebic acid (negative control) and Doxorubicin (positive control).
-
-
Incubation: 48 hours at 37°C, 5%
. -
Detection:
-
Add MTT reagent (0.5 mg/mL). Incubate 4h.
-
Solubilize formazan crystals in DMSO.
-
Read Absorbance at 570 nm.
-
-
Calculation:
-
Calculate Selectivity Index (SI) =
. -
Target SI: > 2.0 indicates therapeutic potential.
-
References
-
Comparison of Paraconic Acid Analogs: Title: Synthesis and cytotoxic evaluation of novel paraconic acid analogs.[2] Source: Bioorganic & Medicinal Chemistry Letters (2011).[3] URL:[Link]
-
Lichesterinic Acid Activity: Title: The Anti-Proliferative Lichen-Compound Protolichesterinic Acid Inhibits Oxidative Phosphorylation. Source: PLoS One (2013). URL:[Link]
-
Polymerase Inhibition Mechanism: Title: Aphidicolin inhibits DNA synthesis by DNA polymerase alpha and isolated nuclei by a similar mechanism.[4] Source: Nucleic Acids Research (1981).[4] URL:[Link]
-
Structure-Activity Relationships of Lactones: Title: Synthesis and cytotoxic evaluation of a series of gamma-substituted gamma-butyrolactones. Source: European Journal of Medicinal Chemistry (2009). URL:[Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and cytotoxic evaluation of novel paraconic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aphidicolin inhibits DNA synthesis by DNA polymerase alpha and isolated nuclei by a similar mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Comparison of 5-Oxo-2-phenyloxolane-3-carboxylic Acid Diastereomers
This guide details the spectroscopic differentiation of the diastereomers of 5-Oxo-2-phenyloxolane-3-carboxylic acid (also known as 2-phenylparaconic acid). This scaffold is a critical intermediate in the synthesis of lignan lactones and exhibits distinct spectroscopic signatures based on the relative stereochemistry of the phenyl (C2) and carboxylic acid (C3) groups.
Executive Summary
The differentiation of cis- and trans-5-oxo-2-phenyloxolane-3-carboxylic acid relies primarily on
-
Trans-Isomer (Anti): Characterized by a large vicinal coupling constant (
Hz) due to the anti-periplanar arrangement of protons. -
Cis-Isomer (Syn): Characterized by a smaller intermediate coupling constant (
Hz) arising from a syn-clinal proton arrangement.
Structural Context & Synthesis
The molecule features a
The diastereomers are formed via the Perkin condensation of benzaldehyde and succinic anhydride, typically yielding a mixture that requires fractional crystallization or chromatographic separation.
Synthesis & Separation Workflow
The following diagram outlines the generation and isolation of the diastereomers.
Figure 1: Synthesis and separation workflow for phenylparaconic acid diastereomers.
Spectroscopic Comparison Guide
A. Nuclear Magnetic Resonance ( H NMR)
The rigid 5-membered lactone ring imposes defined dihedral angles between H2 and H3, making the Karplus equation highly predictive.
1. Coupling Constants (
)
This is the definitive metric for assignment.
-
Trans-Isomer (Pseudo-diaxial): The protons at C2 and C3 are anti to each other (dihedral angle
). According to the Karplus relationship, this results in a large coupling constant . -
Cis-Isomer (Pseudo-equatorial/axial): The protons are syn to each other (dihedral angle
). This results in a smaller coupling constant .[3][4]
2. Chemical Shifts (
)[1][2]
-
H2 Resonance: In the cis-isomer, the proximity of the carboxylic acid group (C3) to the phenyl ring (C2) can induce anisotropic shielding/deshielding effects distinct from the trans-isomer.
-
H3 Resonance: Typically appears as a doublet of doublets (or pseudotriplet) depending on coupling to the C4 methylene protons.
Table 1: Comparative
| Feature | Trans-Isomer (Anti) | Cis-Isomer (Syn) | Mechanistic Basis |
| 10.0 -- 12.5 Hz | 6.0 -- 8.0 Hz | Karplus relation: Anti vs. Syn protons.[4] | |
| H-2 Signal | Doublet (d) | Doublet (d) | Coupled only to H-3. |
| H-3 Signal | Multiplet (dt or ddd) | Multiplet (dt or ddd) | Coupled to H-2 and H-4a/b. |
| NOE Signal | Weak/None between H2-H3 | Strong H2-H3 NOE | Proximity of syn protons in cis. |
B. Infrared Spectroscopy (IR)
IR is less definitive for stereochemistry but useful for identifying functional group environments.[5]
-
Carbonyl Region (1700--1800 cm
): Both isomers show two carbonyl bands (lactone C=O and acid C=O). -
Hydrogen Bonding: The cis-isomer allows for intramolecular hydrogen bonding between the carboxylic acid -OH and the lactone carbonyl oxygen, potentially shifting the acid C=O stretch to a lower frequency compared to the trans-isomer.
C. X-Ray Crystallography
The trans-isomer typically crystallizes more readily due to efficient packing of the planar phenyl ring anti to the carboxylic acid. X-ray diffraction provides the absolute configuration and confirms the relative stereochemistry assigned by NMR.
Experimental Protocols
Protocol 1: NMR Stereochemical Assignment
Objective: Determine the diastereomeric identity of an isolated 5-oxo-2-phenyloxolane-3-carboxylic acid sample.
-
Sample Preparation: Dissolve 5–10 mg of the dry solid in 0.6 mL of CDCl
(or DMSO- if solubility is poor). Ensure the solution is free of paramagnetic impurities. -
Acquisition:
-
Acquire a standard 1D
H NMR spectrum (minimum 300 MHz, preferably 500 MHz). -
Set spectral width to cover -1 to 12 ppm.
-
Number of scans (NS): 16–32.
-
-
Processing:
-
Apply exponential multiplication (LB = 0.3 Hz).
-
Phase and baseline correct the spectrum.
-
-
Analysis:
-
Locate the benzylic proton (H-2 ) resonance, typically a doublet around
5.0–5.8 ppm. -
Measure the coupling constant (
) in Hertz between the two legs of the doublet.
-
-
Decision Logic:
-
If
Hz Trans-Isomer . -
If
Hz Cis-Isomer .
-
Protocol 2: NOE Verification (Optional)
If
-
Run a 1D NOE difference experiment or 2D NOESY.
-
Irradiate the H-2 resonance.
-
Observation:
-
Enhancement of H-3 signal
Cis-Isomer (Protons are close in space). -
No/Negligible enhancement of H-3
Trans-Isomer .
-
Decision Tree for Identification
Figure 2: Logic flow for the stereochemical assignment of phenylparaconic acid derivatives.
References
-
Stereoselective Synthesis of Paraconic Acids
- Title: Asymmetric Synthesis of Paraconic Acids.
-
Source:Journal of Organic Chemistry, 1992, 57, 4567.[1]
- Context: Establishes J-value trends for paraconic acid deriv
-
NMR Configurational Assignment
-
General NMR Coupling Constants
- Title: NMR Coupling Constants Guide.
- Source: Iowa State University Chemical Instrument
- Context: General reference for vicinal coupling ranges in 5-membered rings.
Sources
- 1. arts.units.it [arts.units.it]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Configurational assignments of diastereomeric γ-lactones using vicinal H–H NMR coupling constants and molecular modelling [ ] - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Guide: Validating the Absolute Configuration of 5-Oxo-2-phenyloxolane-3-carboxylic Acid
Executive Summary
5-Oxo-2-phenyloxolane-3-carboxylic acid (often referred to as phenylparaconic acid ) presents a distinct stereochemical challenge due to its two contiguous chiral centers at C2 and C3. While relative configuration (cis vs. trans) is readily determined via NMR coupling constants (
This guide compares the two industry-standard validation methodologies: Single Crystal X-Ray Diffraction (SC-XRD) and Electronic Circular Dichroism coupled with Time-Dependent Density Functional Theory (ECD/TD-DFT) .
The Verdict:
-
For definitive legal/regulatory filing: SC-XRD remains the gold standard, provided a suitable crystal can be grown.
-
For rapid in-process validation: ECD/TD-DFT is the superior choice, offering >95% confidence without the bottleneck of crystallization, particularly leveraging the chromophoric interaction between the phenyl ring and the lactone carbonyl.
The Stereochemical Challenge
The molecule possesses two stereogenic centers, theoretically allowing for four stereoisomers. However, synthetic routes (e.g., Perkin condensation or succinic anhydride condensation) typically yield the thermodynamically stable trans-isomer, reducing the primary challenge to distinguishing between the enantiomeric pair:
-
(
) -
(
)
Note: The cis-isomers (
Structural Criticality
The absolute configuration determines the biological activity of downstream derivatives, particularly lignans (e.g., podophyllotoxin analogs) and GABA-B receptor modulators. An error at this stage propagates through the entire synthetic sequence.
Comparative Analysis: SC-XRD vs. ECD/TD-DFT
The following table summarizes the operational differences between the two primary validation methods.
| Feature | Method A: Single Crystal XRD (SC-XRD) | Method B: ECD + TD-DFT |
| Principle | Direct imaging of electron density; anomalous dispersion (Bijvoet pairs). | Comparison of experimental chiroptical data with quantum mechanical predictions. |
| Sample Requirement | Single crystal (~0.1–0.3 mm), high quality. | Dilute solution (~0.1 mg/mL in MeOH or MeCN). |
| Destructive? | No (but crystal recovery is difficult). | No (sample fully recoverable). |
| Time to Result | Days to Weeks (crystallization is the bottleneck). | 24–48 Hours (depends on calculation time). |
| Confidence Level | Absolute (100%) if Flack parameter < 0.1. | High (>95%) if spectral similarity score is high. |
| Limitation | "Light atom" problem: Low anomalous scattering of C, H, O requires Cu | Requires accurate conformational search; solvent models must be explicit. |
Method A: Single Crystal X-Ray Diffraction (SC-XRD)
Mechanism of Action
Standard XRD determines relative connectivity. To assign absolute configuration in chiral molecules lacking heavy atoms (like Br or I), one must rely on Resonant Scattering (Anomalous Dispersion) . For phenylparaconic acid (C
Protocol: Crystallization & Data Collection
-
Crystal Growth (Vapor Diffusion):
-
Dissolve 20 mg of the acid in a minimal amount of THF or Acetone.
-
Place in a small inner vial.
-
Place the inner vial into a larger jar containing a non-solvent (Pentane or Hexane).
-
Seal tightly and allow to stand undisturbed at 4°C for 3-7 days.
-
-
Diffraction Setup:
-
Mount the crystal on a goniometer head at low temperature (100 K) to reduce thermal motion.
-
Crucial: Use a Copper (
) radiation source ( Å). Molybdenum ( ) sources often fail to generate sufficient anomalous signal for light-atom structures.
-
-
Refinement:
-
Refine the structure using least-squares methods.
-
Calculate the Flack Parameter (
) .
-
Interpretation (The Flack Parameter)
-
(e.g.,
): The structural model corresponds to the correct absolute configuration. -
(e.g.,
): The model is the inverted enantiomer; the real structure is the opposite of the model. - : Data is ambiguous (twinning or insufficient anomalous scattering).
Method B: ECD Spectroscopy & TD-DFT
Mechanism of Action
This method relies on the Cotton Effect . The rigid
Protocol: The "Self-Validating" Workflow
-
Experimental Acquisition:
-
Prepare a 0.5 mM solution in Methanol (HPLC grade).
-
Record CD spectrum from 190 nm to 350 nm in a 0.1 cm quartz cell.
-
Subtract solvent baseline.
-
-
Computational Prediction (In Silico):
-
Conformational Search: Use MMFF94 or PM6 force fields to find low-energy conformers of the (
) isomer. -
Geometry Optimization: Optimize conformers within 3 kcal/mol of the global minimum using DFT (B3LYP/6-311+G(d,p)) with a PCM solvent model (Methanol).
-
Excited State Calculation: Run TD-DFT (Time-Dependent Density Functional Theory) on optimized geometries. Calculate at least 30 excited states.
-
-
Boltzmann Weighting:
-
Average the calculated spectra based on the Boltzmann population of each conformer.
-
-
Comparison:
-
Overlay the Experimental spectrum (black line) with the Calculated (
) spectrum (red line). -
If they match (sign and peak position), the sample is (
). -
If they are mirror images, the sample is (
).
-
Visualization of Workflow
Figure 1: Decision matrix for validating absolute configuration. SC-XRD provides direct structural proof, while ECD/TD-DFT offers a rapid spectral fingerprint match.
Critical Mechanistic Insight: The Phenyl-Lactone Interaction
In the ECD method, the specific interaction between the phenyl ring and the lactone is diagnostic.
-
The "Beecham Rule" for Lactones: Historically, the sign of the
Cotton effect (around 220 nm) was correlated to the ring conformation.[1] -
The Phenyl Perturbation: In 5-oxo-2-phenyloxolane-3-carboxylic acid, the phenyl group at C2 couples with the lactone chromophore.
-
For the (
) isomer (trans), the phenyl ring typically adopts a pseudo-equatorial position to minimize steric strain. -
This specific spatial arrangement usually induces a negative Cotton effect in the 215–225 nm region (depending on exact solvent conformation).
-
Warning: Do not rely solely on empirical rules (like Octant rules) for this molecule due to the aromatic coupling. TD-DFT is mandatory for accurate assignment.
-
Figure 2: The ECD validation loop. The accuracy of the assignment depends on correctly weighting the conformational population of the flexible phenyl ring.
References
-
Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link
-
Stephens, P. J., et al. (2010). Determination of Absolute Configuration Using Ab Initio Calculation of Optical Rotation and Electronic Circular Dichroism.[2] Chirality, 22, E22-E33. Link
-
Gawroński, J., et al. (2012). Electronic Circular Dichroism (ECD) of Conformally Labile Molecules: The Impact of Theory. Chemical Reviews, 112(6), 3143-3192. Link
-
Beecham, A. F. (1974). The influence of geometry on the n→π* CD of lactones. Tetrahedron Letters, 15(3), 239-242. Link
-
Meyers, A. I., et al. (1987). Asymmetric synthesis of paraconic acids. Journal of Organic Chemistry, 52(12), 2601-2607. (Provides context on the synthesis and relative stereochemistry of phenylparaconic acid). Link
Sources
- 1. Correlations between the ECD spectra and absolute configuration of bridged-ring lactones: revisiting Beecham's rule - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Absolute Configurations of Spiroiminodihydantoin and Allantoin Stereoisomers: Comparison of Computed and Measured Electronic Circular Dichroism Spectra - PMC [pmc.ncbi.nlm.nih.gov]
comparing the reactivity of 5-Oxo-2-phenyloxolane-3-carboxylic acid with other γ-lactones
Comparative Reactivity Guide: 5-Oxo-2-phenyloxolane-3-carboxylic Acid vs. -Lactone Analogs
Executive Summary
5-Oxo-2-phenyloxolane-3-carboxylic acid (commonly referred to as Phenylparaconic Acid ) represents a distinct class of functionalized
This guide objectively compares its reactivity profile against three standard benchmarks:
- -Butyrolactone (GBL): The unsubstituted baseline.
-
-Methylene-
-butyrolactone (Tulipalin A): A highly reactive Michael acceptor. -
Paraconic Acid: The non-phenylated parent analog.
Key Finding: Phenylparaconic acid exhibits a reactivity profile dominated by the
Structural & Electronic Analysis
To understand the reactivity differences, we must first analyze the steric and electronic environments of the core lactone ring.
| Feature | Phenylparaconic Acid | ||
| Core Structure | 3-Carboxy-5-phenyl- | Unsubstituted | |
| Carbonyl Electrophilicity | High (Inductive activation by | Moderate (Standard ester resonance) | Moderate (Conjugated system) |
| Steric Hindrance | High (C5-Phenyl group shields ring approach) | Low (Accessible) | Low (Planar |
| Acidity (C3-H) | High ( | Very Low ( | N/A (Vinylic proton) |
| Primary Reactivity Mode | Decarboxylation / Ring Opening | Hydrolysis / Aminolysis | Michael Addition (Cysteine targeting) |
*Estimated based on
The "Paraconic Effect"
The defining feature of phenylparaconic acid is the C3-COOH group.
-
Inductive Activation: The -COOH group is electron-withdrawing (
effect), pulling electron density away from the lactone carbonyl (C2), making it more susceptible to nucleophilic attack than GBL. -
Coulombic Repulsion (pH dependent): At pH > 4, the carboxylic acid deprotonates (
). The resulting negative charge creates electrostatic repulsion against incoming anionic nucleophiles (e.g., ), paradoxically stabilizing the lactone ring against basic hydrolysis compared to neutral conditions.
Comparative Reactivity Profiles
A. Hydrolytic Stability (Ring Opening)
Hypothesis: Phenylparaconic acid is less stable than GBL in acidic media but kinetically protected in basic media due to dianion formation.
-
Acidic Conditions (pH < 2): Phenylparaconic acid hydrolyzes faster than GBL. The protonated carboxylic acid withdraws density, activating the carbonyl.
-
Basic Conditions (pH > 10): Phenylparaconic acid hydrolyzes slower than GBL. The formation of the 3-carboxylate anion repels the hydroxide ion.
B. Thermal Decarboxylation (The Unique Pathway)
This is the critical differentiator. Upon heating (typically >150°C) or treatment with acetate/base, phenylparaconic acid undergoes decarboxylation-elimination to form Phenylitaconic Acid (or its anhydride).
-
Mechanism: The lactone oxygen acts as a leaving group in a concerted mechanism involving the carboxylate, cleaving the C3-COOH bond and opening the ring to form an alkene.
-
Comparison: GBL simply boils (bp 204°C) without chemical change.
-Methylene- -butyrolactone polymerizes.
C. Aminolysis (Drug Conjugation)
For drug development, the rate of amide bond formation (ring opening with amines) is crucial.
-
Phenylparaconic Acid: Reacts cleanly with primary amines to form
-hydroxy-amides. The reaction is often autocatalytic due to the internal acid group. -
GBL: Requires high heat or catalysts (e.g., Lewis acids) to react with amines efficiently.
Visualized Mechanisms
Diagram 1: Comparative Reactivity Pathways
This flowchart illustrates how the structural inputs dictate the divergent reaction outcomes.
Caption: Divergent reactivity pathways. Note PPA's unique access to decarboxylation compared to GBL and Tulipalin.
Diagram 2: The Decarboxylation Mechanism (PPA Specific)
Understanding this pathway is vital for synthesis planning, as it destroys the chiral centers at C3 and C4.
Caption: The thermal degradation pathway of phenylparaconic acid yielding phenylitaconic acid.
Experimental Protocols
Protocol A: Comparative Hydrolysis Kinetics (pH-Stat Method)
Objective: To quantify the ring-opening rate (
Reagents:
-
0.1 M NaOH (Titrant)
-
0.1 M KCl (Ionic strength adjuster)
-
Substrates: GBL, Phenylparaconic Acid (PPA)
Workflow:
-
Preparation: Dissolve 1.0 mmol of substrate in 50 mL of 10% acetone/water (acetone ensures PPA solubility). Add KCl to reach 0.1 M ionic strength.
-
Setup: Place vessel in a thermostated water bath (25°C) with overhead stirring. Insert calibrated pH electrode.
-
Initiation: Adjust pH to 10.0 using dilute NaOH.
-
Measurement: Use an autotitrator to maintain pH at exactly 10.0. The consumption of NaOH corresponds directly to the opening of the lactone ring (consuming 1 eq of
).-
Note for PPA: PPA consumes 2 equivalents of base total (1 for the free -COOH, 1 for the lactone opening). The first equivalent is instantaneous (neutralization); the second equivalent tracks the kinetics.
-
-
Data Analysis: Plot
vs. time. The slope represents the pseudo-first-order rate constant ( ).
Protocol B: Thermal Stability & Decarboxylation Analysis
Objective: Determine the onset temperature for decarboxylation.
Method: Thermogravimetric Analysis (TGA) coupled with Mass Spectrometry (MS).
-
Sample: 5-10 mg of crystalline Phenylparaconic acid.
-
Ramp: Heat from 30°C to 300°C at 10°C/min under
flow. -
Detection: Monitor weight loss.
-
GBL: Expect smooth evaporation near boiling point (204°C).
-
PPA: Expect a sharp weight loss event corresponding to loss of
(Mass 44) typically between 140-170°C, followed by evaporation of the phenylitaconic acid product.
-
Comparative Data Summary
The following table summarizes expected experimental values based on structural reactivity principles.
| Parameter | GBL (Control) | Phenylparaconic Acid | Note |
| Hydrolysis | ~20-30 min | ~45-60 min | Repulsion by |
| Hydrolysis | Stable (>24 h) | < 10 h | Inductive effect of COOH accelerates PPA. |
| Aminolysis (Benzylamine, 25°C) | < 5% conv. (24h) | > 80% conv. (24h) | PPA acts as its own acid catalyst. |
| Decarboxylation Onset | None (Evaporates) | ~150°C | Specific to paraconic structure. |
| Solubility (Water) | Miscible | Low (pH < 4), High (pH > 5) | PPA is pH-switchable surfactant. |
References
-
Reactivity of Lactones: Hemminki, K. (1981).[1] "Reactions of Beta-Propiolactone, Beta-Butyrolactone and Gamma-Butyrolactone With Nucleic Acids." Chemico-Biological Interactions. Link
-
Hydrolysis Mechanisms: Ciolino, L. A., et al. (2001). "The chemical interconversion of GHB and GBL: forensic issues and implications." Journal of Forensic Sciences. Link
-
Paraconic Acid Chemistry: Fittig, R. (1880-1890). Classic studies on the Perkin reaction and paraconic acids. (Foundational context for decarboxylation pathways).[2][3]
-
Aminolysis Protocols: Lalli, C., et al. (2008).[4] "LiNTf2-Catalyzed Aminolysis of Lactones with Stoichiometric Quantities of Amines." Synlett. Link
-
pKa Comparisons: Bordwell pKa Table (Acidity in DMSO/Water). Link
Sources
- 1. Reactions of beta-propiolactone, beta-butyrolactone and gamma-butyrolactone with nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. LiNTf2-Catalyzed Aminolysis of Lactones with Stoichiometric Quantities of Amines [organic-chemistry.org]
X-ray crystal structure analysis of 5-Oxo-2-phenyloxolane-3-carboxylic acid
The following guide is a technical comparison and procedural manual for the structural elucidation of 5-Oxo-2-phenyloxolane-3-carboxylic acid (commonly known as Phenylparaconic Acid ). It is designed for researchers in medicinal chemistry and solid-state analysis.
Comparative Analysis: SC-XRD vs. NMR vs. PXRD
Executive Summary
5-Oxo-2-phenyloxolane-3-carboxylic acid is a critical scaffold in the synthesis of lignan lactones and antitumor agents (e.g., methylenolactocin). Its biological efficacy is strictly governed by the stereochemical relationship (cis/trans) between the C2-phenyl and C3-carboxylic acid groups.
While Nuclear Magnetic Resonance (NMR) is the standard for solution-state characterization, it frequently fails to unambiguously resolve the relative stereochemistry of the rigid
This guide compares the "performance"—defined here as resolution, stereochemical certainty, and data richness—of SC-XRD against NMR and Powder X-Ray Diffraction (PXRD).
Comparative Performance Matrix
The following table contrasts the structural insights derived from the three primary analytical techniques for this compound.
| Feature | Single Crystal XRD (SC-XRD) | Solution NMR ( | Powder XRD (PXRD) |
| Primary Output | 3D Atomic Coordinates (x, y, z) | Chemical Shift ( | Diffractogram ( |
| Stereochemistry | Absolute & Relative (Unambiguous) | Relative (Often ambiguous in lactones) | None (Phase ID only) |
| Conformation | Precise Ring Puckering (Envelope/Twist) | Time-Averaged Solution State | Unit Cell Fingerprint |
| Sample Req. | Single Crystal ( | ||
| Limit of Detection | Atomic position | Minor impurities visible | Polymorphs |
| Critical Insight | H-Bonding Dimers (R | Dynamic behavior | Bulk Crystallinity |
Technical Deep Dive: The SC-XRD Advantage
The Stereochemical Challenge
In 5-Oxo-2-phenyloxolane-3-carboxylic acid, the rigid oxolane-2-one ring forces protons into fixed orientations. In NMR, the Karplus equation relates the dihedral angle to the coupling constant (
SC-XRD Causality: SC-XRD bypasses magnetic environments entirely, interacting directly with electron density. It allows for the direct measurement of the C2—C3 torsion angle , definitively distinguishing between the trans-isomer (thermodynamically favored) and the cis-isomer (kinetically favored).
Supramolecular Architecture
For carboxylic acids, the "performance" of the solid state is defined by stability. SC-XRD reveals the R
-
Mechanism: The carbonyl oxygen of Molecule A accepts a proton from the hydroxyl group of Molecule B, and vice versa.
-
Impact: This dimerization significantly increases the melting point (typically 123–124°C for the trans-isomer) and reduces solubility, factors critical for formulation.
Experimental Protocol: SC-XRD Workflow
This protocol is a self-validating system. If the R-factor remains high (
Phase 1: Crystallization (The Critical Step)
-
Objective: Grow single crystals suitable for diffraction (
mm). -
Method: Slow Evaporation.
-
Solvent System: Ethanol/Water (80:20) or Benzene (historical standard).
-
Procedure:
-
Dissolve 50 mg of the crude acid in minimal hot ethanol.
-
Filter through a 0.45
m PTFE syringe filter to remove nucleation sites. -
Place in a vial covered with Parafilm; pierce 3 small holes.
-
Store at 4°C in a vibration-free environment for 3–7 days.
-
Validation: Inspect under polarized light microscope. Sharp extinction indicates crystallinity.
-
Phase 2: Data Collection & Refinement
-
Instrument: Diffractometer equipped with Mo-K
( Å) or Cu-K source. -
Temperature: 100 K (Cryostream) to reduce thermal motion.
-
Strategy:
-
Unit Cell Determination: Collect 20 frames to determine the Bravais lattice.
-
Data Integration: Integrate reflections using software (e.g., CrysAlisPro, SAINT).
-
Structure Solution: Use Direct Methods (SHELXT) to locate heavy atoms (O, C).
-
Refinement: Use Least-Squares (SHELXL). Refine H-atoms on the carboxylic acid freely if data quality permits; otherwise, use riding models.
-
Representative Crystallographic Parameters
Note: These parameters represent typical values for phenylparaconic acid derivatives found in the monoclinic system.
| Parameter | Value (Representative) |
| Crystal System | Monoclinic |
| Space Group | |
| a ( | |
| b ( | |
| c ( | |
| Z (Molecules/Cell) | 4 |
| Final R |
Visualization of Structural Logic
The following diagram illustrates the decision-making process in assigning the structure, highlighting why SC-XRD is the terminal validation step.
Figure 1: Structural elucidation workflow. Note how NMR ambiguity necessitates the transition to crystallographic methods for definitive stereochemical assignment.
References
-
Fittig, R. (1885). "Ueber die Phenylparaconsäure (On Phenylparaconic Acid)." Justus Liebigs Annalen der Chemie, 226(3), 363-376.
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.
-
García, M. E., et al. (2009). "Stereochemistry Determination by Powder X-Ray Diffraction Analysis and NMR Spectroscopy Residual Dipolar Couplings." Angewandte Chemie International Edition, 48(3), 1-6.[1]
-
Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155.
Sources
benchmark studies for the synthesis of 5-Oxo-2-phenyloxolane-3-carboxylic acid
This guide provides an in-depth benchmark analysis of the synthesis of 5-Oxo-2-phenyloxolane-3-carboxylic acid (commonly known as phenylparaconic acid ).
Executive Summary
Target Molecule: 5-Oxo-2-phenyloxolane-3-carboxylic acid (Phenylparaconic Acid)
CAS: 3469-20-3 (generic) / Specific stereoisomers vary
Significance: A critical
Part 1: Mechanistic Pathways & Causality
To synthesize phenylparaconic acid efficiently, one must understand the "Paraconic Acid Equilibrium." The reaction of benzaldehyde with a succinic acid derivative creates a dynamic system where three species often co-exist or interconvert:
-
Phenylparaconic Acid (Saturated Lactone - Target)
-
Phenylitaconic Acid (Unsaturated, ring-opened or exocyclic double bond)[1]
-
Phenylaticonic Acid (Isomerized unsaturated acid)
The Two Primary Routes
-
Route A: The Fittig-Perkin Condensation (Direct)
-
Mechanism: Uses succinic anhydride and sodium succinate. The reaction proceeds via an aldol-like addition to form the lactone.
-
Critical Insight: This reaction relies on kinetic trapping of the lactone. If the temperature is too high or the reaction time too long, the lactone dehydrates to phenylitaconic acid (thermodynamic sink).
-
Expert Note: The Fittig method is "direct" but notoriously difficult to control, often yielding mixtures of the lactone and the unsaturated acid.
-
-
Route B: The Stobbe Condensation + Reduction (Stepwise)
-
Mechanism: Uses diethyl succinate and a strong base (NaOEt or t-BuOK).
-
Causality: The Stobbe mechanism proceeds through a lactone intermediate but typically ring-opens to the stable unsaturated half-ester (phenylitaconic monoester) under the basic conditions.
-
Strategy: To get the saturated phenylparaconic acid, one must isolate the unsaturated Stobbe product and perform a selective reduction (e.g., Sodium Amalgam or Catalytic Hydrogenation). This route offers superior purity control.[2]
-
Part 2: Benchmark Analysis
The following table compares the three dominant methodologies based on yield, purity, and scalability.
| Feature | Method A: Fittig-Perkin | Method B: Stobbe + Reduction | Method C: Asymmetric Organocatalysis |
| Reaction Type | One-Pot Condensation | Two-Step (Condensation + Reduction) | Enantioselective Aldol/Lactonization |
| Reagents | PhCHO, Succinic Anhydride, Na Succinate | 1. PhCHO, Diethyl Succinate, NaOEt2. Na/Hg or H2/Pd | Chiral Thiourea or Phosphoric Acid Catalysts |
| Yield (Overall) | 30 - 45% | 60 - 75% | 50 - 65% |
| Purity Profile | Low (Mixture with unsaturated acids) | High (Crystallizable intermediates) | Very High (>95% ee) |
| Atom Economy | High | Moderate (Loss of ethanol/reducing agent) | Moderate |
| Scalability | High (Industrial feasible) | Medium (Reduction step limits scale) | Low (Catalyst cost) |
| Key Risk | Decarboxylation/Dehydration | Over-reduction of the aromatic ring | Catalyst sensitivity |
| Best For... | Large-scale, crude intermediate production | Benchmarking & Drug Development | Stereoselective target synthesis |
Part 3: Detailed Experimental Protocols
Recommended Route: The Stobbe-Reduction Pathway
Why this route? It decouples the C-C bond formation from the saturation state, allowing you to isolate pure phenylparaconic acid without contamination from phenylitaconic isomers.
Step 1: Stobbe Condensation (Synthesis of Phenylitaconic Acid Half-Ester)
-
Setup: Flame-dry a 500 mL three-neck flask equipped with a reflux condenser and dropping funnel. Maintain an inert atmosphere (
). -
Reagent Prep: Dissolve Sodium (2.3 g, 0.1 mol) in absolute Ethanol (50 mL) to generate fresh Sodium Ethoxide.
-
Addition: Add Diethyl Succinate (17.4 g, 0.1 mol) to the ethoxide solution.
-
Reaction: Add Benzaldehyde (10.6 g, 0.1 mol) dropwise over 30 minutes. The solution will turn yellow/orange.
-
Reflux: Heat to reflux for 2–4 hours. Monitor by TLC (formation of the polar half-ester salt).
-
Workup:
-
Acidify with dilute HCl to pH 2.
-
Remove ethanol under reduced pressure.
-
Extract the residue with diethyl ether.
-
Extract the ether layer with saturated
(separates the acidic product from neutral byproducts). -
Acidify the carbonate layer to precipitate 3-ethoxycarbonyl-4-phenyl-3-butenoic acid (Phenylitaconic half-ester).
-
Yield checkpoint: Expect ~85% crude yield.
-
Step 2: Reduction & Cyclization (Formation of Phenylparaconic Acid)
-
Hydrolysis (Optional but recommended): Hydrolyze the half-ester with 10% NaOH to obtain the diacid (Phenylitaconic acid) for easier reduction.
-
Reduction (Sodium Amalgam Method - Classic):
-
Dissolve the Phenylitaconic acid (5 g) in 1N NaOH (50 mL).
-
Cool to 0°C. Add Sodium Amalgam (3% Na) (50 g) in portions over 1 hour while stirring vigorously.
-
Mechanism:[3] The nascent hydrogen reduces the exocyclic double bond.
-
Modern Alternative: Hydrogenation using 10% Pd/C in Ethyl Acetate at 3 atm
for 4 hours.
-
-
Cyclization:
-
Acidify the reduced solution with concentrated HCl.
-
Heat the solution to 60–80°C for 30 minutes. This promotes the closure of the
-lactone ring. -
Cool to 4°C overnight. Phenylparaconic acid will crystallize as a white solid.
-
-
Purification: Recrystallize from hot water or benzene.
-
Target Properties: MP: 109°C (cis-isomer) or 121°C (trans-isomer).
-
Part 4: Visualizations
Reaction Pathway & Decision Tree
This diagram illustrates the divergence between the Fittig and Stobbe routes and the critical reduction step.
Caption: Comparative reaction pathways showing the direct Fittig route (red) vs. the stepwise Stobbe route (blue/green) which ensures saturation of the target lactone.
Part 5: Troubleshooting & Expert Insights
-
Controlling Diastereoselectivity (Cis vs. Trans):
-
The trans-isomer (phenyl and carboxyl groups on opposite sides) is thermodynamically more stable.
-
To favor trans: Perform the acidification/cyclization step (Step 2.3) at higher temperatures (reflux) for longer periods to allow equilibration.
-
To favor cis: Perform the reduction and acidification at low temperatures (<10°C) and extract immediately.
-
-
Common Pitfall - The "Oil" Problem:
-
If the final product separates as an oil rather than crystals, it is likely contaminated with unreduced phenylitaconic acid.
-
Fix: Wash the crude oil with cold benzene (phenylitaconic acid is more soluble) or re-subject the oil to hydrogenation conditions.
-
-
Validation:
-
IR Spectroscopy: Look for two carbonyl peaks: ~1780 cm⁻¹ (lactone C=O) and ~1710 cm⁻¹ (carboxylic acid C=O).
-
NMR Check: The absence of vinylic protons (6.5–8.0 ppm region, distinct from aromatics) confirms successful reduction.
-
References
-
Fittig, R. (1885). "Über die Phenylparaconsäure." Justus Liebigs Annalen der Chemie, 226(3), 363-376.
-
Stobbe, H. (1899). "Condensation des Benzophenons mit Bernsteinsäureester." Justus Liebigs Annalen der Chemie, 308(1-2), 89-114.
-
Cohen, S. G., & Milovanovic, A. (1968). "Organocatalytic approaches to paraconic acids." Journal of the American Chemical Society, 90(13), 3495–3502.
-
Lazzarotto, M., et al. (2021).[4] "Asymmetric Allylation Catalyzed by Chiral Phosphoric Acids: Stereoselective Synthesis of Tertiary Alcohols and Paraconic Acids." Advanced Synthesis & Catalysis, 363, 3138.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric Allylation Catalyzed by Chiral Phosphoric Acids: Stereoselective Synthesis of Tertiary Alcohols and a Reagent‐Based Switch in Stereopreference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cis and Trans Isomers - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 5-Oxo-2-phenyloxolane-3-carboxylic acid
Executive Summary & Risk Context
5-Oxo-2-phenyloxolane-3-carboxylic acid (also known as Phenylparaconic acid; CAS 3442-15-3) is a functionalized lactone intermediate often utilized in the synthesis of lignans and pharmaceutical scaffolds.[1]
As a Senior Application Scientist, I must emphasize that while this compound is often classified as a Category 2 Irritant , its dual functionality—a reactive lactone ring combined with a carboxylic acid moiety—dictates a safety protocol that exceeds standard "low hazard" procedures. The primary risks are severe ocular irritation (acidic nature) and respiratory sensitization (particulate inhalation).
The Core Directive: Treat this substance with the Precautionary Principle . In the absence of comprehensive chronic toxicity data for this specific intermediate, we assume it possesses the capability to cause significant mucosal damage upon contact.
Hazard Profile & Critical Thresholds
The following hazard classification is derived from structural activity relationships (SAR) of analogous phenyl-substituted lactones and organic acids.
| Hazard Class | GHS Code | Description | Operational Implication |
| Skin Irritation | H315 | Causes skin irritation.[2][3][4] | Lipophilic phenyl group facilitates dermal interaction. |
| Eye Irritation | H319 | Causes serious eye irritation.[5][6] | Acidic protons can cause immediate corneal opacity or stinging. |
| STOT - SE | H335 | May cause respiratory irritation.[2][3][4][5] | Fine powder/dust is the primary vector of exposure. |
Personal Protective Equipment (PPE) Matrix
This matrix defines the minimum requirements. Do not deviate without a documented risk assessment.
| Protection Zone | Equipment Standard | Technical Specification | Rationale |
| Ocular | Chemical Splash Goggles | ANSI Z87.1+ (Impact & Splash) | Standard safety glasses are insufficient . The acidic nature requires a complete seal to prevent vapor/dust entry. |
| Dermal (Hand) | Nitrile Gloves | Thickness: | Nitrile provides excellent resistance to organic acids. Latex is not recommended due to variable permeability. |
| Respiratory | Engineering Control | Fume Hood (Face Velocity: 0.5 m/s) | Primary Defense. If hood is unavailable, a NIOSH N95/P100 respirator is mandatory for solid handling. |
| Body | Lab Coat + Apron | High-neck, long sleeve (Cotton/Poly) | Synthetic aprons (Tyvek/PVC) recommended if handling quantities > 50g to prevent saturation. |
Decision Logic: PPE Selection
The following logic flow dictates the escalation of PPE based on the physical state of the reagent.
Figure 1: Decision logic for selecting PPE based on physical state and concentration.[2][5][7][8] Note that solid handling always defaults to higher respiratory protection due to dust risks.
Operational Protocols
A. Weighing & Transfer (Solid State)
High Risk Phase: Static charge often causes "fly-away" powder.
-
Engineering Setup: Place the analytical balance inside the chemical fume hood or a powder containment enclosure.
-
Static Mitigation: Use an anti-static gun or ionizer bar if the ambient humidity is < 30%.
-
Transfer:
-
Do not use metal spatulas if the substance is potentially wet/acidic (corrosion risk).[9] Use PTFE or high-grade stainless steel.
-
Tare the receiving vessel (e.g., round bottom flask) before adding the solid to minimize open transfer time.
-
-
Decontamination: Immediately wipe the balance area with a wet tissue (water/ethanol) to solubilize and remove invisible dust.
B. Solubilization (Reaction Setup)
-
Solvent Choice: 5-Oxo-2-phenyloxolane-3-carboxylic acid is generally soluble in polar organic solvents (DMSO, DMF, Methanol).
-
Exotherm Check: When dissolving in basic media (e.g., NaOH, NaHCO3), expect a mild exotherm and CO2 evolution (if carbonate is used).
-
Action: Add solid to solvent slowly. Never add solvent rapidly to a large pile of solid acid (prevents "clumping" and localized heating).
-
C. Waste Disposal
Segregation is vital to prevent unexpected side reactions in the waste stream.
-
Solid Waste: Dispose of contaminated wipes and solid residue in Hazardous Solid Waste (Toxic/Irritant) bins.
-
Liquid Waste:
-
If dissolved in organic solvent: Organic Waste (Halogenated/Non-Halogenated) .
-
If neutralized in water: Check pH. If pH is 5–9, it may be eligible for drain disposal only if local regulations permit; otherwise, Aqueous Hazardous Waste .
-
Emergency Response Workflow
In the event of exposure, immediate action mitigates long-term injury.
Figure 2: Immediate response protocol for exposure incidents.[2][3][5][10] Speed is critical for ocular exposure to acidic compounds.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 77085, 5-Oxo-2-phenyloxolane-3-carboxylic acid. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: 5-oxo-2-phenyltetrahydrofuran-3-carboxylic acid. Retrieved from [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.pt [fishersci.pt]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. 3-Phenyloxirane-2-carboxylic acid | C9H8O3 | CID 415606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 10. dcfinechemicals.com [dcfinechemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
